molecular formula C17H19N5O5 B12390434 8-Benzyloxyadenosine

8-Benzyloxyadenosine

货号: B12390434
分子量: 373.4 g/mol
InChI 键: YCXGCAXXPRSCHN-ZIWBQIBKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

8-Benzyloxyadenosine is a useful research compound. Its molecular formula is C17H19N5O5 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C17H19N5O5

分子量

373.4 g/mol

IUPAC 名称

(2R,3S,5R)-2-(6-amino-8-phenylmethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H19N5O5/c18-14-11-15(20-8-19-14)22(16-13(25)12(24)10(6-23)27-16)17(21-11)26-7-9-4-2-1-3-5-9/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,19,20)/t10-,12?,13+,16-/m1/s1

InChI 键

YCXGCAXXPRSCHN-ZIWBQIBKSA-N

手性 SMILES

C1=CC=C(C=C1)COC2=NC3=C(N=CN=C3N2[C@H]4[C@H](C([C@H](O4)CO)O)O)N

规范 SMILES

C1=CC=C(C=C1)COC2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 8-Benzyloxyadenosine: Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Benzyloxyadenosine, a synthetic adenosine analogue, has garnered interest within the scientific community for its potential therapeutic applications, including roles as a vasodilator and an anti-cancer agent. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its synthesis, purification, and key biological assays are presented to facilitate further research and development. Additionally, this guide illustrates the potential signaling pathways influenced by this compound, offering a framework for understanding its mechanism of action.

Introduction

Adenosine and its analogues are pivotal signaling nucleosides that modulate a wide array of physiological processes through their interaction with four G protein-coupled adenosine receptor subtypes: A1, A2A, A2B, and A3. The modification of the adenosine scaffold has led to the development of numerous derivatives with distinct pharmacological profiles. This compound is one such derivative, characterized by the presence of a benzyloxy group at the 8-position of the adenine base. This modification is anticipated to alter its receptor binding affinity, selectivity, and metabolic stability, thereby conferring unique biological properties. This document serves as a technical resource for researchers investigating the therapeutic potential of this compound.

Structure and Physicochemical Properties

The chemical structure of this compound is defined by a benzyl ether linkage at the C8 position of the purine ring of adenosine.

Chemical Structure:

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValue
Molecular Formula C₁₇H₁₉N₅O₅
Molecular Weight 373.36 g/mol
Melting Point Not available in searched literature
Solubility Not available in searched literature
Appearance Not available in searched literature
Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

¹H NMR and ¹³C NMR: Specific chemical shift data for this compound were not available in the searched literature. Researchers synthesizing this compound would need to perform NMR analysis for structural confirmation.

Synthesis and Purification

The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable leaving group at the 8-position of an adenosine derivative. A common precursor for this synthesis is 8-bromoadenosine.

Synthesis of this compound from 8-Bromoadenosine

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 8-Bromoadenosine

  • Benzyl alcohol

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

Procedure:

  • To a solution of benzyl alcohol in anhydrous DMF at 0 °C, add sodium hydride portion-wise.

  • Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, to form sodium benzoxide.

  • Add 8-bromoadenosine to the reaction mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purification by Column Chromatography

The crude product is purified by flash column chromatography on silica gel.

Procedure:

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate).

  • Dissolve the crude this compound in a minimal amount of the initial eluting solvent.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Biological Activities and Mechanism of Action

As an adenosine analogue, this compound is expected to interact with adenosine receptors and potentially other cellular targets, leading to a range of biological effects.

Adenosine Receptor Binding

The affinity of this compound for the different adenosine receptor subtypes (A1, A2A, A2B, and A3) is a critical determinant of its pharmacological profile.

Experimental Protocol: Adenosine Receptor Binding Assay This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (e.g., A1, A2A).

  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).

  • This compound (test compound).

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • For total binding wells, add assay buffer instead of the test compound.

  • For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anti-Cancer Activity

Adenosine analogues have been shown to inhibit cancer cell proliferation and induce apoptosis.

Experimental Protocol: Cytotoxicity Assay (MTT Assay) This protocol measures the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549).

  • Complete cell culture medium.

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell growth.

Potential Signaling Pathways

The biological effects of this compound are likely mediated through the modulation of intracellular signaling pathways. Based on the known actions of adenosine analogues, two key pathways are of particular interest: the Adenylyl Cyclase/cAMP pathway and the AMPK pathway.

4.3.1. Adenylyl Cyclase/cAMP Pathway

Activation of A2A and A2B adenosine receptors typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Conversely, activation of A1 and A3 receptors inhibits adenylyl cyclase.

Experimental Protocol: Adenylyl Cyclase Activity Assay This protocol outlines a method to assess the effect of this compound on adenylyl cyclase activity.

Materials:

  • Cells or cell membranes expressing the adenosine receptor of interest.

  • This compound.

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • ATP.

  • Assay buffer containing Mg²⁺.

  • cAMP detection kit (e.g., ELISA-based or radioimmunoassay).

Procedure:

  • Incubate the cells or membranes with varying concentrations of this compound in the presence of ATP and assay buffer.

  • Include a control with forskolin to measure maximal adenylyl cyclase stimulation.

  • Stop the reaction after a defined time.

  • Measure the amount of cAMP produced using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Analyze the data to determine if this compound stimulates or inhibits adenylyl cyclase activity.

4.3.2. AMP-Activated Protein Kinase (AMPK) Pathway

Some adenosine analogues can influence cellular energy status, leading to the activation of AMP-activated protein kinase (AMPK), a master regulator of metabolism. AMPK activation can lead to the inhibition of cell growth and proliferation.

Experimental Protocol: AMPK Activation Assay (Western Blot) This protocol detects the activation of AMPK by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).

Materials:

  • Cell line of interest.

  • This compound.

  • Cell lysis buffer.

  • Protein assay kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Treat cells with this compound for various times and at different concentrations.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. An increase in this ratio indicates AMPK activation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway for this compound and a general experimental workflow for its characterization.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_data Data Analysis synthesis Synthesis of This compound purification Column Chromatography synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding Adenosine Receptor Binding Assays characterization->binding cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity mechanism Mechanism of Action Studies (e.g., Western Blot, cAMP Assay) binding->mechanism cytotoxicity->mechanism analysis Determination of Ki, IC50, etc. mechanism->analysis

Caption: Experimental workflow for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 8-BA This compound AR Adenosine Receptor (e.g., A2A) 8-BA->AR Binds AMPK AMPK 8-BA->AMPK May indirectly activate G_Protein Gs AR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP -> G_Protein->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Effects Cellular Effects (e.g., Apoptosis, Growth Inhibition) PKA->Cellular_Effects pAMPK p-AMPK (Active) AMPK->pAMPK pAMPK->Cellular_Effects

Caption: Potential signaling pathways of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics targeting adenosine-mediated signaling pathways. This technical guide provides a foundational resource for its synthesis, purification, and biological characterization. The detailed experimental protocols and illustrative diagrams are intended to streamline further investigation into its mechanism of action and therapeutic potential in areas such as cardiovascular disease and oncology. Further research is warranted to elucidate the specific physicochemical properties and the precise molecular interactions of this compound to fully realize its drug development potential.

8-Benzyloxyadenosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 131265-29-7

This technical guide provides a comprehensive overview of 8-Benzyloxyadenosine, an adenosine analogue of significant interest to researchers in drug discovery and immunology. This document details its chemical and physical properties, likely biological activities with a focus on its role as a Toll-like receptor 7 (TLR7) agonist, and relevant experimental protocols.

Chemical and Physical Properties

PropertyValue
CAS Number 131265-29-7
Molecular Formula C₁₇H₁₉N₅O₅
Molecular Weight 373.36 g/mol
Chemical Name 8-(Benzyloxy)adenosine
Synonyms 8-O-Benzyladenosine
Canonical SMILES C1=CC=C(C=C1)COCC2=NC3=C(C(=N2)N)N=CN=C3C4C(C(C(O4)CO)O)O
Purity Typically available at ≥98%
Storage Conditions Store at -20°C for long-term stability

Biological Activity and Mechanism of Action

This compound is an adenosine analogue, a class of compounds known for a wide range of biological activities. The substitution at the 8-position with a benzyloxy group suggests its potential interaction with various cellular targets. Based on the activity of structurally related 8-substituted adenosine derivatives, this compound is predicted to be a potent agonist of Toll-like receptor 7 (TLR7).

TLR7 is an endosomal receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses. Activation of TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, mounting an effective antiviral response.

Toll-like Receptor 7 (TLR7) Signaling Pathway

Upon binding of an agonist like this compound, TLR7 dimerizes and recruits the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and IRF7. Activated NF-κB and IRF7 translocate to the nucleus to induce the expression of genes encoding for pro-inflammatory cytokines and type I interferons, respectively.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Agonist This compound Agonist->TLR7 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 complex TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 IKK IKK complex TAK1->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocation pIRF7 p-IRF7 IRF7->pIRF7 phosphorylation pIRF7_nuc p-IRF7 pIRF7->pIRF7_nuc translocation Cytokines Pro-inflammatory Cytokines & Chemokines NFkappaB_nuc->Cytokines induces transcription IFNs Type I Interferons (IFN-α, IFN-β) pIRF7_nuc->IFNs induces transcription

Caption: TLR7 Signaling Pathway.

Experimental Protocols

The following are detailed, representative experimental protocols for characterizing the activity of a putative TLR7 agonist like this compound.

Experimental Workflow for TLR7 Agonist Characterization

Experimental_Workflow cluster_in_vitro In Vitro Characterization Compound This compound (Test Compound) ReporterAssay TLR7 Reporter Assay (e.g., HEK-Blue™ TLR7 cells) Compound->ReporterAssay PBMC_Stimulation Human PBMC Stimulation Compound->PBMC_Stimulation EC50_Determination EC50 Value ReporterAssay->EC50_Determination Determine EC50 for NF-κB activation CytokineProfiling Cytokine Profile (IFN-α, TNF-α, IL-6, etc.) PBMC_Stimulation->CytokineProfiling Measure cytokine release (e.g., Luminex, ELISA)

Caption: General experimental workflow.

Protocol 1: TLR7 Activation Assay using HEK-Blue™ TLR7 Reporter Cells

This protocol describes the use of a commercially available HEK-293 cell line engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ hTLR7 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • 96-well, flat-bottom cell culture plates

  • This compound (test compound)

  • R848 (positive control TLR7 agonist)

  • Complete growth medium (DMEM, 10% FBS, penicillin-streptomycin, selection antibiotics)

  • Phosphate-buffered saline (PBS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Spectrophotometer (620-655 nm)

Procedure:

  • Cell Seeding:

    • Culture HEK-Blue™ hTLR7 cells in complete growth medium according to the manufacturer's instructions.

    • On the day of the assay, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium.

    • Seed 180 µL of the cell suspension (typically 2.5 x 10⁵ cells/mL) into each well of a 96-well plate.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in HEK-Blue™ Detection medium to achieve the desired final concentrations.

    • Prepare serial dilutions of the R848 positive control.

    • Add 20 µL of the diluted compounds, positive control, or vehicle control (medium with the same concentration of solvent) to the appropriate wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

  • Data Acquisition:

    • After incubation, measure the absorbance of the medium in each well at 620-655 nm using a spectrophotometer. The color change from pink to purple/blue indicates SEAP activity.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Plot the absorbance values against the log of the compound concentration.

    • Calculate the EC₅₀ value using a non-linear regression analysis (e.g., four-parameter logistic curve).

Protocol 2: NF-κB Luciferase Reporter Gene Assay

This assay measures the activation of the NF-κB signaling pathway in response to TLR7 stimulation.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

  • Renilla luciferase control plasmid (e.g., pRL-TK) for normalization

  • Human TLR7 expression plasmid

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 96-well, white, clear-bottom cell culture plates

  • This compound (test compound)

  • TNF-α (positive control for NF-κB activation)

  • Luciferase assay system (e.g., Dual-Glo® Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid, the Renilla luciferase control plasmid, and the TLR7 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh complete growth medium containing serial dilutions of this compound or the positive control (TNF-α).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction of NF-κB activity relative to the vehicle-treated control.

    • Plot the fold induction against the log of the compound concentration and determine the EC₅₀ value.

Protocol 3: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the stimulation of human PBMCs with this compound and the subsequent measurement of secreted cytokines using a multiplex immunoassay (e.g., Luminex).

Materials:

  • Human PBMCs isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Complete RPMI 1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin).

  • 96-well, round-bottom cell culture plates.

  • This compound (test compound).

  • R848 or LPS (positive controls).

  • Multiplex cytokine assay kit (e.g., Luminex Human Cytokine/Chemokine Panel).

  • Luminex instrument and software.

Procedure:

  • PBMC Plating:

    • Resuspend freshly isolated or thawed PBMCs in complete RPMI medium.

    • Plate the cells at a density of 1-2 x 10⁶ cells/mL (typically 200 µL per well) in a 96-well round-bottom plate.

  • Compound Stimulation:

    • Prepare serial dilutions of this compound and positive controls in complete RPMI medium.

    • Add the diluted compounds to the wells containing PBMCs.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 300-400 x g for 5 minutes.

    • Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.

  • Cytokine Measurement:

    • Thaw the supernatants on ice.

    • Measure the concentrations of various cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12, IP-10) in the supernatants using a multiplex immunoassay kit according to the manufacturer's protocol.

  • Data Analysis:

    • Use the standard curves provided in the assay kit to calculate the concentration of each cytokine in the samples.

    • Analyze the dose-dependent effect of this compound on the secretion of different cytokines.

Conclusion

This compound is a promising adenosine analogue with the potential to act as a TLR7 agonist. The information and protocols provided in this technical guide offer a solid foundation for researchers to investigate its synthesis, physicochemical properties, and biological activities. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

Disclaimer: This document is intended for research purposes only. The information provided is based on publicly available data and general laboratory practices. Researchers should always adhere to appropriate safety protocols and consult relevant literature for the most up-to-date information.

An In-depth Technical Guide to the Synthesis of 8-Benzyloxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 8-benzyloxyadenosine, a significant derivative of the nucleoside adenosine. 8-Substituted adenosine analogs are a class of compounds with diverse and potent biological activities, making them valuable tools in biochemical research and as potential therapeutic agents. This document outlines a reliable multi-step synthetic route starting from commercially available adenosine. The synthesis involves protection of the ribose hydroxyl groups, selective bromination at the C8 position of the purine ring, nucleophilic substitution with a benzyloxy group, and subsequent deprotection to yield the target molecule. Detailed experimental protocols for each key transformation are provided, along with a summary of quantitative data to facilitate reproducibility. Furthermore, this guide includes visualizations of the synthetic workflow and a representative signaling pathway to illustrate the potential biological context of this compound.

Introduction

Adenosine is a fundamental nucleoside that plays a crucial role in various physiological processes through its interaction with adenosine receptors (A1, A2A, A2B, and A3). Chemical modification of the adenosine scaffold has led to the development of a vast library of analogs with tailored selectivity and efficacy for these receptors and other biological targets. Substitution at the 8-position of the purine ring has been a particularly fruitful strategy for modulating the pharmacological profile of adenosine derivatives.

This compound, featuring a bulky and lipophilic benzyloxy group at the C8 position, is an important tool for probing the structure-activity relationships of adenosine receptor ligands. The synthesis of this compound requires a strategic approach to achieve regioselective modification of the purine base while preserving the integrity of the ribose moiety. This guide details a robust and well-documented synthetic pathway to this compound.

Synthetic Pathway Overview

The synthesis of this compound from adenosine is accomplished via a four-step sequence:

  • Protection of Ribose Hydroxyls: The 2', 3', and 5'-hydroxyl groups of the ribose moiety are protected as acetates to prevent side reactions in subsequent steps.

  • Bromination: The C8 position of the protected adenosine is selectively brominated to introduce a good leaving group.

  • Benzylation: The 8-bromo group is displaced by a benzyloxy group via a Williamson ether synthesis.

  • Deprotection: The acetyl protecting groups are removed to yield the final product, this compound.

Synthesis_Workflow Adenosine Adenosine ProtectedAdenosine 2',3',5'-Tri-O-acetyladenosine Adenosine->ProtectedAdenosine Acetic Anhydride, Pyridine BromoAdenosine 8-Bromo-2',3',5'-tri-O-acetyladenosine ProtectedAdenosine->BromoAdenosine N-Bromosuccinimide, DMF BenzylatedAdenosine 8-Benzyloxy-2',3',5'-tri-O-acetyladenosine BromoAdenosine->BenzylatedAdenosine Benzyl Alcohol, Sodium Hydride, DMF FinalProduct This compound BenzylatedAdenosine->FinalProduct Sodium Methoxide, Methanol

Experimental Protocols

Step 1: Synthesis of 2',3',5'-Tri-O-acetyladenosine

Protocol: To a stirred suspension of adenosine (1.0 eq) in anhydrous pyridine (10 vol), acetic anhydride (5.0 eq) is added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The reaction is then quenched by the slow addition of ice-cold water. The resulting solution is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford 2',3',5'-tri-O-acetyladenosine as a white foam.

Step 2: Synthesis of 8-Bromo-2',3',5'-tri-O-acetyladenosine

Protocol: 2',3',5'-Tri-O-acetyladenosine (1.0 eq) is dissolved in anhydrous N,N-dimethylformamide (DMF, 10 vol). N-Bromosuccinimide (NBS, 1.2 eq) is added portion-wise to the solution at room temperature. The reaction mixture is stirred for 4-6 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by vacuum filtration. The crude product is washed with cold water and then purified by recrystallization from ethanol to give 8-bromo-2',3',5'-tri-O-acetyladenosine as a white crystalline solid.

Step 3: Synthesis of 8-Benzyloxy-2',3',5'-tri-O-acetyladenosine

Protocol: To a solution of benzyl alcohol (2.0 eq) in anhydrous DMF (5 vol), sodium hydride (60% dispersion in mineral oil, 2.0 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred at this temperature for 30 minutes, or until hydrogen evolution ceases. A solution of 8-bromo-2',3',5'-tri-O-acetyladenosine (1.0 eq) in anhydrous DMF (5 vol) is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 18-24 hours. The reaction is monitored by TLC. After completion, the reaction is carefully quenched by the addition of methanol, followed by water. The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 8-benzyloxy-2',3',5'-tri-O-acetyladenosine.

Step 4: Synthesis of this compound

Protocol: 8-Benzyloxy-2',3',5'-tri-O-acetyladenosine (1.0 eq) is dissolved in anhydrous methanol (20 vol). A catalytic amount of sodium methoxide (0.1 eq of a 25 wt. % solution in methanol) is added to the solution at room temperature. The reaction mixture is stirred for 2-4 hours, with the progress monitored by TLC. Once the deprotection is complete, the reaction is neutralized by the addition of an acidic ion-exchange resin (e.g., Dowex 50W-X8) until the pH is neutral. The resin is removed by filtration, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by recrystallization or silica gel chromatography to afford this compound as a white solid.[1]

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis. It is important to note that these yields are representative and may vary depending on the specific reaction conditions and scale.

StepStarting MaterialProductReagentsTypical Yield (%)
1Adenosine2',3',5'-Tri-O-acetyladenosineAcetic Anhydride, Pyridine85-95
22',3',5'-Tri-O-acetyladenosine8-Bromo-2',3',5'-tri-O-acetyladenosineN-Bromosuccinimide, DMF70-80
38-Bromo-2',3',5'-tri-O-acetyladenosine8-Benzyloxy-2',3',5'-tri-O-acetyladenosineBenzyl Alcohol, Sodium Hydride, DMF60-75
48-Benzyloxy-2',3',5'-tri-O-acetyladenosineThis compoundSodium Methoxide, Methanol80-90

Biological Context and Signaling Pathway

8-Substituted adenosine analogs are known to interact with adenosine receptors, which are G-protein coupled receptors (GPCRs). The binding of an adenosine analog to its receptor can either stimulate (via Gαs) or inhibit (via Gαi) the activity of adenylyl cyclase, leading to an increase or decrease in intracellular cyclic AMP (cAMP) levels, respectively. cAMP, in turn, acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. The bulky benzyloxy group at the 8-position can significantly influence the receptor binding affinity and selectivity of the adenosine analog.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Adenosine Receptor (GPCR) G_Protein G-Protein (Gαs/Gαi) Receptor->G_Protein activates AC Adenylyl Cyclase Ligand This compound Ligand->Receptor G_Protein->AC stimulates/inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Targets PKA->Downstream phosphorylates Response Cellular Response Downstream->Response

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The described four-step synthetic route is robust and utilizes common laboratory reagents and techniques. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in medicinal chemistry and chemical biology who are interested in exploring the biological activities of 8-substituted adenosine analogs. The visualization of the synthetic workflow and the representative signaling pathway further aids in understanding the synthesis and potential biological context of this important molecule. Further optimization of reaction conditions and purification procedures may lead to improved overall yields and purity.

References

8-Benzyloxyadenosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Benzyloxyadenosine is an adenosine analogue characterized by the presence of a benzyloxy group at the 8-position of the purine ring. While specific experimental data for this compound is limited in publicly available literature, this technical guide provides a comprehensive overview based on the established knowledge of 8-substituted adenosine analogues. These compounds are a significant class of molecules with diverse pharmacological activities, including the potential to act as vasodilators and inhibit cancer progression.[1] This guide summarizes the core biochemical functions, potential signaling pathways, and detailed experimental protocols relevant to the study of this compound, serving as a foundational resource for its investigation in research and drug development.

Core Biochemical Functions and Quantitative Data

Substitutions at the 8-position of the adenosine purine ring are known to significantly alter the affinity and efficacy of these analogues at the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). The nature of the substituent at this position plays a crucial role in determining the pharmacological profile of the analogue. For instance, the introduction of bulky, hydrophobic groups at the C8 position has been observed to decrease binding affinity at the A₂ₐ adenosine receptor while preserving high affinity for the A₃ subtype.[2]

Table 1: Representative Binding Affinities (Kᵢ) of 8-Substituted Adenosine Analogues at Human Adenosine Receptors

Compound8-SubstituentA₁ Kᵢ (nM)A₂ₐ Kᵢ (nM)A₂ₑ Kᵢ (nM)A₃ Kᵢ (nM)Reference Compound
8-Alkylamino-N⁶-cyclopentyladenosine derivatives-NH-Alkyl~170-366 (in vivo EC₅₀,u)---N⁶-cyclopentyladenosine (CPA)

Note: Data for 8-Alkylamino-N⁶-cyclopentyladenosine derivatives are in vivo EC₅₀,u values for heart rate reduction in rats, which are in the same order of magnitude as their binding affinities.[3] Kᵢ values for other 8-substituted analogues can vary widely based on the specific substituent.

Table 2: Representative Functional Potencies (EC₅₀/IC₅₀) of 8-Substituted Adenosine Analogues

CompoundAssay TypeCell LineParameterValue
8-Alkylamino-N⁶-cyclopentyladenosine derivativesIn vivo heart rate reduction-EC₅₀,u (nM)170 - 366
8-substituted xanthine derivativesRadioligand binding-Kᵢ (nM)Varies (nanomolar to micromolar range)

Note: The data presented are for related 8-substituted adenosine analogues and are intended to be illustrative. Actual values for this compound must be determined experimentally.

Table 3: Representative Pharmacokinetic Parameters of an 8-Substituted Adenosine Analogue (8-Alkylamino-N⁶-cyclopentyladenosine derivatives in rats)

ParameterValue
Terminal Half-life (t½)17 - 24 min
Volume of Distribution at steady state (Vss)Larger than parent compound (CPA)

Note: These pharmacokinetic parameters are for 8-alkylamino derivatives of N⁶-cyclopentyladenosine in rats and may not be representative of this compound.[3]

Synthesis and Chemical Properties

Signaling Pathways

The primary mechanism of action for many 8-substituted adenosine analogues is through the canonical G-protein coupled receptor (GPCR) signaling cascade. Based on the general understanding of adenosine receptor signaling, this compound is likely to modulate intracellular cyclic adenosine monophosphate (cAMP) levels.[2]

  • A₂ₐ and A₂ₑ Receptor Agonism: If this compound acts as an agonist at A₂ₐ and A₂ₑ receptors (coupled to Gαs proteins), it would stimulate adenylyl cyclase, leading to an increase in intracellular cAMP.

  • A₁ and A₃ Receptor Agonism: Conversely, agonism at A₁ and A₃ receptors (coupled to Gαi proteins) would inhibit adenylyl cyclase, resulting in decreased cAMP levels.[2]

The modulation of cAMP levels has significant downstream effects, primarily through the activation of Protein Kinase A (PKA).[2] PKA, in turn, can phosphorylate a variety of substrate proteins, influencing cellular processes such as gene expression, metabolism, and cell proliferation. Furthermore, adenosine receptor activation can also influence other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[5]

Below are diagrams illustrating the potential signaling pathways that could be modulated by this compound.

Adenosine_Signaling_Gs This compound This compound A2_receptor A₂ₐ/A₂ₑ Receptor This compound->A2_receptor Gs Gαs A2_receptor->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., Gene Expression, Metabolism) PKA->Cellular_Response phosphorylates targets

Potential Gs-coupled signaling pathway for this compound.

Adenosine_Signaling_Gi This compound This compound A1_receptor A₁/A₃ Receptor This compound->A1_receptor Gi Gαi A1_receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Potential Gi-coupled signaling pathway for this compound.

MAPK_Signaling_Workflow cluster_cell Cell Adenosine_Receptor Adenosine Receptor G_Protein G-Protein Adenosine_Receptor->G_Protein MAPKKK MAPKKK (e.g., Raf) G_Protein->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression This compound This compound This compound->Adenosine_Receptor

Potential involvement in the MAPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments that are essential for characterizing the biological activity of this compound.

Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of this compound for adenosine receptors.

Materials:

  • Membrane preparations from cells expressing the target adenosine receptor subtype.

  • Radioligand specific for the receptor subtype (e.g., [³H]CGS-21680 for A₂ₐ, [³H]DPCPX for A₁).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, radioligand at a fixed concentration (typically at or below its Kₔ), and varying concentrations of this compound.

  • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Compound) start->prepare_reagents incubation Incubate at RT prepare_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting data_analysis Data Analysis (IC₅₀, Kᵢ calculation) scintillation_counting->data_analysis end End data_analysis->end

Workflow for a radioligand receptor binding assay.
cAMP Functional Assay

This protocol measures the effect of this compound on intracellular cAMP levels.

Materials:

  • Cells expressing the target adenosine receptor.

  • This compound stock solution.

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).

  • Add varying concentrations of this compound to the cells. For Gi-coupled receptors, co-stimulate with forskolin.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of this compound.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates and a microplate reader.

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Western Blot for MAPK Pathway Activation

This protocol is used to determine if this compound modulates the phosphorylation of key proteins in the MAPK pathway, such as ERK1/2.

Materials:

  • Cell line of interest.

  • This compound stock solution.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies against phosphorylated and total ERK1/2.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and Western blotting apparatus.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Culture cells to 70-80% confluency and then serum-starve them to reduce basal MAPK activation.

  • Treat the cells with this compound for various time points.

  • Lyse the cells in ice-cold lysis buffer and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

Conclusion

This compound, as a member of the 8-substituted adenosine analogue family, holds potential for significant pharmacological activity. While direct experimental data for this specific compound is currently sparse, this technical guide provides a robust framework for its investigation. By leveraging the knowledge of related compounds and employing the detailed experimental protocols outlined herein, researchers can effectively characterize the binding profile, signaling effects, and cellular functions of this compound. Such studies are crucial for unlocking its potential as a research tool and a candidate for future drug development.

References

The Biological Activity of 8-Benzyloxyadenosine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Adenosine Analog

Introduction

8-Benzyloxyadenosine is a synthetic derivative of adenosine, a ubiquitous endogenous purine nucleoside that plays a critical role in numerous physiological processes. As an analog, this compound is of significant interest to researchers and drug development professionals for its potential to modulate cellular signaling pathways and exhibit therapeutic effects. This technical guide provides a comprehensive overview of the predicated biological activities of this compound, based on the established pharmacology of the broader class of 8-substituted adenosine analogs. Due to a notable scarcity of direct experimental data on this compound in publicly available scientific literature, this document focuses on its potential mechanisms of action, supported by detailed, generalized experimental protocols and data presentation formats to guide future research.

Predicted Biological Activities and Mechanisms of Action

Substitutions at the 8-position of the adenosine purine ring are known to significantly alter the molecule's affinity and efficacy at the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃), as well as its interaction with other cellular targets.[1] The introduction of a benzyloxy group, a relatively bulky and hydrophobic substituent, at this position is likely to confer specific pharmacological properties.

Modulation of Adenosine Receptors

The primary mechanism of action for many adenosine analogs involves interaction with G-protein coupled adenosine receptors. The benzyloxy group at the 8-position may influence receptor binding and activation, potentially leading to either agonistic or antagonistic activity.

  • A₁ and A₃ Receptor Interaction: Agonists of A₁ and A₃ receptors are typically coupled to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]

  • A₂ₐ and A₂ₑ Receptor Interaction: Conversely, agonists of A₂ₐ and A₂ₑ receptors are coupled to Gαs proteins, which stimulate adenylyl cyclase and increase cAMP production.[1]

The specific impact of the 8-benzyloxy substituent on receptor selectivity and functional activity remains to be experimentally determined.

Potential as a Vasodilator

Adenosine and its analogs are well-known for their potent vasodilatory effects, primarily mediated through the activation of A₂ₐ receptors on vascular smooth muscle cells.[2][3] This leads to the relaxation of blood vessels and increased blood flow. This compound, as an adenosine analog, may share this property.

Anticancer and Cytotoxic Potential

Several adenosine analogs have demonstrated anticancer properties, exerting their effects through various mechanisms including the induction of apoptosis and inhibition of cell proliferation.[4] The cytotoxic effects can be mediated through adenosine receptors or via intracellular mechanisms following cellular uptake.

Immunomodulatory and Anti-inflammatory Effects

Adenosine plays a crucial role in regulating inflammation and immune responses. Activation of adenosine receptors, particularly A₂ₐ, on immune cells can suppress inflammatory processes. Depending on its receptor interaction profile, this compound could potentially exhibit anti-inflammatory activity.

Interferon Induction

Certain 8-substituted adenine derivatives have been identified as potent inducers of interferon (IFN), suggesting a potential role in antiviral and immunomodulatory therapies. While this activity is not universally observed among all 8-substituted analogs, it represents a plausible area of investigation for this compound.

Quantitative Data Summary

Parameter Assay Type Target Value (e.g., IC₅₀, EC₅₀, Kᵢ) Cell Line/System Reference
Binding Affinity Radioligand BindingA₁ Adenosine ReceptorTo be determinedRecombinant cell lineN/A
A₂ₐ Adenosine ReceptorTo be determinedRecombinant cell lineN/A
A₂ₑ Adenosine ReceptorTo be determinedRecombinant cell lineN/A
A₃ Adenosine ReceptorTo be determinedRecombinant cell lineN/A
Functional Activity cAMP AccumulationA₂ₐ Adenosine ReceptorTo be determinedRecombinant cell lineN/A
cAMP InhibitionA₁ Adenosine ReceptorTo be determinedRecombinant cell lineN/A
Cytotoxicity Cell Viability AssayVarious Cancer Cell LinesTo be determinede.g., MCF-7, HeLa, A549N/A
Vasodilation Organ Bath StudyIsolated Arterial RingsTo be determinede.g., Rat aortaN/A
Interferon Induction ELISAHuman PBMCsTo be determinedHuman PBMCsN/A

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to characterize the biological activity of this compound.

Adenosine Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Kᵢ) of this compound for the four human adenosine receptor subtypes.

Materials:

  • Membrane preparations from cells stably expressing human A₁, A₂ₐ, A₂ₑ, or A₃ adenosine receptors.

  • Radioligands: [³H]DPCPX (for A₁), [³H]ZM241385 (for A₂ₐ), [³H]NECA (for A₂ₑ), [¹²⁵I]AB-MECA (for A₃).

  • This compound (test compound).

  • Non-specific binding control (e.g., theophylline for A₁/A₂ₐ/A₂ₑ, NECA for A₃).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add membrane preparation, radioligand at a concentration near its Kₑ, and varying concentrations of this compound or the non-specific binding control.

  • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of this compound at A₁ and A₂ₐ adenosine receptors.

Materials:

  • Cells stably expressing human A₁ or A₂ₐ adenosine receptors (e.g., CHO or HEK293 cells).

  • This compound (test compound).

  • Adenosine receptor agonist (e.g., NECA).

  • Adenosine deaminase (ADA).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Cell culture medium and supplements.

Procedure:

  • Seed the cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with ADA to degrade any endogenous adenosine.

  • For agonist activity: Add varying concentrations of this compound to the cells.

  • For antagonist activity: Add a fixed concentration of an adenosine receptor agonist (e.g., NECA at its EC₈₀) in the presence of varying concentrations of this compound.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the concentration-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Cell Viability (Cytotoxicity) Assay

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549).

  • This compound (test compound).

  • Cell culture medium and supplements.

  • Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo).

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Ex Vivo Vasodilation Assay (Organ Bath)

Objective: To assess the vasodilatory effect of this compound on isolated arterial rings.

Materials:

  • Isolated arterial tissue (e.g., rat thoracic aorta).

  • Organ bath system with force transducers.

  • Krebs-Henseleit solution.

  • Vasoconstrictor agent (e.g., phenylephrine or U46619).

  • This compound (test compound).

  • Data acquisition system.

Procedure:

  • Dissect the artery and cut it into rings of 2-3 mm in length.

  • Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂ at 37°C.

  • Allow the rings to equilibrate under a resting tension.

  • Pre-contract the arterial rings with a vasoconstrictor agent to a submaximal level.

  • Once a stable contraction is achieved, add cumulative concentrations of this compound and record the relaxation response.

  • Calculate the percentage of relaxation relative to the pre-contracted tension and determine the EC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its characterization.

Adenosine_Signaling_Gs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2aR A₂ₐ/A₂ₑ Receptor Gs Gαs A2aR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation) PKA->Response Phosphorylates targets leading to This compound This compound This compound->A2aR Agonist Adenosine_Signaling_Gi cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1R A₁/A₃ Receptor Gi Gαi A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP conversion to PKA Protein Kinase A cAMP->PKA Activation of Response Cellular Response PKA->Response Phosphorylation of targets This compound This compound This compound->A1R Agonist Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo Evaluation cluster_in_vivo In Vivo Studies receptor_binding Receptor Binding Assays (A₁, A₂ₐ, A₂ₑ, A₃) functional_assays Functional Assays (cAMP, etc.) receptor_binding->functional_assays cell_based_assays Cell-Based Assays (Cytotoxicity, Proliferation) functional_assays->cell_based_assays vasodilation_assay Vasodilation Assay (Isolated Arteries) cell_based_assays->vasodilation_assay interferon_assay Interferon Induction (PBMCs) vasodilation_assay->interferon_assay animal_models Disease Models (e.g., Cancer, Inflammation) interferon_assay->animal_models pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization start This compound Synthesis & Purification start->receptor_binding

References

8-Benzyloxyadenosine and its Analogs: A Technical Guide to Research Applications as Toll-like Receptor 7/8 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Benzyloxyadenosine belongs to a class of 8-substituted adenosine analogs that have garnered significant interest for their potent immunomodulatory activities. While specific research data for this compound is limited in publicly available literature, the broader class of 8-substituted adenosines, particularly 8-oxoadenines and other 8-alkoxyadenosine derivatives, are well-characterized as agonists of Toll-like receptors 7 and 8 (TLR7 and TLR8). These receptors are key players in the innate immune system, recognizing single-stranded RNA viruses and initiating an immune response. This technical guide provides an in-depth overview of the research applications of these 8-substituted adenosine analogs, with a focus on their role as TLR7/8 agonists. The information presented herein is based on data from closely related compounds and provides a framework for the potential applications and study of this compound.

Core Mechanism of Action: TLR7/8 Agonism

8-substituted adenosine analogs act as agonists at TLR7 and TLR8, which are endosomal pattern recognition receptors. Upon binding, they trigger a signaling cascade that leads to the activation of transcription factors, such as NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and type I interferons, leading to the activation of a robust innate and subsequent adaptive immune response. This mechanism makes them attractive candidates for development as vaccine adjuvants and immunotherapeutics for infectious diseases and cancer.

Signaling Pathway

The signaling pathway initiated by 8-substituted adenosine analogs through TLR7 is depicted below. Activation of TLR8 follows a similar, though not identical, pathway.

TLR7_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8-substituted Adenosine Analog 8-substituted Adenosine Analog TLR7 TLR7 8-substituted Adenosine Analog->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex activates IRF7 IRF7 TRAF6->IRF7 activates NF_kB NF-κB IKK_complex->NF_kB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines induces transcription Type_I_IFN Type I Interferons (IFN-α) IRF7->Type_I_IFN induces transcription

TLR7 signaling cascade initiated by an 8-substituted adenosine analog.

Quantitative Data on Related 8-Substituted Adenosine Analogs

Table 1: In Vitro Activity of 8-Oxoadenine Analogs in HEK293 Reporter Cells

Compound Reference8-SubstituentHuman TLR7 EC50 (µM)Human TLR8 EC50 (µM)Reference
Compound 1 -O-(CH2)3CH30.27>100[1]
Compound 2 -O-CH2-piperidin-4-yl0.0459[2]
Compound 3 -O-CH2CH2-piperidin-4-yl0.02>100[2]
Compound 4 -O-CH2CH2CH2CH2-piperidin-4-yl0.03>100[2]

Table 2: Cytokine Induction by 8-Oxoadenine Analogs in Human PBMCs

Compound Reference8-SubstituentIFN-α Induction (EC50, µM)TNF-α Induction (EC50, µM)Reference
Compound 1 -O-(CH2)3CH30.1 - 11 - 10[1]
Compound 2 -O-CH2-piperidin-4-yl0.01 - 0.10.1 - 1[2]
Compound 3 -O-CH2CH2-piperidin-4-yl0.01 - 0.10.1 - 1[2]
Compound 4 -O-CH2CH2CH2CH2-piperidin-4-yl0.01 - 0.10.1 - 1[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize 8-substituted adenosine analogs as TLR7/8 agonists. These protocols can be adapted for the study of this compound.

Synthesis of 8-Substituted Adenosine Analogs

A general method for the synthesis of 8-alkoxyadenosine derivatives involves the nucleophilic substitution of an 8-bromo- or 8-chloroadenosine precursor.

General Protocol for Synthesis of 8-Alkoxyadenosine Derivatives:

  • Starting Material: 8-Bromoadenosine.

  • Protection: Protect the 2', 3', and 5' hydroxyl groups of the ribose moiety with a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS) or acetyl groups.

  • Alkoxylation: React the protected 8-bromoadenosine with the desired alcohol (in this case, benzyl alcohol) in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., dimethylformamide, DMF).

  • Deprotection: Remove the protecting groups from the ribose moiety using standard deprotection methods (e.g., tetrabutylammonium fluoride for TBDMS groups or ammonia in methanol for acetyl groups).

  • Purification: Purify the final product using column chromatography or recrystallization.

Synthesis_Workflow 8-Bromoadenosine 8-Bromoadenosine Protection Protection 8-Bromoadenosine->Protection TBDMSCl, Imidazole Alkoxylation Alkoxylation Protection->Alkoxylation Benzyl Alcohol, NaH, DMF Deprotection Deprotection Alkoxylation->Deprotection TBAF, THF Purification Purification Deprotection->Purification Column Chromatography This compound This compound Purification->this compound

General synthesis workflow for this compound.
HEK-Blue™ TLR7/8 Reporter Assay

This assay utilizes HEK293 cells stably transfected with human or murine TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Methodology:

  • Cell Culture: Culture HEK-Blue™ hTLR7 or hTLR8 cells according to the manufacturer's instructions.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and add to the cells. Include a positive control (e.g., R848) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Detection: Measure the SEAP activity in the cell culture supernatant using a commercially available SEAP detection reagent (e.g., QUANTI-Blue™).

  • Data Analysis: Determine the EC50 value of the compound by plotting the SEAP activity against the compound concentration and fitting the data to a dose-response curve.

HEK_Blue_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture HEK-Blue Cells Culture HEK-Blue Cells Seed Cells in 96-well Plate Seed Cells in 96-well Plate Culture HEK-Blue Cells->Seed Cells in 96-well Plate Add to Cells Add to Cells Seed Cells in 96-well Plate->Add to Cells Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Add to Cells Add Controls Add Controls Add Controls->Add to Cells Incubate 18-24h Incubate 18-24h Measure SEAP Activity Measure SEAP Activity Incubate 18-24h->Measure SEAP Activity Calculate EC50 Calculate EC50 Measure SEAP Activity->Calculate EC50

Workflow for the HEK-Blue™ TLR7/8 reporter assay.
Cytokine Induction Assay in Human PBMCs

This assay measures the ability of a compound to induce cytokine production in primary human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells per well.

  • Compound Treatment: Add serial dilutions of the test compound to the cells. Include a positive control (e.g., R848) and a vehicle control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of desired cytokines (e.g., IFN-α, TNF-α, IL-6) using a multiplex immunoassay (e.g., Luminex) or ELISA.

  • Data Analysis: Determine the EC50 for the induction of each cytokine by plotting the cytokine concentration against the compound concentration.

Conclusion

While direct experimental data on this compound is sparse, the extensive research on structurally similar 8-substituted adenosine analogs strongly suggests its potential as a potent TLR7/8 agonist. The provided technical guide offers a comprehensive framework for researchers and drug development professionals to explore the immunomodulatory properties of this compound and related compounds. The detailed experimental protocols and representative data from analogous compounds serve as a valuable resource for initiating and advancing research in this promising area of immunology and drug discovery. Future studies are warranted to specifically characterize the synthesis and biological activity of this compound to fully elucidate its therapeutic potential.

References

8-Benzyloxyadenosine in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the effects of 8-Benzyloxyadenosine on cancer cell lines. Therefore, this guide focuses on a structurally related and well-studied compound, N6-benzyladenosine , to provide insights into the potential mechanisms and effects of benzyloxy-substituted adenosine analogs in oncology research.

Introduction

N6-benzyladenosine is a synthetic cytokinin, a class of compounds analogous to plant hormones, that has demonstrated significant anti-cancer properties across a range of cancer cell lines. This document provides a comprehensive overview of the in vitro effects of N6-benzyladenosine, detailing its impact on cell proliferation, its mechanisms of inducing cell cycle arrest and apoptosis, and the signaling pathways it modulates. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anti-cancer therapeutics.

Quantitative Data on Anti-proliferative Activity

The inhibitory effects of N6-benzyladenosine and its active metabolite, N6-benzyladenosine-5'-O-diphosphate, have been quantified in various cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

Table 1: IC50 Values of N6-benzyladenosine Derivatives in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
N6-benzyladenosine-5'-O-diphosphateCEMLeukemia2[1]
N6-benzyladenosine-5'-O-diphosphateHL-60Leukemia1.3[1]
N6-benzyladenosine-5'-O-diphosphateK562Leukemia4[1]
N6-benzyladenosine-5'-O-diphosphateRPMI-8226Multiple Myeloma4.5[1]
N6-benzyladenosine-5'-O-diphosphateMCF-7Breast Cancer8[1]
N6-(m-F-benzyl)adenosine (L5)HOSOsteosarcoma2.8[2]
N6-(m-F-benzyl)adenosine (L5)MCF-7Breast Cancer11.4[2]
N6-(m-F-benzyl)adenosine (L5)CEMT-lymphoblastic leukemia0.7[2]
N6-(m-F-benzyl)adenosine (L5)HL-60Promyelocytic leukemia0.4[2]
N6-(o-Cl-benzyl)adenosine (L7)CEMT-lymphoblastic leukemia0.3[2]
N6-(o-Cl-benzyl)adenosine (L7)HL-60Promyelocytic leukemia0.2[2]
N6-(p-F-benzyl)adenosine (L8)HOSOsteosarcoma20.0[2]
N6-(p-F-benzyl)adenosine (L8)MCF-7Breast Cancer14.0[2]
N6-(p-F-benzyl)adenosine (L8)CEMT-lymphoblastic leukemia1.3[2]
N6-(p-F-benzyl)adenosine (L8)HL-60Promyelocytic leukemia1.2[2]
N6-(p-Cl-benzyl)adenosine (L12)MCF-7Breast Cancer23.0[2]
N6-(p-Cl-benzyl)adenosine (L12)CEMT-lymphoblastic leukemia0.2[2]
N6-(p-Cl-benzyl)adenosine (L12)HL-60Promyelocytic leukemia0.1[2]

Mechanism of Action

N6-benzyladenosine exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

N6-benzyladenosine has been shown to induce apoptosis in a dose-dependent manner in various cancer cell lines, including bladder carcinoma T24 cells and glioma cells.[3][4][5] The apoptotic process is characterized by morphological changes such as chromatin condensation and the formation of apoptotic bodies.[4] Mechanistically, N6-benzyladenosine activates the intrinsic pathway of apoptosis, which involves the activation of caspase-3 and caspase-9.[3][4]

Cell Cycle Arrest

A key mechanism of N6-benzyladenosine's anti-proliferative activity is its ability to arrest the cell cycle, predominantly at the G0/G1 phase.[3][4] This arrest prevents cancer cells from progressing through the cell cycle and replicating. Early events leading to this cell cycle arrest include alterations in cell morphology and disorganization of the actin cytoskeleton.[3]

Signaling Pathways Modulated by N6-benzyladenosine

N6-benzyladenosine modulates several critical signaling pathways involved in cancer cell proliferation and survival.

Mevalonate Pathway Inhibition

A primary target of N6-benzyladenosine is the mevalonate (MVA) pathway, a key metabolic pathway that is often dysregulated in cancer.[5][6] Specifically, it inhibits farnesyl pyrophosphate synthase (FPPS), a critical enzyme in this pathway.[5][6]

Mevalonate_Pathway_Inhibition cluster_MVA Mevalonate Pathway cluster_N6BA cluster_downstream Downstream Effects HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate FPPS FPPS Mevalonate->FPPS FPP Farnesyl Pyrophosphate (FPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Prenylation Protein Prenylation (e.g., Ras, Rap-1A) FPP->Prenylation GGPP->Prenylation N6_BA N6-benzyladenosine N6_BA->FPPS Oncogenic_Signaling Oncogenic Signaling (e.g., EGFR) Prenylation->Oncogenic_Signaling Proliferation Cell Proliferation Oncogenic_Signaling->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis FPPS->FPP FPPS->Apoptosis inhibition leads to JAK_STAT_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_N6BA Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer dimerization Gene_Expression Target Gene Expression (e.g., Bcl-xL, Cyclin D1) STAT3_dimer->Gene_Expression translocation & transcription Proliferation Proliferation Gene_Expression->Proliferation Apoptosis_inhibition Apoptosis Inhibition Gene_Expression->Apoptosis_inhibition N6_BA_analog N6-substituted adenosine analogs N6_BA_analog->JAK2 Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_endpoints Data & Analysis Start Cancer Cell Lines Treatment Treatment with N6-benzyladenosine Start->Treatment Proliferation Cell Proliferation (MTT Assay) Treatment->Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot Treatment->Western_Blot IC50 IC50 Values Proliferation->IC50 Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Apoptosis_Quant Apoptosis Quantification Apoptosis->Apoptosis_Quant Protein_Expression Protein Expression/ Phosphorylation Western_Blot->Protein_Expression

References

In-depth Technical Guide on the Role of 8-Substituted Adenosine Analogs in Signal Transduction with a Focus on Toll-Like Receptor 7/8 Agonism

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability for 8-Benzyloxyadenosine:

An exhaustive search of scientific literature and databases has revealed a significant scarcity of specific data regarding the role of this compound in signal transduction. While it is classified as an adenosine analog, detailed studies on its mechanism of action, cellular targets, and quantitative effects on signaling pathways are not publicly available at this time.

Therefore, to provide a comprehensive and technically valuable guide in line with the user's request, this document will focus on a closely related and well-characterized class of compounds: 8-substituted oxoadenine derivatives , which are potent agonists of Toll-Like Receptors 7 and 8 (TLR7/8) and play a significant role in immune signal transduction. The principles, pathways, and experimental methodologies described herein are representative of how an 8-substituted adenosine analog like this compound might be investigated and what its potential role in signal transduction could be.

Whitepaper: The Role of 8-Oxoadenine Derivatives in Immune Signal Transduction via TLR7 and TLR8

Audience: Researchers, scientists, and drug development professionals.

Core Objective: To provide an in-depth technical overview of the mechanism of action, signaling pathways, and experimental evaluation of 8-oxoadenine derivatives as TLR7/8 agonists.

Introduction to 8-Substituted Adenosine Analogs and TLR7/8 Agonism

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR7 and TLR8 are located in the endosomes of immune cells, such as dendritic cells (DCs), macrophages, and B cells, where they recognize single-stranded RNA (ssRNA), a hallmark of viral infections.[1][2] The activation of TLR7 and TLR8 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons (IFNs), thereby initiating a robust innate and subsequent adaptive immune response.[1]

8-oxoadenine derivatives are a class of synthetic small molecules that act as potent agonists for TLR7 and/or TLR8.[1] Their ability to stimulate a strong immune response has led to their investigation as vaccine adjuvants and immunomodulatory agents for the treatment of cancer and infectious diseases.[1][2]

Signaling Pathways of TLR7 and TLR8 Activation

Upon binding of an 8-oxoadenine agonist, TLR7 and TLR8 undergo a conformational change, leading to the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). This initiates a downstream signaling cascade that bifurcates into two main branches: the NF-κB pathway and the IRF7 pathway.

The NF-κB Pathway

The MyD88-dependent pathway leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). This pathway results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

NF_kB_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7_8 TLR7/8 MyD88 MyD88 TLR7_8->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NFkB_IkB NF-κB IκB IKK_complex->NFkB_IkB phosphorylates IκB Agonist 8-Oxoadenine Agonist Agonist->TLR7_8 binds IkB IκB Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation targeted for NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB->NFkB releases Gene Target Genes (TNF-α, IL-6, IL-12) NFkB_nuc->Gene activates transcription

Figure 1: TLR7/8-mediated NF-κB signaling pathway.
The IRF7 Pathway

Primarily associated with TLR7 activation in plasmacytoid dendritic cells (pDCs), this pathway leads to the activation of IRF7 (interferon regulatory factor 7). Activated IRF7 translocates to the nucleus and induces the expression of type I interferons (IFN-α and IFN-β).

IRF7_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 recruits IRAKs IRAKs MyD88->IRAKs IRF7_inactive IRF7 (inactive) IRAKs->IRF7_inactive phosphorylates IRF7_active IRF7 (active) IRF7_inactive->IRF7_active activates Agonist 8-Oxoadenine Agonist Agonist->TLR7 binds IRF7_nuc IRF7 IRF7_active->IRF7_nuc translocates Gene Target Genes (IFN-α, IFN-β) IRF7_nuc->Gene activates transcription

Figure 2: TLR7-mediated IRF7 signaling pathway.

Quantitative Data on 8-Oxoadenine Derivatives

The potency and selectivity of 8-oxoadenine derivatives for TLR7 and TLR8 can be modulated by substitutions at various positions on the adenine ring. The following table summarizes representative data for the activity of these compounds.

CompoundTargetAssay SystemEC50 (µM)Reference
Compound 1a hTLR7HEK293-hTLR7-SEAP0.25[1]
hTLR8HEK293-hTLR8-SEAP>10[1]
Compound 2a hTLR7HEK293-hTLR7-SEAP>10[1]
hTLR8HEK293-hTLR8-SEAP1.5[1]
R848 (Resiquimod) hTLR7HEK293-hTLR7-SEAP0.03
hTLR8HEK293-hTLR8-SEAP0.8

hTLR: human Toll-Like Receptor; SEAP: Secreted Embryonic Alkaline Phosphatase (reporter gene)

Experimental Protocols

HEK293 Reporter Gene Assay for TLR7/8 Activity

This assay is commonly used to screen for and characterize TLR7 and TLR8 agonists.

Objective: To determine the EC50 of a test compound for human TLR7 and TLR8.

Methodology:

  • Cell Culture: HEK293 cells stably transfected with either human TLR7 or human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compound (e.g., 8-oxoadenine derivative) for 18-24 hours.

  • SEAP Detection: The cell culture supernatant is collected, and the SEAP activity is measured using a colorimetric substrate (e.g., p-nitrophenyl phosphate) or a chemiluminescent substrate.

  • Data Analysis: The EC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

HEK293_Assay_Workflow A HEK293 cells expressing hTLR7/8 and NF-κB-SEAP B Seed cells in 96-well plate A->B C Add serial dilutions of 8-Oxoadenine compound B->C D Incubate for 18-24 hours C->D E Collect supernatant D->E F Measure SEAP activity E->F G Calculate EC50 F->G

References

8-Benzyloxyadenosine and its Interaction with Adenosine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between 8-Benzyloxyadenosine, a synthetic analog of adenosine, and the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). Substitutions at the 8-position of the purine ring are known to significantly modulate the affinity and efficacy of adenosine derivatives. This document summarizes the current, albeit limited, understanding of this compound's pharmacological profile. It details standard experimental protocols for assessing ligand-receptor interactions, including radioligand binding assays and functional assays measuring cyclic adenosine monophosphate (cAMP) and GTPγS binding. Furthermore, this guide presents relevant signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of the methodologies involved in characterizing compounds like this compound.

Introduction to 8-Substituted Adenosine Analogs

Adenosine, a ubiquitous purine nucleoside, exerts its physiological effects through four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are involved in a myriad of physiological processes, making them attractive targets for therapeutic intervention. Chemical modification of the adenosine molecule has been a key strategy in developing selective agonists and antagonists for these receptors.

Substitutions at the 8-position of the adenine ring have been shown to have a profound impact on the pharmacological properties of adenosine analogs. The nature of the substituent at this position can influence receptor binding affinity and selectivity. For instance, the introduction of bulky and hydrophobic groups at the C8 position has been reported to decrease binding affinity for the A2A adenosine receptor while sometimes maintaining or even enhancing affinity for the A3 subtype[1].

This compound, which features a benzyloxy group at the 8-position, is one such analog. While it is commercially available as a research chemical, detailed public data on its specific interactions with adenosine receptor subtypes is scarce. This guide aims to provide the foundational knowledge and experimental frameworks necessary for researchers to characterize this and similar compounds.

Quantitative Data on Receptor Interaction

A thorough review of publicly available scientific literature did not yield specific quantitative binding affinity (Ki) or functional potency (EC50/IC50) values for this compound at the A1, A2A, A2B, and A3 adenosine receptors. The following tables are therefore presented as templates for the types of data that would be generated through the experimental protocols detailed in this guide. For context, general affinity ranges for different classes of 8-substituted adenosine analogs are noted where available from existing literature.

Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptors

Receptor SubtypeRadioligandKi (nM)Reference
A1[³H]-DPCPXData not available-
A2A[³H]-ZM241385Data not available-
A2B[³H]-DPCPXData not available-
A3[¹²⁵I]-AB-MECAData not available-
Note: 8-alkynyl adenosine derivatives have been reported to show affinity for the A3 subtype in the high nanomolar range[2].

Table 2: Functional Activity (EC50/IC50) of this compound at Human Adenosine Receptors

Receptor SubtypeFunctional AssayPotency (EC50/IC50, nM)Mode of ActionReference
A1GTPγS BindingData not availableAgonist/Antagonist-
A2AcAMP AccumulationData not availableAgonist/Antagonist-
A2BcAMP AccumulationData not availableAgonist/Antagonist-
A3GTPγS BindingData not availableAgonist/Antagonist-
Note: Some 8-alkynyl adenosine derivatives have been shown to act as antagonists at A3 receptors[2].

Adenosine Receptor Signaling Pathways

The four adenosine receptor subtypes are coupled to different G proteins, leading to distinct intracellular signaling cascades.

  • A1 and A3 Receptors: These receptors predominantly couple to Gi/o proteins. Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • A2A and A2B Receptors: These receptors are primarily coupled to Gs proteins. Agonist activation of these receptors stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP. The A2B receptor can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol trisphosphate (IP₃) and diacylglycerol (DAG).

Adenosine_Signaling_Pathways cluster_A1A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1A3_Agonist Agonist (e.g., Adenosine) A1R_A3R A1 / A3 Receptor A1A3_Agonist->A1R_A3R Gi_protein Gαi/o A1R_A3R->Gi_protein AC_inhibit Adenylyl Cyclase Gi_protein->AC_inhibit cAMP_decrease [cAMP] ↓ AC_inhibit->cAMP_decrease A2A_A2B_Agonist Agonist (e.g., Adenosine) A2AR_A2BR A2A / A2B Receptor A2A_A2B_Agonist->A2AR_A2BR Gs_protein Gαs A2AR_A2BR->Gs_protein AC_stimulate Adenylyl Cyclase Gs_protein->AC_stimulate cAMP_increase [cAMP] ↑ AC_stimulate->cAMP_increase

Figure 1: Adenosine Receptor G-protein Signaling Pathways.

Experimental Protocols

To determine the binding affinity and functional activity of this compound at the various adenosine receptor subtypes, the following experimental protocols are recommended.

Radioligand Binding Assay (for Ki Determination)

This competitive binding assay measures the affinity of a test compound by quantifying its ability to displace a known radiolabeled ligand from the receptor.

Workflow:

Radioligand_Binding_Workflow prep Membrane Preparation (Cells expressing receptor) incubate Incubation (Membranes, Radioligand, Test Compound) prep->incubate filter Filtration (Separate bound from unbound) incubate->filter wash Washing (Remove non-specific binding) filter->wash count Scintillation/Gamma Counting (Quantify bound radioligand) wash->count analyze Data Analysis (IC50 → Ki calculation) count->analyze

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Procedure:

    • In a 96-well plate, combine the following in the specified order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

      • A fixed concentration of the appropriate radioligand (e.g., [³H]-DPCPX for A1 and A2B, [³H]-ZM241385 for A2A, or [¹²⁵I]-AB-MECA for A3) at a concentration near its Kd.

      • Increasing concentrations of the unlabeled test compound (this compound).

      • Membrane preparation (typically 20-50 µg of protein).

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a standard non-radiolabeled antagonist (e.g., 10 µM XAC).

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail (for ³H) or in tubes for gamma counting (for ¹²⁵I).

    • Quantify the radioactivity using a scintillation counter or a gamma counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (for A2A and A2B Agonist/Antagonist Activity)

This functional assay measures the ability of a compound to stimulate (agonist) or inhibit the agonist-induced stimulation (antagonist) of adenylyl cyclase, leading to changes in intracellular cAMP levels.

Methodology:

  • Cell Preparation:

    • Seed cells expressing the A2A or A2B receptor in a multi-well plate and allow them to adhere overnight.

  • Agonist Mode:

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX or 10 µM Rolipram) for 15-30 minutes to prevent cAMP degradation.

    • Add increasing concentrations of this compound to the cells.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Antagonist Mode:

    • Pre-incubate the cells with the PDE inhibitor and increasing concentrations of this compound for 15-30 minutes.

    • Add a fixed, sub-maximal concentration (e.g., EC80) of a standard agonist (e.g., NECA).

    • Incubate at 37°C for a defined period.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, LANCE, or ELISA) according to the manufacturer's instructions.

  • Data Analysis:

    • For agonist activity, plot the cAMP concentration against the log concentration of this compound to determine the EC50 and Emax values.

    • For antagonist activity, plot the inhibition of the agonist response against the log concentration of this compound to determine the IC50 value.

[³⁵S]GTPγS Binding Assay (for A1 and A3 Agonist/Antagonist Activity)

This functional assay measures the activation of Gi/o-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.

Workflow:

GTPgS_Binding_Workflow prep Membrane Preparation incubate Incubation (Membranes, [³⁵S]GTPγS, GDP, Test Compound) prep->incubate filter Filtration incubate->filter wash Washing filter->wash count Scintillation Counting wash->count analyze Data Analysis (EC50 or IC50 determination) count->analyze

Figure 3: Workflow for a [³⁵S]GTPγS Binding Assay.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes expressing the A1 or A3 receptor as described for the radioligand binding assay.

  • Assay Procedure:

    • In a 96-well plate, combine the following:

      • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).

      • GDP (typically 10-30 µM) to ensure G proteins are in their inactive state.

      • Adenosine deaminase (ADA) to remove any endogenous adenosine.

      • For agonist mode: increasing concentrations of this compound.

      • For antagonist mode: increasing concentrations of this compound followed by a fixed concentration of a standard agonist (e.g., CPA for A1, IB-MECA for A3).

      • Membrane preparation.

    • Pre-incubate for 15-30 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for an additional 30-60 minutes at 30°C.

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Quantify the filter-bound radioactivity by scintillation counting.

  • Data Analysis:

    • For agonist activity, plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound to determine the EC50 and Emax.

    • For antagonist activity, plot the inhibition of the agonist-stimulated response against the log concentration of this compound to determine the IC50.

Conclusion

References

8-Benzyloxyadenosine: A Potential Therapeutic Agent in Immuno-Oncology and Vaccine Adjuvant Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Benzyloxyadenosine is an adenosine analogue belonging to the broader class of 8-substituted purine derivatives. While specific research on this compound is limited in publicly available literature, extensive studies on structurally related compounds, particularly 8-oxoadenines, have established this class of molecules as potent agonists of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). This technical guide synthesizes the current understanding of 8-substituted adenosine analogues as TLR7/8 agonists, providing a framework for the potential therapeutic applications of this compound as an immunomodulatory agent in cancer therapy and as a vaccine adjuvant. This document details the mechanism of action, summarizes key quantitative data from related compounds, outlines relevant experimental protocols, and provides visual representations of the critical signaling pathways.

Introduction

The innate immune system serves as the first line of defense against pathogens and plays a critical role in initiating and shaping the adaptive immune response. Toll-like receptors (TLRs) are a key component of the innate immune system, recognizing conserved molecular patterns associated with pathogens. TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA (ssRNA), a hallmark of viral infections. Activation of TLR7 and TLR8 triggers a potent immune response characterized by the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, leading to the activation of dendritic cells (DCs), natural killer (NK) cells, and B cells, and ultimately promoting the development of robust T cell-mediated immunity.

Small molecule agonists of TLR7 and TLR8 have emerged as promising therapeutic agents for the treatment of cancer and as adjuvants for vaccines.[1][2] By mimicking viral ssRNA, these synthetic ligands can potently stimulate an anti-tumor or pathogen-specific immune response. 8-substituted adenosine derivatives, including 8-oxoadenines, have been identified as a promising chemical class of TLR7/8 agonists.[1] this compound, as a member of this class, is hypothesized to share this mechanism of action and therapeutic potential.

Mechanism of Action: TLR7/8 Agonism

The primary proposed mechanism of action for this compound is the activation of TLR7 and TLR8. Upon entering the endosome of immune cells such as dendritic cells and B lymphocytes, this compound is expected to bind to the TLR7 and/or TLR8 receptor complex. This binding event initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. The formation of the TLR-MyD88 complex triggers a downstream signaling cascade involving IRAK4, IRAK1, and TRAF6. This ultimately leads to the activation of key transcription factors, including NF-κB and IRF7.

Activation of NF-κB drives the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. These cytokines play a crucial role in the maturation and activation of antigen-presenting cells (APCs) and the promotion of a Th1-biased adaptive immune response, which is critical for anti-tumor and anti-viral immunity. Simultaneously, the activation of IRF7 leads to the robust production of type I interferons (IFN-α and IFN-β), which have direct anti-proliferative and pro-apoptotic effects on tumor cells and are essential for the activation of NK cells and the cross-priming of CD8+ T cells by DCs.

TLR7_Signaling_Pathway TLR7/8 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7_8 TLR7/8 This compound->TLR7_8 binds MyD88 MyD88 TLR7_8->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 NFkB NF-κB IKK_complex->NFkB Gene_Expression Gene Expression NFkB->Gene_Expression translocates to IRF7->Gene_Expression translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) Gene_Expression->Cytokines Interferons Type I Interferons (IFN-α, IFN-β) Gene_Expression->Interferons

Figure 1: Proposed TLR7/8 signaling pathway for this compound.

Quantitative Data for Structurally Related 8-Substituted Adenosine Analogues

Table 1: In Vitro Activity of 8-Oxoadenine Derivatives on Human TLR7 and TLR8

Compound IDR Group at 8-positionhTLR7 EC50 (µM)hTLR8 EC50 (µM)Reference
SM-360320 -O(CH2)3-piperidine0.23>100[1]
CL097 -NH(CH2)2OH0.1-10.1-1[1]
Resiquimod (R848) Imidazoquinoline~0.3~0.3[1]

EC50 values represent the concentration of the compound that elicits a half-maximal response in cell-based reporter assays.

Table 2: Cytokine Induction by 8-Oxoadenine Derivatives in Human PBMCs

Compound IDIFN-α Induction (EC50, µM)TNF-α Induction (EC50, µM)Reference
SM-360320 0.1-11-10[1]
CL097 0.1-10.1-1[1]
Resiquimod (R848) ~1~0.1[1]

EC50 values represent the concentration of the compound that induces half-maximal cytokine production in human peripheral blood mononuclear cells (PBMCs).

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the activity of TLR7/8 agonists like this compound.

TLR7/8 Reporter Gene Assay

This assay is used to determine the potency and selectivity of a compound for TLR7 and TLR8.

Cell Lines:

  • HEK-Blue™ hTLR7 cells (InvivoGen): Human embryonic kidney cells co-transfected with human TLR7, a SEAP (secreted embryonic alkaline phosphatase) reporter gene under the control of an NF-κB-inducible promoter.

  • HEK-Blue™ hTLR8 cells (InvivoGen): Similar to the hTLR7 line, but expressing human TLR8.

  • HEK-Blue™ Null cells (InvivoGen): Parental cell line lacking the TLR expression vector, used as a negative control.

Protocol:

  • Seed HEK-Blue™ cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and reference compounds (e.g., Resiquimod) in cell culture medium.

  • Remove the medium from the cells and add the compound dilutions.

  • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • To measure SEAP activity, add a SEAP detection reagent (e.g., QUANTI-Blue™, InvivoGen) to the cell culture supernatant.

  • Incubate for 1-3 hours at 37°C.

  • Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Calculate EC50 values by plotting the dose-response curves.

Reporter_Assay_Workflow TLR7/8 Reporter Gene Assay Workflow Start Seed HEK-Blue™ cells Incubate1 Incubate 24h Start->Incubate1 Add_Compounds Add compounds to cells Incubate1->Add_Compounds Prepare_Compounds Prepare serial dilutions of This compound Prepare_Compounds->Add_Compounds Incubate2 Incubate 18-24h Add_Compounds->Incubate2 Add_Reagent Add SEAP detection reagent Incubate2->Add_Reagent Incubate3 Incubate 1-3h Add_Reagent->Incubate3 Measure_Absorbance Measure absorbance Incubate3->Measure_Absorbance Analyze_Data Calculate EC50 values Measure_Absorbance->Analyze_Data

Figure 2: Workflow for a TLR7/8 reporter gene assay.

Cytokine Production Assay in Human PBMCs

This assay measures the ability of a compound to induce the production of key immunomodulatory cytokines.

Protocol:

  • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Seed PBMCs in 96-well plates at a density of 1 x 10^6 cells/well.

  • Add serial dilutions of this compound and control compounds to the wells.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatants.

  • Measure the concentrations of IFN-α, TNF-α, IL-6, and IL-12 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Plot dose-response curves and determine the EC50 for each cytokine.

Potential Therapeutic Applications

The immunomodulatory properties of TLR7/8 agonists suggest that this compound could have significant therapeutic potential in several areas:

  • Cancer Immunotherapy: By activating APCs and promoting a Th1-biased immune response, this compound could be used as a monotherapy or in combination with other cancer treatments, such as checkpoint inhibitors, to enhance anti-tumor immunity.

  • Vaccine Adjuvants: The ability to stimulate a robust and durable immune response makes TLR7/8 agonists attractive candidates for vaccine adjuvants. This compound could be co-formulated with vaccine antigens to enhance their immunogenicity and efficacy.

  • Antiviral Therapy: By inducing the production of type I interferons, this compound may have direct antiviral activity and could be explored for the treatment of chronic viral infections.

Conclusion

While direct experimental data for this compound is currently limited, the extensive research on the broader class of 8-substituted adenosine analogues provides a strong rationale for its investigation as a potent TLR7/8 agonist. The ability of these compounds to potently activate the innate immune system and drive a robust adaptive immune response positions them as highly promising candidates for development in immuno-oncology and as next-generation vaccine adjuvants. Further preclinical studies are warranted to fully characterize the pharmacological profile of this compound and to validate its therapeutic potential.

References

8-Benzyloxyadenosine: An Unexplored Adenosine Analog

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature review reveals a significant gap in the scientific understanding of 8-Benzyloxyadenosine. Despite its availability as a research chemical, there is a notable absence of published studies detailing its specific synthesis, biological activity, and mechanism of action. While the broader class of 8-substituted adenosine analogs is well-documented, data specifically concerning the benzyloxy-substituted variant remains elusive. This technical guide, therefore, serves to summarize the existing knowledge on related adenosine analogs and proposes a hypothetical framework for the future investigation of this compound.

Adenosine and its analogs are crucial signaling nucleosides that modulate a wide array of physiological processes by interacting with four G protein-coupled adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃).[1][2] Modifications at the 8-position of the purine ring have been shown to significantly influence the affinity and efficacy of these compounds at the adenosine receptors, leading to a diverse range of pharmacological profiles.[3]

General Landscape of 8-Substituted Adenosine Analogs

Research into 8-substituted adenosine analogs has yielded compounds with potent and selective activities, including:

  • Antiviral and Antineoplastic Agents: Some adenosine analogs are developed for their ability to interfere with viral replication or cancer cell proliferation.[4][5]

  • Immunomodulatory Effects: Certain analogs can modulate immune responses, for instance, by antagonizing the A₂A receptor, which plays a role in suppressing T-cell functions.[4][6]

  • Receptor Agonists and Antagonists: The nature of the substituent at the 8-position can determine whether the analog acts as an agonist or antagonist at different adenosine receptor subtypes, thereby stimulating or inhibiting downstream signaling pathways.[3]

Hypothetical Research Workflow for this compound

Given the lack of specific data, a systematic investigation of this compound would be required to elucidate its pharmacological properties. The following workflow outlines a potential research approach.

G cluster_0 Phase 1: Synthesis and Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: In Vivo Studies synthesis Chemical Synthesis purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization receptor_binding Adenosine Receptor Binding Assays (A1, A2A, A2B, A3) characterization->receptor_binding functional_assays Functional Assays (e.g., cAMP accumulation) receptor_binding->functional_assays cell_viability Cell Viability/Cytotoxicity Assays (Cancer Cell Lines) functional_assays->cell_viability pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for PKA, ERK) cell_viability->pathway_analysis gene_expression Gene Expression Profiling pathway_analysis->gene_expression animal_model Animal Model of Disease (e.g., Cancer, Inflammation) gene_expression->animal_model pk_pd Pharmacokinetics/Pharmacodynamics animal_model->pk_pd efficacy_toxicity Efficacy and Toxicity Assessment pk_pd->efficacy_toxicity

Hypothetical research workflow for this compound.

General Adenosine Signaling Pathways

The interaction of adenosine analogs with their receptors typically triggers intracellular signaling cascades. The activation of A₂ₐ and A₂ₑ receptors, which are coupled to Gαs proteins, leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] Conversely, the activation of A₁ and A₃ receptors, coupled to Gαi proteins, inhibits adenylyl cyclase and reduces cAMP levels.[3] This modulation of cAMP concentration subsequently affects the activity of Protein Kinase A (PKA) and other downstream effectors.[3]

cluster_A2 A2A / A2B Receptor Pathway cluster_A1 A1 / A3 Receptor Pathway A2_receptor A2A/A2B Receptor Gs Gs protein A2_receptor->Gs AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_act PKA Activation cAMP_inc->PKA_act A1_receptor A1/A3 Receptor Gi Gi protein A1_receptor->Gi AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib PKA Inhibition cAMP_dec->PKA_inhib Adenosine_Analog This compound (Hypothetical) Adenosine_Analog->A2_receptor Agonist? Adenosine_Analog->A1_receptor Agonist?

General adenosine receptor signaling pathways.

Quantitative Data and Experimental Protocols

Due to the absence of specific studies on this compound, no quantitative data such as IC₅₀ or Kᵢ values can be provided. Similarly, detailed experimental protocols for its synthesis and evaluation are not available in the literature. Researchers would need to adapt established methods for the synthesis and evaluation of other 8-substituted adenosine analogs.[7][8]

Conclusion

This compound represents a novel, yet uncharacterized, member of the adenosine analog family. While its structural similarity to other 8-substituted adenosines suggests potential biological activity, a thorough scientific investigation is required to determine its pharmacological profile. The hypothetical workflow and general signaling information provided herein offer a foundational framework for researchers and drug development professionals to initiate the exploration of this compound. Future studies are essential to unlock the potential therapeutic applications of this compound.

References

An In-depth Technical Guide on the Discovery and History of 8-Benzyloxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Benzyloxyadenosine is a synthetic derivative of the endogenous nucleoside adenosine, characterized by the substitution of a benzyloxy group at the 8-position of the purine ring. While a singular "discovery" event is not prominently documented in the scientific literature, its existence and study are a logical extension of the extensive research into 8-substituted adenosine analogs as modulators of various physiological processes. This technical guide provides a comprehensive overview of the synthesis, and potential biological significance of this compound, drawing upon established methodologies for the preparation of similar adenosine derivatives. The guide details a plausible synthetic protocol, expected characterization data, and discusses its likely, though not yet extensively documented, role as a ligand for adenosine receptors and its potential impact on downstream signaling pathways.

Introduction: The Significance of 8-Substituted Adenosine Analogs

Adenosine is a ubiquitous purine nucleoside that plays a critical role in numerous physiological and pathological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The modulation of these receptors has significant therapeutic potential in a wide range of disorders, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer. Consequently, the chemical modification of the adenosine scaffold has been a fertile area of research in medicinal chemistry.

Substitutions at the 8-position of the purine ring have been particularly fruitful, leading to the development of a diverse array of analogs with tailored affinities and efficacies for the different adenosine receptor subtypes. The nature of the substituent at this position can profoundly influence the pharmacological profile of the resulting compound. The introduction of a benzyloxy group, as in this compound, is a strategic modification aimed at exploring the structure-activity relationships of this class of compounds, with the bulky and hydrophobic benzyl moiety potentially conferring specific receptor interactions.

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in a standalone publication but can be reliably inferred from the well-established methods for the preparation of 8-alkoxyadenosine derivatives. The most common and effective route involves the nucleophilic substitution of a leaving group, typically a halogen, at the 8-position of an adenosine precursor. 8-Bromoadenosine is the most frequently used starting material for this purpose.

General Reaction Scheme

The synthesis proceeds via the reaction of 8-bromoadenosine with benzyl alcohol in the presence of a suitable base to facilitate the formation of the benzyl alkoxide, which then acts as the nucleophile.

Reaction: 8-Bromoadenosine + Benzyl Alcohol --(Base)--> this compound + HBr

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the synthesis of 8-alkoxyadenosines.

Materials:

  • 8-Bromoadenosine

  • Benzyl alcohol (anhydrous)

  • Sodium hydride (NaH) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Nucleophile: To a stirred solution of benzyl alcohol (1.5 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.5 equivalents) portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes to allow for the formation of sodium benzoxide.

  • Nucleophilic Substitution: A solution of 8-bromoadenosine (1.0 equivalent) in anhydrous DMF is added dropwise to the freshly prepared sodium benzoxide solution at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate to afford this compound as a solid.

Expected Yield: While not explicitly reported for this specific compound, yields for similar 8-alkoxyadenosine syntheses typically range from 40% to 70%.

Characterization of this compound

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the protons of the adenosine ribose moiety, the adenine C2-H, and the benzylic protons (a singlet around 5.5-6.0 ppm), as well as the aromatic protons of the benzyl group.
¹³C NMR Resonances for the carbons of the adenosine core and the benzyl group. The C8 signal of the purine ring would be shifted downfield compared to adenosine due to the electronegative oxygen atom.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of this compound (C₁₇H₁₉N₅O₅).
UV Spectroscopy Characteristic absorption maxima for a substituted purine nucleoside.

Biological Activity and Signaling Pathways

While specific biological data for this compound is sparse in the public domain, its structural similarity to other 8-substituted adenosine analogs strongly suggests that it would act as a ligand for adenosine receptors. The bulky benzyloxy group at the 8-position is likely to influence its affinity and selectivity for the A1, A2A, A2B, and A3 receptor subtypes.

Hypothetical Interaction with Adenosine Receptors

Based on studies of similar compounds, it is plausible that this compound could exhibit antagonist activity at A1 and/or A2A receptors. The interaction with these G protein-coupled receptors would trigger or inhibit downstream signaling cascades.

Potential Signaling Pathway Modulation

Should this compound act as an antagonist at the A2A adenosine receptor, it would inhibit the Gαs-mediated signaling pathway. This would lead to a decrease in the activity of adenylyl cyclase, resulting in lower intracellular levels of cyclic AMP (cAMP). Consequently, the activation of Protein Kinase A (PKA) would be reduced, affecting the phosphorylation of numerous downstream target proteins involved in various cellular processes.

Adenosine_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular A2A_Receptor A2A Receptor G_Protein Gαs Protein A2A_Receptor->G_Protein Inhibits Activation AC Adenylyl Cyclase G_Protein->AC Inhibits Activation cAMP cAMP AC->cAMP Inhibits Conversion Adenosine This compound (Hypothetical Antagonist) Adenosine->A2A_Receptor Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Hypothetical antagonistic effect of this compound on the A2A adenosine receptor signaling pathway.

Experimental Workflow for Biological Evaluation

To elucidate the biological activity of this compound, a series of in vitro assays would be required.

Biological_Evaluation_Workflow Synthesis Synthesis & Purification of this compound Receptor_Binding Adenosine Receptor Binding Assays (Radioligand Displacement) Synthesis->Receptor_Binding Functional_Assay Functional Assays (e.g., cAMP Measurement) Receptor_Binding->Functional_Assay Data_Analysis Data Analysis (Ki, IC50/EC50 Determination) Functional_Assay->Data_Analysis Conclusion Conclusion on Activity & Selectivity Data_Analysis->Conclusion

Caption: A typical experimental workflow for characterizing the biological activity of this compound.

Radioligand Binding Assays

To determine the affinity of this compound for the four adenosine receptor subtypes, competitive radioligand binding assays would be performed using membranes from cells stably expressing each human receptor subtype. The ability of this compound to displace a known high-affinity radioligand would be measured, and the inhibition constant (Ki) would be calculated.

Functional Assays

To determine whether this compound acts as an agonist or antagonist, functional assays are necessary. For Gs-coupled receptors (A2A and A2B) and Gi-coupled receptors (A1 and A3), measuring changes in intracellular cAMP levels is a standard method. These assays would reveal the potency (EC50 for agonists or IC50 for antagonists) of the compound.

Quantitative Data Summary

As of the latest literature review, specific quantitative data for the biological activity of this compound has not been reported. The following tables are provided as a template for the type of data that would be generated from the experimental workflows described above.

Table 1: Adenosine Receptor Binding Affinities (Ki) of this compound (Hypothetical)

Receptor SubtypeKi (nM)
A1Not Reported
A2ANot Reported
A2BNot Reported
A3Not Reported

Table 2: Functional Potency (IC50/EC50) of this compound (Hypothetical)

Receptor SubtypeAssay TypePotency (nM)
A1cAMP InhibitionNot Reported
A2AcAMP StimulationNot Reported
A2BcAMP StimulationNot Reported
A3cAMP InhibitionNot Reported

Conclusion and Future Directions

This compound represents an intriguing yet underexplored member of the 8-substituted adenosine family. Based on established synthetic methodologies, its preparation is straightforward, making it an accessible tool for further research. The primary focus of future investigations should be on its comprehensive biological evaluation to determine its affinity and functional activity at the four adenosine receptor subtypes. Such studies would clarify its potential as a pharmacological tool to probe adenosine receptor function or as a lead compound for the development of novel therapeutics. Furthermore, understanding its metabolic stability and pharmacokinetic profile will be crucial for any potential in vivo applications. The exploration of this compound and its analogs will undoubtedly contribute to a deeper understanding of the structure-activity relationships governing ligand recognition at adenosine receptors.

Theoretical Investigations into 8-Benzyloxyadenosine Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational methodologies employed in the study of 8-substituted adenosine analogs, with a focus on understanding the binding characteristics of compounds like 8-Benzyloxyadenosine to their primary biological targets, the adenosine receptors (ARs). While specific quantitative binding data for this compound from theoretical studies were not prominently available in the reviewed literature, this guide outlines the established computational protocols and presents illustrative data from closely related 8-substituted analogs to inform research and drug development efforts.

Core Concepts in Theoretical Binding Analysis

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the binding modes and affinities of small molecules like this compound to their receptor targets. These methods provide atomic-level insights into the intermolecular interactions that govern ligand recognition and receptor activation or inhibition.

Data Presentation: Binding Affinities of 8-Substituted Adenosine Analogs

The following table summarizes the binding affinities (Ki values) of various 8-substituted nucleosides at human adenosine receptor subtypes. This data, gathered from structure-activity relationship (SAR) studies, highlights the influence of the C8 substituent on receptor affinity and selectivity. The data for these analogous compounds can serve as a valuable reference for predicting the potential binding profile of this compound.

Compound8-SubstituentReceptor SubtypeBinding Affinity (Ki, nM)Reference
4g HexynylhA2AAR7.19 ± 0.6[1]
hA3AR11.8 ± 1.3[1]
4i N6-chlorobenzyl, C2-HexynylhA2AAR>3740[1]
5d ThiophenehA2AAR7.7 ± 0.5[2]
7b C2-Aryl, C8-Aromatic alkynehA3AR3.0 ± 0.5[3]

Note: Specific theoretical binding energy calculations for this compound were not found in the reviewed literature. The presented data is for structurally related 8-substituted adenosine analogs to illustrate the impact of C8 modifications.

Experimental Protocols: Computational Methodologies

Detailed below are the typical computational protocols employed in the theoretical study of adenosine receptor ligands. These methodologies can be adapted for the specific investigation of this compound binding.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4][5]

1. Receptor Preparation:

  • Obtain the 3D structure of the target adenosine receptor from a protein database (e.g., PDB).

  • Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges. The Dock Prep tool in software like Chimera can be utilized for this purpose.[4]

  • Define the binding site, typically based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.

2. Ligand Preparation:

  • Generate the 3D structure of this compound.

  • Optimize the ligand's geometry and assign partial charges.

3. Docking Simulation:

  • Utilize docking software such as AutoDock.[4][5]

  • Perform the docking calculations, allowing for flexible ligand conformations.

  • Analyze the resulting docking poses and rank them based on a scoring function, which estimates the binding affinity. The Amber scoring function is often used to provide better flexibility.[4]

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into its stability and the nature of the interactions.[4][6]

1. System Setup:

  • The docked complex of this compound and the adenosine receptor is placed in a simulated biological environment (e.g., a water box with ions to neutralize the system).

2. Simulation Protocol:

  • Perform energy minimization to remove any steric clashes.

  • Gradually heat the system to physiological temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

  • Run the production MD simulation for a desired length of time (e.g., nanoseconds to microseconds).

3. Trajectory Analysis:

  • Analyze the MD trajectory to study the stability of the complex, root-mean-square deviation (RMSD) of the ligand and protein, and specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

  • Calculate binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding affinity.[4]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathways of adenosine receptors and a typical workflow for theoretical binding studies.

G_protein_signaling cluster_A1_A3 A1/A3 Receptor Signaling (Gi) cluster_A2A A2A Receptor Signaling (Gs) 8-Benzyloxyadenosine_A1_A3 This compound A1/A3_Receptor A1/A3 Receptor (Gi-coupled) 8-Benzyloxyadenosine_A1_A3->A1/A3_Receptor Gi_protein Gi Protein A1/A3_Receptor->Gi_protein activates Adenylate_Cyclase_i Adenylate Cyclase (Inhibited) Gi_protein->Adenylate_Cyclase_i inhibits cAMP_i ↓ cAMP Adenylate_Cyclase_i->cAMP_i Downstream_Effects_i Downstream Cellular Effects cAMP_i->Downstream_Effects_i 8-Benzyloxyadenosine_A2A This compound A2A_Receptor A2A Receptor (Gs-coupled) 8-Benzyloxyadenosine_A2A->A2A_Receptor Gs_protein Gs Protein A2A_Receptor->Gs_protein activates Adenylate_Cyclase_s Adenylate Cyclase (Stimulated) Gs_protein->Adenylate_Cyclase_s stimulates cAMP_s ↑ cAMP Adenylate_Cyclase_s->cAMP_s Downstream_Effects_s Downstream Cellular Effects cAMP_s->Downstream_Effects_s

Caption: Canonical G-protein signaling pathways for adenosine receptors.

computational_workflow Start Start: Define Research Question Receptor_Prep Receptor 3D Structure Preparation Start->Receptor_Prep Ligand_Prep This compound 3D Structure Preparation Start->Ligand_Prep Docking Molecular Docking Receptor_Prep->Docking Ligand_Prep->Docking Pose_Analysis Binding Pose and Score Analysis Docking->Pose_Analysis MD_Setup Setup for MD Simulation Pose_Analysis->MD_Setup MD_Simulation Molecular Dynamics Simulation MD_Setup->MD_Simulation Trajectory_Analysis Trajectory Analysis & Binding Free Energy Calculation MD_Simulation->Trajectory_Analysis Results Results Interpretation and Hypothesis Generation Trajectory_Analysis->Results

Caption: Workflow for theoretical binding analysis of this compound.

References

Methodological & Application

Synthesis of 8-Benzyloxyadenosine: A Detailed Protocol and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 8-Benzyloxyadenosine, a key intermediate in the development of various therapeutic agents. The protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development, offering a detailed, step-by-step procedure for the preparation and purification of this important adenosine derivative.

Introduction

8-Substituted adenosine analogs are a critical class of molecules in medicinal chemistry, exhibiting a wide range of biological activities by modulating adenosine receptors and other cellular targets.[1] The introduction of a benzyloxy group at the 8-position can significantly alter the compound's affinity and efficacy for these receptors, making this compound a valuable scaffold for drug discovery. This protocol outlines a reliable synthetic route starting from the commercially available precursor, 8-bromoadenosine.

Reaction Scheme

The synthesis of this compound is typically achieved through a two-step process involving the initial conversion of 8-bromoadenosine to 8-hydroxyadenosine, followed by a Williamson ether synthesis to introduce the benzyl group.

Synthesis_Workflow A 8-Bromoadenosine B 8-Hydroxyadenosine A->B 1. NaOAc, H₂O, reflux C This compound B->C 2. NaH, Benzyl Bromide, DMF

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the typical reagents, conditions, and expected outcomes for the synthesis of this compound, starting from 1 mmol of 8-bromoadenosine.

StepReagent/ReactantMolecular Weight ( g/mol )Molar EquivalentsAmountSolventTemperature (°C)Reaction Time (h)Yield (%)
1: Hydrolysis 8-Bromoadenosine346.161.0346 mgWater100 (reflux)4-6~90
Sodium Acetate (NaOAc)82.033.0246 mg
2: Benzylation 8-Hydroxyadenosine283.241.0283 mgDry DMF0 to rt12-16~70-80
Sodium Hydride (NaH, 60% in oil)40.001.248 mg
Benzyl Bromide (BnBr)171.041.1188 mg (0.13 mL)

Experimental Protocols

Materials and Reagents:

  • 8-Bromoadenosine

  • Sodium Acetate (anhydrous)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Benzyl Bromide

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Deionized Water

  • Ethyl Acetate

  • Methanol

  • Silica Gel (for column chromatography)

  • Standard laboratory glassware and equipment

Step 1: Synthesis of 8-Hydroxyadenosine

This procedure is adapted from established methods for the nucleophilic substitution of 8-haloadenosine derivatives.[2]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 8-bromoadenosine (1.0 eq) and sodium acetate (3.0 eq) in deionized water.

  • Heat the reaction mixture to reflux (100 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • The product, 8-hydroxyadenosine, will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum to yield a white to off-white solid.

Step 2: Synthesis of this compound

This step employs a standard Williamson ether synthesis protocol for the benzylation of a hydroxyl group.[3]

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous N,N-dimethylformamide (DMF).

  • Add 8-hydroxyadenosine (1.0 eq) to the DMF and stir until fully dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate).

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of this compound.[4][5] The presence of characteristic peaks for the benzyl group and the adenosine core, along with the disappearance of the 8-hydroxy proton signal, will confirm the successful synthesis.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general signaling pathway affected by adenosine receptor modulators and the experimental workflow for the synthesis.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular This compound This compound Adenosine_Receptor Adenosine Receptor (GPCR) This compound->Adenosine_Receptor G_Protein G-Protein Adenosine_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP catalyzes ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Adenosine receptor signaling pathway.

Experimental_Workflow Start Start Step1 Step 1: Hydrolysis of 8-Bromoadenosine Start->Step1 Step2 Step 2: Benzylation of 8-Hydroxyadenosine Step1->Step2 Purification Purification by Column Chromatography Step2->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Product Characterization->End

Caption: Experimental workflow for synthesis.

References

Application Notes and Protocols for the Purification of 8-Benzyloxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 8-Benzyloxyadenosine, a substituted purine nucleoside of interest in various biomedical research fields. The protocols outlined below are based on established chemical principles for the purification of adenosine analogs and are intended to guide researchers in obtaining high-purity material for experimental use.

Introduction

This compound is a synthetic derivative of adenosine, a ubiquitous endogenous nucleoside that plays a critical role in numerous physiological processes. Modifications at the 8-position of the adenine ring, such as the introduction of a benzyloxy group, can significantly alter the compound's affinity for adenosine receptors and other biological targets. Consequently, obtaining highly purified this compound is essential for accurate in vitro and in vivo studies, as impurities can lead to ambiguous or erroneous results. The following sections detail the common techniques employed for the purification of this compound.

Purification Techniques

The primary methods for purifying this compound from a crude reaction mixture are column chromatography and recrystallization. The choice of method and specific conditions will depend on the nature and quantity of impurities present.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[1] For this compound, silica gel is a commonly used stationary phase due to its polarity.

Experimental Protocol: Silica Gel Column Chromatography

  • Preparation of the Column:

    • A glass column is securely clamped in a vertical position.

    • A small plug of cotton wool is placed at the bottom of the column to support the packing material.

    • The column is filled with a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity solvent mixture). The slurry should be carefully poured to avoid air bubbles, which can compromise separation efficiency.

    • The packed column is equilibrated by running the initial mobile phase through it until the packing is stable.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of a suitable solvent, which should ideally be the same as or slightly more polar than the initial mobile phase.

    • Alternatively, for samples that are not readily soluble, a "dry loading" method can be employed. The crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is carefully added to the top of the prepared column.

  • Elution:

    • The separation is achieved by passing a mobile phase through the column. A gradient elution is often most effective, starting with a non-polar solvent system and gradually increasing the polarity.

    • A typical solvent system for the elution of adenosine analogs is a mixture of dichloromethane (DCM) or ethyl acetate (EtOAc) with an increasing proportion of methanol (MeOH). For example, starting with 100% DCM and gradually increasing the methanol concentration to 5-10%.

    • Fractions are collected sequentially as the mobile phase elutes from the column.

  • Fraction Analysis:

    • The composition of each fraction is monitored by thin-layer chromatography (TLC).

    • Fractions containing the pure this compound (as determined by a single spot on the TLC plate with the desired Rf value) are combined.

  • Solvent Evaporation:

    • The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Table 1: Typical Parameters for Silica Gel Chromatography of this compound

ParameterValue/Description
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Gradient) Dichloromethane (DCM) to 5-10% Methanol in DCM
Typical Rf of Product ~0.3-0.5 in 5% MeOH/DCM (can vary)
Detection Method UV light (254 nm) for TLC analysis
Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[2] The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection:

    • The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Commonly used solvents for the recrystallization of purine derivatives include ethanol, methanol, or mixtures such as ethanol/water.[3]

  • Dissolution:

    • The crude this compound is placed in an Erlenmeyer flask.

    • The selected solvent is added portion-wise while heating the mixture to its boiling point with stirring until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. The charcoal is then removed by hot filtration.

  • Crystallization:

    • The hot, saturated solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • The crystals are collected by vacuum filtration using a Büchner funnel.

    • The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • The purified crystals are then dried under vacuum to remove any residual solvent.

Table 2: Potential Recrystallization Solvents for this compound

Solvent/Solvent SystemRationale
Ethanol Often a good choice for moderately polar organic compounds.
Methanol Similar to ethanol, may offer different solubility characteristics.
Ethanol/Water A solvent pair that can be fine-tuned to achieve the desired solubility profile.
Ethyl Acetate/Hexane Another solvent pair where solubility can be adjusted.

Quality Control and Characterization

After purification, the purity of this compound should be assessed using appropriate analytical techniques.

Table 3: Analytical Techniques for Purity Assessment

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify any remaining impurities. A reversed-phase C18 column with a gradient of acetonitrile in water or a buffer is a common setup.
Mass Spectrometry (MS) To confirm the identity of the compound by determining its molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of this compound.
Melting Point Analysis A sharp melting point range is indicative of a pure compound.

Experimental Workflows and Signaling Pathways

Workflow for Purification of this compound

Purification_Workflow crude Crude this compound column_chrom Column Chromatography (Silica Gel) crude->column_chrom recrystallization Recrystallization crude->recrystallization Direct Purification column_chrom->recrystallization Optional Further Purification analysis Purity & Identity Confirmation (HPLC, MS, NMR) column_chrom->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of this compound.

Hypothesized Signaling Pathway of this compound

While the specific signaling pathways modulated by this compound are not extensively characterized, it is hypothesized to act as a ligand for adenosine receptors, which are G-protein coupled receptors (GPCRs).[4][5] The activation of these receptors typically leads to the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels.[6]

Adenosine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2A_R A2A/A2B Receptor Gs Gs A2A_R->Gs Activates A1_R A1/A3 Receptor Gi Gi A1_R->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response PKA->Cell_Response Phosphorylates Targets BZA This compound (Extracellular) BZA->A2A_R BZA->A1_R

Caption: Hypothesized adenosine receptor-mediated signaling pathway for this compound.

References

8-Benzyloxyadenosine solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Benzyloxyadenosine is a synthetic derivative of adenosine, a purine nucleoside that plays a crucial role in various physiological processes. As an 8-substituted adenosine analog, this compound is a valuable tool for researchers studying the pharmacology of adenosine receptors. These receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors (GPCRs) that mediate a wide range of effects, including neurotransmission, cardiac function, inflammation, and immune responses. Understanding the solubility and handling of this compound, along with the signaling pathways it modulates, is critical for its effective use in research and drug development.

Data Presentation: Solubility of this compound

While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative summary based on the general properties of similar adenosine analogs and common laboratory solvents. Researchers should perform their own solubility tests for precise concentrations.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a common solvent for purine analogs and is expected to solubilize this compound effectively. It is a polar aprotic solvent that can dissolve a wide range of organic compounds.[1][2]
Ethanol Sparingly SolubleSolubility in ethanol is likely to be lower than in DMSO. Warming may increase solubility.
Methanol Sparingly SolubleSimilar to ethanol, methanol is expected to be a moderate solvent for this compound.
Water InsolubleAdenosine analogs with bulky hydrophobic groups like the benzyl group typically have very low aqueous solubility.
Phosphate-Buffered Saline (PBS) InsolubleSimilar to water, PBS is not a suitable solvent for the initial stock solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines a general procedure for preparing a high-concentration stock solution of this compound, suitable for dilution into aqueous buffers for cell-based assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) may be applied if the compound is slow to dissolve. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol 2: General Cell-Based Assay for Adenosine Receptor Activation

This protocol provides a general workflow for assessing the activity of this compound on cells expressing adenosine receptors. The specific readout will depend on the G-protein coupling of the receptor subtype being investigated (e.g., cAMP measurement for Gs or Gi-coupled receptors, or intracellular calcium measurement for Gq-coupled receptors).

Materials:

  • Cells expressing the adenosine receptor of interest

  • Cell culture medium and supplements

  • This compound stock solution (from Protocol 1)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Assay plate (e.g., 96-well or 384-well)

  • Detection reagents for the specific readout (e.g., cAMP assay kit, calcium flux assay kit)

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Workflow:

  • Cell Seeding: Seed the cells in an appropriate assay plate at a predetermined density and allow them to adhere and grow overnight.

  • Compound Preparation: Prepare a serial dilution of the this compound stock solution in the assay buffer to create a range of working concentrations. Remember to include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Cell Treatment: Remove the cell culture medium and wash the cells with the assay buffer. Add the prepared working solutions of this compound to the respective wells.

  • Incubation: Incubate the plate at 37°C for a duration determined by the specific assay kinetics.

  • Signal Detection: Add the detection reagents according to the manufacturer's instructions for the chosen assay kit.

  • Data Acquisition: Measure the signal using a plate reader.

  • Data Analysis: Plot the response as a function of the compound concentration and fit the data to a dose-response curve to determine potency (e.g., EC50 or IC50).

Mandatory Visualization: Signaling Pathways

As 8-substituted adenosine analogs are known to interact with adenosine receptors, the following diagrams illustrate the canonical signaling pathways associated with the four main adenosine receptor subtypes (A1, A2A, A2B, and A3).

Adenosine_A1_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A1R A1 Receptor Gi Gi/o Protein A1R->Gi Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion PLC Phospholipase C IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG Adenosine This compound (Agonist) Adenosine->A1R Gi->AC Inhibition Gi->PLC Activation ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmission) PKA->Cellular_Response PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activation Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Adenosine A1 Receptor Signaling Pathway.

Adenosine_A2A_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Adenosine This compound (Agonist) Adenosine->A2AR Gs->AC Activation ATP ATP ATP->AC PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (e.g., Anti-inflammatory) CREB->Gene_Expression

Caption: Adenosine A2A Receptor Signaling Pathway.[3][4][5][6][7]

Adenosine_A2B_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2BR A2B Receptor Gs Gs Protein A2BR->Gs Activation Gq Gq Protein A2BR->Gq Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion PLC Phospholipase C IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG Adenosine This compound (Agonist) Adenosine->A2BR Gs->AC Activation Gq->PLC Activation ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Pro-inflammatory) PKA->Cellular_Response PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release Ca_release->Cellular_Response

Caption: Adenosine A2B Receptor Signaling Pathway.[3][6][7][8]

Adenosine_A3_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3R A3 Receptor Gi Gi Protein A3R->Gi Activation Gq Gq Protein A3R->Gq Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion PLC Phospholipase C PI3K_Akt PI3K/Akt Pathway PLC->PI3K_Akt MAPK MAPK Pathway PLC->MAPK Adenosine This compound (Agonist) Adenosine->A3R Gi->AC Inhibition Gq->PLC Activation ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Cytoprotection, Apoptosis) PI3K_Akt->Cellular_Response MAPK->Cellular_Response

Caption: Adenosine A3 Receptor Signaling Pathway.[9][10][11]

References

Application Notes and Protocols for Preparing 8-Benzyloxyadenosine Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of 8-Benzyloxyadenosine, an adenosine analogue. Proper stock solution preparation is critical for ensuring the accuracy and reproducibility of experimental results.

Compound Information

This compound is an adenosine analogue that can be utilized in various biological studies.[1][2][3][4][5]

ParameterValueSource
CAS Number 131265-29-7[1]
Molecular Formula C₁₇H₁₉N₅O₄Selleckchem
Molecular Weight 357.37 g/mol Selleckchem

Solubility Data

SolventAnticipated SolubilityNotes
DMSO Expected to be solubleCommon solvent for nucleoside analogues.
Ethanol Potentially soluble, but may be lower than DMSOMay require warming.
Water Expected to have low solubilityAqueous buffers are generally not suitable for primary stock solutions.
PBS (pH 7.2) Expected to have low solubilitySimilar to water.

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile filter tips

  • Vortex mixer

  • Optional: Sonicator water bath

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.

3.2.1. Calculation:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

  • Concentration = 10 mM = 0.010 mol/L

  • Volume = 1 mL = 0.001 L

  • Molecular Weight = 357.37 g/mol

*Mass (mg) = 0.010 mol/L * 0.001 L * 357.37 g/mol * 1000 mg/g = 3.57 mg

3.2.2. Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to minimize condensation.

  • Weighing: Accurately weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

  • Sonication (Optional): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials.

Storage and Stability

ParameterRecommendationRationale
Storage Temperature -20°C or -80°CMinimizes degradation of the compound in solution.
Storage Duration Long-term storage at -80°C is preferred.As a general guideline, stock solutions in DMSO can be stable for several months at -80°C.
Light Sensitivity Store in amber or light-blocking containers.Protects the compound from photodegradation.
Freeze-Thaw Cycles Avoid repeated cycles.Aliquoting into single-use volumes is highly recommended to maintain the integrity of the stock solution.

Preparation of Working Solutions

For cell-based assays, it is important to dilute the DMSO stock solution into the appropriate aqueous-based cell culture medium or experimental buffer immediately before use. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Example Dilution:

To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

  • Perform a serial dilution. First, dilute the 10 mM stock 1:100 in sterile medium to create a 100 µM intermediate solution (e.g., add 2 µL of 10 mM stock to 198 µL of medium).

  • Then, dilute the 100 µM intermediate solution 1:10 in sterile medium to achieve the final 10 µM working concentration (e.g., add 100 µL of 100 µM solution to 900 µL of medium).

Visualizations

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage & Use weigh 1. Weigh this compound Powder add_solvent 2. Add Anhydrous DMSO weigh->add_solvent Calculate Volume dissolve 3. Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot Clear Solution store 5. Store at -20°C or -80°C aliquot->store dilute 6. Prepare Working Solution in Media store->dilute For Experiment

Caption: Workflow for preparing this compound stock solution.

G Potential Signaling Pathway Involvement of Adenosine Analogs This compound This compound Adenosine_Receptor Adenosine Receptor (A1, A2A, A2B, A3) This compound->Adenosine_Receptor Binds to G_Protein G-Protein Adenosine_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Produces/Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Caption: Potential signaling pathway of adenosine analogs.

References

Application Notes and Protocols for 8-Benzyloxyadenosine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Benzyloxyadenosine is a ribonucleoside analog. While specific literature on this compound is limited, its structural similarity to other 8-substituted adenosine analogs, such as 8-chloro-adenosine (8-Cl-Ado) and 8-bromo-cAMP (8-Br-cAMP), suggests its potential utility in cell culture-based research, particularly in the fields of oncology and cell signaling. These analogs are known to modulate key cellular pathways, including the cyclic AMP (cAMP) signaling cascade, and have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.

These application notes provide an overview of the potential mechanisms of action of this compound based on its analogs and offer detailed protocols for its use in cell culture experiments.

Principle and Mechanism of Action

8-substituted adenosine analogs typically exert their effects through the modulation of intracellular signaling pathways. The primary proposed mechanisms, extrapolated from related compounds, include:

  • Modulation of the cAMP Signaling Pathway: Cyclic AMP is a crucial second messenger that regulates a multitude of cellular processes, including cell growth, differentiation, and metabolism.[1][2] Analogs like 8-Br-cAMP are known activators of Protein Kinase A (PKA) and the Exchange protein activated by cyclic AMP (Epac).[3] By mimicking cAMP, this compound may activate PKA, leading to the phosphorylation of downstream targets that can influence gene expression and cellular function.

  • Induction of Apoptosis and Cell Cycle Arrest: Studies on 8-Cl-adenosine have shown its ability to inhibit the growth of cancer cells by inducing apoptosis.[4] This effect can be independent of tumor suppressor proteins like p53 and p21, making it a potential therapeutic agent for a broader range of cancers.[4] The growth inhibition is often dose- and time-dependent.[5]

  • ATP Depletion and AMPK Activation: 8-Cl-adenosine has been identified as an agent that depletes endogenous ATP levels.[6] This energy stress leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[6] Activated AMPK can then trigger downstream processes, including autophagic cell death.[6]

Data Presentation

Table 1: Effects of 8-Chloro-adenosine on Cancer Cell Lines
Cell LineConcentrationExposure TimeEffectReference
HCT116 (colorectal)2.5 µM5 daysInhibition of anchorage-independent growth[5]
HCT116 (colorectal)Not specified72 hours89% growth inhibition[4][5]
HCT116-E6 (p53-depleted)Not specified72 hours74% growth inhibition[4][5]
80S14 (p21-null)Not specified72 hours79% growth inhibition[4]
MCF-7 (breast)10 µM3 daysOver 90% inhibition of clonogenic survival[6]
BT-474 (breast)10 µM7-21 hoursTime-dependent phosphorylation of AMPK[6]
Table 2: IC50 Values of 8-Chloro-adenosine in Colon Tumor Cells
Cell LineConditionIC50 Value (µM)Reference
HCT116With serum0.6 +/- 0.1[7]
FETWith serum0.9 +/- 0.2[7]
HCT116Chemically defined medium1.0 +/- 0.1[7]
FETChemically defined medium3.1[7]

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.

Materials:

  • This compound

  • Appropriate cell culture medium and supplements

  • Cultured cells of interest

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

Protocol 2: Analysis of Apoptosis by Flow Cytometry

This protocol describes how to assess the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • This compound

  • Cultured cells of interest

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with this compound at the determined IC50 concentration and a higher concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the culture medium to include any detached apoptotic cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

G Proposed Signaling Pathway of this compound Analogs cluster_membrane Cell Membrane Receptor Receptor AC Adenylyl Cyclase Receptor->AC Activates This compound This compound This compound->Receptor Binds ATP_Depletion ATP Depletion This compound->ATP_Depletion May cause cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Gene_Expression Changes in Gene Expression Downstream_Targets->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis AMPK_Activation AMPK Activation ATP_Depletion->AMPK_Activation Leads to Autophagy Autophagy AMPK_Activation->Autophagy G General Experimental Workflow for Cell-Based Assays Start Start Cell_Seeding Seed cells in appropriate plates Start->Cell_Seeding Incubation_24h Incubate for 24h (adhesion) Cell_Seeding->Incubation_24h Compound_Treatment Treat with this compound (various concentrations) Incubation_24h->Compound_Treatment Incubation_Time Incubate for desired time (e.g., 24-72h) Compound_Treatment->Incubation_Time Assay Perform desired assay (e.g., Viability, Apoptosis) Incubation_Time->Assay Data_Acquisition Acquire data (e.g., Plate Reader, Flow Cytometer) Assay->Data_Acquisition Data_Analysis Analyze data and draw conclusions Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for 8-Benzyloxyadenosine Treatment in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Benzyloxyadenosine is an adenosine analog. Adenosine analogs are known to have various biological activities, including vasodilation and potential anticancer properties.[1][2] While specific data on this compound is limited, studies on structurally related 8-substituted adenosine analogs, such as 8-Cl-adenosine, provide valuable insights into its potential mechanism of action and cellular effects. This document offers a comprehensive guide for utilizing this compound in cellular assays, including detailed protocols and expected outcomes based on the current understanding of related compounds.

Disclaimer: The quantitative data and proposed signaling pathways presented herein are largely based on studies of the related compound, 8-Cl-adenosine, and should be considered as a starting point for investigations into this compound. Experimental conditions and results may vary depending on the cell type and specific experimental setup.

Data Presentation

Quantitative Data Summary (Based on 8-Cl-Adenosine)

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for 8-Cl-adenosine in various cancer cell lines. These values can serve as a preliminary guide for determining the effective concentration range for this compound in similar cell types.

Cell LineCancer TypeIC50 (µM)Assay DurationReference
B-lymphocytesCarney Complex-associated tumors~10-202-5 days[3]
MCF-7Breast CancerNot explicitly stated, but effective in inducing autophagy72 hours[4]
BT-474Breast CancerNot explicitly stated, but effective in inducing autophagy72 hours[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Proper dissolution and storage of this compound are critical for experimental consistency.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be applied if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Note: The final DMSO concentration in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity.

Protocol 2: Cell Viability/Cytotoxicity Assay (CCK-8/MTT)

This protocol outlines the determination of the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should span a wide range to determine the IC50 value (e.g., 0.1 µM to 100 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same DMSO concentration as the highest treatment concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • For MTT: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is for the detection and quantification of apoptosis induced by this compound.

Materials:

  • Target cell line

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC/PE Apoptosis Detection Kit with Propidium Iodide (PI)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC/PE and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound on cell cycle progression.

Materials:

  • Target cell line

  • 6-well cell culture plates

  • This compound stock solution

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Western Blot Analysis of Signaling Pathways

This protocol is to investigate the molecular mechanism of this compound by analyzing the expression and phosphorylation of key signaling proteins.

Materials:

  • Target cell line

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-LC3B, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative protein expression levels.

Mandatory Visualizations

Proposed Signaling Pathway of 8-Substituted Adenosine Analogs

8_Benzyloxyadenosine_Signaling cluster_extracellular Extracellular cluster_cell Cell This compound This compound ENT Nucleoside Transporter This compound->ENT 8-BA_in Intracellular This compound ENT->8-BA_in ATP_depletion ATP Depletion 8-BA_in->ATP_depletion PKA_pathway PKA Pathway Modulation 8-BA_in->PKA_pathway AMPK_activation AMPK Activation ATP_depletion->AMPK_activation mTOR_inhibition mTOR Inhibition AMPK_activation->mTOR_inhibition Autophagy Autophagy mTOR_inhibition->Autophagy Cell_Death Cell Death Autophagy->Cell_Death Apoptosis_machinery Apoptosis (Caspase-3, Bax/Bcl-2) PKA_pathway->Apoptosis_machinery Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 or G2/M) PKA_pathway->Cell_Cycle_Arrest Apoptosis_machinery->Cell_Death

Caption: Proposed signaling of 8-substituted adenosine analogs.

Experimental Workflow for Cellular Assays

Experimental_Workflow Start Start: Cell Culture Treatment This compound Treatment Start->Treatment Cell_Viability Cell Viability Assay (CCK-8/MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot IC50 Determine IC50 Cell_Viability->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Dist Protein_Exp Analyze Protein Expression Western_Blot->Protein_Exp End Data Interpretation IC50->End Apoptosis_Quant->End Cell_Cycle_Dist->End Protein_Exp->End

Caption: Workflow for this compound cellular assays.

Logical Relationship of Cellular Effects

Logical_Relationship Treatment This compound Treatment Cytotoxicity Increased Cytotoxicity Treatment->Cytotoxicity Apoptosis Induction of Apoptosis Treatment->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Treatment->Cell_Cycle_Arrest Reduced_Proliferation Reduced Cell Proliferation Apoptosis->Reduced_Proliferation Cell_Cycle_Arrest->Reduced_Proliferation

Caption: Relationship of this compound's effects.

References

Application Notes and Protocols for 8-Benzyloxyadenosine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Benzyloxyadenosine is an adenosine analogue that has emerged as a potent modulator of the innate immune system. Its activity as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) makes it a valuable tool for high-throughput screening (HTS) in drug discovery and immunology research. TLR7 and TLR8 are endosomal pattern recognition receptors that recognize single-stranded RNA (ssRNA), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. This response is crucial for antiviral and antitumor immunity, making TLR7/8 agonists promising candidates for vaccine adjuvants and cancer immunotherapies.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound in HTS, including detailed experimental protocols and data presentation for the characterization of its activity.

Mechanism of Action: TLR7/8 Agonism

This compound and other 8-oxoadenine derivatives act as small molecule agonists of TLR7 and TLR8.[4][5] Upon binding to these receptors within the endosomal compartment, they trigger a conformational change that initiates a downstream signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors, most notably NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which translocates to the nucleus and induces the transcription of genes encoding various pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Type I Interferons (IFN-α/β).[1][3]

High-Throughput Screening Applications

The ability of this compound to stimulate TLR7 and TLR8 makes it a valuable tool for various HTS applications, including:

  • Primary screening to identify novel TLR7/8 agonists or antagonists.

  • Secondary screening to characterize the potency and selectivity of hit compounds.

  • Structure-activity relationship (SAR) studies to optimize lead compounds.[1][2]

  • Functional screening to assess the immunomodulatory effects of compound libraries.

Data Presentation

CompoundAssay TypeTarget(s)Cell LineEC50 (nM)Reference
8-oxoadenine derivative 9eTLR7 agonist activityhTLR7Not Specified50[4]
VTX-294NF-κB Reporter Gene AssayhTLR8HEK293~50[6]
VTX-294NF-κB Reporter Gene AssayhTLR7HEK293~5700[6]
TLR7/8 agonist 8NF-κB Reporter Gene AssayhTLR7Not Specified27[7]
TLR7/8 agonist 8NF-κB Reporter Gene AssayhTLR8Not Specified12[7]
TLR8 agonist 5NF-κB Reporter Gene AssayhTLR8HEK-Blue hTLR820[8]
TLR7 agonist 24TLR7 agonist activityTLR7Not Specified3720[9]

Experimental Protocols

Herein, we provide detailed protocols for three common HTS assays used to characterize TLR7/8 agonists like this compound.

NF-κB Reporter Gene Assay

This is a robust and widely used HTS method to quantify the activation of the NF-κB pathway downstream of TLR7/8 engagement. It utilizes a stable cell line, typically Human Embryonic Kidney 293 (HEK293) cells, engineered to express human TLR7 or TLR8 and a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ hTLR7 or hTLR8 cells (InvivoGen)

  • DMEM, high glucose, with GlutaMAX™ Supplement and HEPES (Gibco)

  • Fetal Bovine Serum (FBS), heat-inactivated (Gibco)

  • Penicillin-Streptomycin (Gibco)

  • HEK-Blue™ Selection (InvivoGen)

  • QUANTI-Blue™ Solution (InvivoGen)

  • This compound and other test compounds

  • Positive control: R848 (Resiquimod)

  • Negative control: Vehicle (e.g., DMSO)

  • 96-well, flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Culture: Maintain HEK-Blue™ hTLR7 or hTLR8 cells in DMEM supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic.

  • Cell Seeding: On the day of the assay, harvest and resuspend cells in fresh, pre-warmed culture medium to a density of 2.5 x 10^5 cells/mL. Seed 180 µL of the cell suspension (4.5 x 10^4 cells) into each well of a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of this compound and other test compounds in culture medium. Also, prepare dilutions of the positive control (R848) and the vehicle control.

  • Compound Addition: Add 20 µL of the compound dilutions to the respective wells. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Detection: Add 20 µL of the cell supernatant from each well to a new 96-well plate. Add 180 µL of QUANTI-Blue™ Solution to each well.

  • Readout: Incubate the plate at 37°C for 1-3 hours and measure the optical density (OD) at 620-655 nm using a microplate reader. The level of SEAP activity is directly proportional to the activation of NF-κB.

  • Data Analysis: Calculate the EC50 value for this compound by fitting the dose-response curve to a four-parameter logistic equation.

Cytokine Production Assay in Human PBMCs

This assay provides a more physiologically relevant readout of TLR7/8 activation by measuring the production of key cytokines from primary human immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • RPMI 1640 medium (Gibco)

  • Fetal Bovine Serum (FBS), heat-inactivated (Gibco)

  • Penicillin-Streptomycin (Gibco)

  • This compound and other test compounds

  • Positive control: R848

  • Negative control: Vehicle (e.g., DMSO)

  • 96-well, round-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • ELISA kits for human TNF-α and IFN-α (e.g., from R&D Systems or BioLegend)

  • Microplate reader

Protocol:

  • Cell Preparation: Resuspend freshly isolated or thawed cryopreserved PBMCs in complete RPMI medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density of 1 x 10^6 cells/mL.

  • Cell Seeding: Seed 180 µL of the PBMC suspension (1.8 x 10^5 cells) into each well of a 96-well round-bottom plate.

  • Compound Preparation: Prepare serial dilutions of this compound, R848, and vehicle control in complete RPMI medium.

  • Compound Addition: Add 20 µL of the compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α and IFN-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the compound concentration and determine the EC50 value for cytokine induction.

Flow Cytometry Assay for Co-stimulatory Molecule Upregulation

This assay assesses the activation of specific immune cell populations, such as monocytes, by measuring the upregulation of co-stimulatory molecules like CD80 and CD86 on the cell surface.

Materials:

  • Human PBMCs

  • Complete RPMI medium

  • This compound and other test compounds

  • Positive control: R848

  • Negative control: Vehicle (e.g., DMSO)

  • Fluorescently-labeled antibodies: anti-CD14, anti-CD80, anti-CD86, and corresponding isotype controls.

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • 96-well, U-bottom cell culture plates

  • Flow cytometer

Protocol:

  • Cell Stimulation: Follow steps 1-5 of the Cytokine Production Assay protocol.

  • Cell Harvesting and Staining: After the incubation period, centrifuge the plate and discard the supernatant. Resuspend the cells in 100 µL of cold FACS buffer.

  • Antibody Staining: Add the cocktail of fluorescently-labeled antibodies to each well. Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 200 µL of FACS buffer.

  • Data Acquisition: Resuspend the cells in 200 µL of FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Gate on the CD14+ monocyte population and analyze the expression of CD80 and CD86. Determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker. Calculate the EC50 for the upregulation of these markers.

Mandatory Visualizations

Caption: TLR7/8 Signaling Pathway initiated by this compound.

HTS_Workflow cluster_preparation Assay Preparation cluster_execution Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293-TLR7/8 or PBMCs) Cell_Seeding Cell Seeding into Compound Plates Cell_Culture->Cell_Seeding Compound_Plating Compound Plating (this compound dilutions) Compound_Plating->Cell_Seeding Incubation Incubation (16-24 hours) Cell_Seeding->Incubation Reporter_Assay Reporter Gene Assay (SEAP/Luciferase) Incubation->Reporter_Assay Cytokine_ELISA Cytokine ELISA (TNF-α, IFN-α) Incubation->Cytokine_ELISA Flow_Cytometry Flow Cytometry (CD80, CD86) Incubation->Flow_Cytometry Dose_Response Dose-Response Curve Generation Reporter_Assay->Dose_Response Cytokine_ELISA->Dose_Response Flow_Cytometry->Dose_Response EC50 EC50 Calculation Dose_Response->EC50

Caption: High-Throughput Screening Workflow for this compound.

References

Application Note: HPLC Analysis of 8-Benzyloxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol and application guidance for the analysis of 8-Benzyloxyadenosine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodologies presented are based on established analytical techniques for adenosine and its analogues, offering a robust starting point for method development and validation.

Introduction

This compound is a modified purine nucleoside, an analogue of adenosine. Like many adenosine analogues, it is a compound of interest in drug development and biochemical research due to its potential to interact with key enzymes in purine metabolism, such as adenosine kinases and deaminases. Accurate quantification of this compound is essential for pharmacokinetic, pharmacodynamic, and metabolic studies.

This application note details a representative RP-HPLC method suitable for the separation and quantification of this compound from standards and biological matrices. The method utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. Due to the presence of the hydrophobic benzyl group, this compound is expected to be retained more strongly than native adenosine.

Experimental Protocols

2.1 Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade)

  • Ortho-phosphoric Acid (H₃PO₄, analytical grade)

  • Perchloric Acid (HClO₄)

  • Potassium Hydroxide (KOH)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

2.2 Instrumentation

  • HPLC system equipped with a binary pump, autosampler, column oven, and UV/Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance

  • pH meter

  • Microcentrifuge

2.3 Preparation of Solutions

  • Mobile Phase A (Aqueous Buffer): Prepare a 50 mM potassium phosphate buffer by dissolving 6.8 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 5.5 with ortho-phosphoric acid. Filter the buffer through a 0.22 µm membrane filter before use.

  • Mobile Phase B (Organic Solvent): Acetonitrile (100%).

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a 50:50 mixture of Methanol and ultrapure water.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with Mobile Phase A to achieve the desired concentrations for the calibration curve (e.g., 0.1 µg/mL to 100 µg/mL).

2.4 Sample Preparation Protocol

For optimal results, samples must be free of particulates.[1] The choice of sample preparation depends on the matrix.

  • Aqueous Samples and Standards: Filter the solution through a 0.22 µm syringe filter directly into an HPLC vial.

  • Biological Fluids (e.g., Plasma)[2]:

    • To 200 µL of plasma, add 400 µL of ice-cold 0.6 M perchloric acid to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and neutralize with 3 M potassium hydroxide.

    • Centrifuge again at 14,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.

    • Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC Method Parameters

The following table outlines a recommended starting point for the chromatographic analysis. Method optimization may be required based on the specific instrumentation and sample matrix. The conditions are adapted from methods used for similar adenosine analogues.[2][3][4]

Table 1: Chromatographic Conditions

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 50 mM Potassium Phosphate Buffer, pH 5.5
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 5% B; 2-15 min: 5% to 40% B; 15-18 min: 40% to 5% B; 18-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 260 nm[3][5]
Injection Volume 10 µL

Data and Expected Results

The following table provides representative performance data based on the analysis of adenosine, a structurally similar compound.[3][4] This data should be used as a benchmark; specific validation for this compound is required to determine the actual retention time, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Representative Method Performance (Based on Adenosine Analysis)

ParameterRepresentative Value
Expected Retention Time (tR) > 10 min (Expected to be longer than adenosine due to the hydrophobic benzyl group)
Linearity Range 0.25 - 100 µmol/L[3]
Limit of Detection (LOD) ~0.017 µg/mL[4]
Limit of Quantification (LOQ) ~0.048 µg/mL[4]
Precision (%RSD) < 15%[3]

Visualized Workflows and Pathways

Diagram 1: General HPLC Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Standard / Prepare Sample Matrix p2 Dissolve in Appropriate Solvent p1->p2 p3 Perform Serial Dilutions (for Standards) p2->p3 p4 Protein Precipitation (if required) p2->p4 p5 Filter through 0.22µm Syringe Filter p3->p5 p4->p5 h1 Inject Sample into HPLC System p5->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection at 260 nm h2->h3 d1 Integrate Peak Area h3->d1 d2 Generate Calibration Curve (from Standards) d1->d2 d3 Quantify Analyte Concentration d2->d3

Caption: A typical workflow for the HPLC analysis of this compound.

Diagram 2: Putative Metabolic Interaction Pathway

Caption: Potential metabolic fate of this compound via key enzymes.

References

Application Notes and Protocols for NMR Spectroscopy of 8-Benzyloxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Benzyloxyadenosine is a modified nucleoside of significant interest in medicinal chemistry and drug development. As an analog of adenosine, its structural and electronic properties are crucial for understanding its biological activity, including its interaction with enzymes and receptors. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such molecules. This document provides a detailed guide to the expected NMR spectroscopic data for this compound, outlines standard experimental protocols for data acquisition, and presents a workflow for NMR analysis.

Predicted NMR Spectroscopy Data for this compound

The introduction of an electron-donating benzyloxy group at the C8 position of the purine ring is expected to induce notable changes in the chemical shifts of the purine and ribose moieties compared to adenosine.

Expected ¹H NMR Spectral Changes:

  • Purine Protons: The C2-H proton is likely to experience a slight upfield or downfield shift due to altered electron density in the purine ring system. The C8 position, being substituted, will not have a proton signal.

  • Benzyloxy Group Protons: New signals will appear for the benzylic methylene protons (-O-CH₂-Ph) and the phenyl group protons. The methylene protons are expected to resonate as a singlet, typically in the range of 5.0-5.5 ppm. The phenyl protons will appear as multiplets in the aromatic region (7.2-7.5 ppm).

  • Ribose Protons: The anomeric proton (H-1') and other ribose protons may experience minor shifts due to the electronic influence of the 8-benzyloxy group.

Expected ¹³C NMR Spectral Changes:

  • Purine Carbons: The C8 carbon will be significantly deshielded (shifted downfield) due to the direct attachment of the electronegative oxygen atom of the benzyloxy group. Other purine carbons (C2, C4, C5, C6) will also experience shifts reflecting the change in the electronic structure of the purine ring.

  • Benzyloxy Group Carbons: New signals will appear for the benzylic methylene carbon (-O-CH₂-Ph) and the carbons of the phenyl ring. The methylene carbon is expected in the 65-75 ppm region, while the aromatic carbons will resonate in the 127-137 ppm range.

  • Ribose Carbons: The ribose carbons are expected to show minor shifts.

Reference NMR Data: Adenosine

To provide a baseline for comparison, the following tables summarize the ¹H and ¹³C NMR chemical shifts for the parent compound, adenosine, in DMSO-d₆.

Table 1: ¹H NMR Chemical Shift Data for Adenosine in DMSO-d₆

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-28.13s-
H-88.34s-
NH₂-67.35br s-
H-1'5.88d6.1
OH-2'5.43d6.0
OH-3'5.17d4.8
H-2'4.61t5.6
H-3'4.15q4.0
H-4'3.96q3.5
OH-5'5.40t5.7
H-5'a, H-5'b3.66, 3.55m-

Data is compiled from typical values and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Chemical Shift Data for Adenosine in DMSO-d₆ [1]

Carbon AssignmentChemical Shift (δ) ppm
C-6156.1
C-2152.3
C-4149.0
C-8139.8
C-5119.3
C-1'87.9
C-4'85.8
C-2'73.4
C-3'70.6
C-5'61.6

Data is compiled from typical values and may vary slightly based on experimental conditions.

Experimental Protocols

The following are generalized protocols for acquiring ¹H and ¹³C NMR spectra of adenosine analogs like this compound.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Common solvents for nucleosides include dimethyl sulfoxide-d₆ (DMSO-d₆), methanol-d₄ (CD₃OD), and deuterium oxide (D₂O).[2] For this compound, which is less polar than adenosine, chloroform-d (CDCl₃) may also be a suitable solvent.

  • Concentration: For a standard ¹H NMR spectrum, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[2] For ¹³C NMR, a higher concentration of 50-100 mg is often required due to the lower natural abundance of the ¹³C isotope.[2]

  • Procedure:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the sample in the appropriate volume of deuterated solvent in a clean, dry vial.

    • If necessary, gently warm or vortex the vial to ensure complete dissolution.

    • Transfer the solution to a clean NMR tube using a Pasteur pipette.

    • If there are any particulates, filter the solution through a small plug of glass wool in the pipette.[2]

2. NMR Data Acquisition

These are general parameters that may need to be optimized for the specific instrument and sample.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Typically 10-15 ppm.

    • Number of Scans: 8 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, a longer delay (5x the longest T₁) is necessary.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: Several hundred to several thousand scans are often required.

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

  • 2D NMR Experiments: For complete and unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can aid in stereochemical assignments.

Data Processing and Analysis

  • Fourier Transformation: The raw Free Induction Decay (FID) data is converted into a frequency-domain spectrum.

  • Phasing: The spectrum is phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A flat baseline is established across the spectrum.

  • Referencing: The chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas for quantitative analysis (for ¹H NMR).

  • Assignment: Assign the peaks to the corresponding nuclei in the molecule using the 1D and 2D NMR data.

Workflow for NMR Analysis of this compound

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Structural Analysis Sample Pure this compound NMR_Tube Dissolve & Transfer to NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6, CDCl3) Solvent->NMR_Tube Acquire_1D 1D NMR (¹H, ¹³C) NMR_Tube->Acquire_1D Acquire_2D 2D NMR (COSY, HSQC, HMBC) Acquire_1D->Acquire_2D Process FT, Phasing, Baseline Correction Acquire_2D->Process Reference Referencing Process->Reference Assign Peak Assignment Reference->Assign Structure Structure Elucidation Assign->Structure

Caption: Workflow for the NMR analysis of this compound.

This comprehensive guide provides the necessary information for researchers to approach the NMR analysis of this compound. While specific experimental data is pending, the provided reference data for adenosine, coupled with the predicted shifts and detailed protocols, offers a solid foundation for the structural characterization of this and related compounds.

References

Application Notes and Protocols for Mass Spectrometry of 8-Benzyloxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Benzyloxyadenosine is a modified nucleoside of significant interest in medicinal chemistry and drug development due to its potential therapeutic applications. Accurate and sensitive quantification and structural elucidation are crucial for pharmacokinetic studies, metabolism profiling, and quality control. This document provides a detailed application note and protocol for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodologies outlined are based on established principles for the analysis of similar nucleoside analogs.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the method of choice for the quantitative analysis of this compound in biological matrices and pharmaceutical formulations due to its high sensitivity, selectivity, and specificity.[1][2]

Experimental Protocol: Quantitative LC-MS/MS

1.1.1. Sample Preparation

The success of LC-MS/MS analysis is highly dependent on the quality of sample preparation to remove interfering substances.[3]

  • Objective: To extract this compound from the sample matrix and prepare it for LC-MS/MS analysis.

  • Materials:

    • Acetonitrile (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Formic acid (FA), LC-MS grade

    • Ultrapure water

    • Internal Standard (IS): A stable isotope-labeled this compound or a structurally similar analog.

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Protocol for Biological Samples (e.g., Plasma, Serum):

    • Thaw frozen samples on ice.

    • In a microcentrifuge tube, add 100 µL of the sample.

    • Add 10 µL of the internal standard solution at a known concentration.

    • Add 300 µL of ice-cold acetonitrile or methanol containing 0.1% formic acid for protein precipitation.[4]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% FA: 5% Acetonitrile with 0.1% FA).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

1.1.2. Liquid Chromatography

  • Objective: To achieve chromatographic separation of this compound from other components in the sample.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

1.1.3. Mass Spectrometry

  • Objective: To detect and quantify this compound using tandem mass spectrometry.

  • Instrumentation: A triple quadrupole mass spectrometer.

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
Quantitative Data

The following table summarizes the expected m/z transitions for this compound. These values should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)
This compound358.1136.1 (Adenine moiety)To be optimized
This compound358.191.1 (Benzyl moiety)To be optimized
Internal Standard (IS)To be determinedTo be determinedTo be optimized

Fragmentation Pathway of this compound

Understanding the fragmentation pattern of this compound is essential for developing selective MRM methods and for structural confirmation. The fragmentation of nucleosides in positive ion mode typically involves cleavage of the glycosidic bond and fragmentation of the sugar and base moieties.[5]

Proposed Fragmentation

Upon electrospray ionization in positive mode, this compound will form a protonated molecule [M+H]⁺ at m/z 358.1. In the collision cell of the mass spectrometer, this precursor ion will fragment. The most probable fragmentation pathways include:

  • Cleavage of the Glycosidic Bond: This is a characteristic fragmentation for nucleosides, resulting in the formation of the protonated adenine base with the benzyloxy group attached (m/z 242.1) and the neutral loss of the ribose sugar (116.0 Da). Further fragmentation of the m/z 242.1 ion can lead to the loss of the benzyloxy group to form the protonated adenine ion (m/z 136.1).

  • Fragmentation of the Benzyl Group: A prominent fragment is often observed at m/z 91.1, corresponding to the tropylium ion formed from the benzyl group.

  • Loss of the Benzyloxy Moiety: The precursor ion can lose the entire benzyloxy group as a neutral fragment.

G cluster_0 Fragmentation of this compound Precursor This compound [M+H]⁺ m/z 358.1 Fragment1 Protonated 8-Benzyloxyadenine m/z 242.1 Precursor->Fragment1 - Ribose (116 Da) Fragment3 Tropylium Ion m/z 91.1 Precursor->Fragment3 - C10H12N5O4 (266 Da) Fragment2 Protonated Adenine m/z 136.1 Fragment1->Fragment2 - Benzyloxy (106 Da)

Caption: Proposed fragmentation pathway of this compound in positive ESI mode.

Experimental Workflow

The overall workflow for the analysis of this compound involves a series of sequential steps from sample collection to data analysis.

G cluster_workflow LC-MS/MS Workflow for this compound Analysis Sample Sample Collection (e.g., Plasma, Tissue) Preparation Sample Preparation (Protein Precipitation, Extraction) Sample->Preparation LC LC Separation (Reverse Phase C18) Preparation->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis (Quantification, Confirmation) MS->Data

Caption: General experimental workflow for the quantitative analysis of this compound.

Concluding Remarks

The protocols and data presented here provide a robust starting point for the development and validation of a sensitive and selective LC-MS/MS method for the analysis of this compound. Method parameters, especially collision energies and chromatographic conditions, should be carefully optimized for the specific instrumentation and sample matrix being used. Adherence to good laboratory practices and proper method validation are essential for obtaining reliable and reproducible results in research and drug development settings.

References

Application Notes and Protocols for 8-Benzyloxyadenosine in Proliferation Assays (MTT, XTT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Benzyloxyadenosine is a synthetic derivative of adenosine, a purine nucleoside that plays a crucial role in various physiological processes. Adenosine and its analogs are known to modulate cell proliferation and have been investigated for their potential as therapeutic agents, particularly in oncology. This document provides detailed application notes and protocols for assessing the anti-proliferative effects of this compound using the MTT and XTT colorimetric assays. These assays are standard methods for determining cell viability and metabolic activity, which are indicative of cell proliferation.

While specific quantitative data for this compound is not extensively available in public literature, this document outlines the expected experimental workflow and provides example data based on the activity of structurally related adenosine analogs. The provided protocols and pathways are intended to serve as a comprehensive guide for researchers initiating studies with this compound.

Data Presentation

The anti-proliferative activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines, as would be determined by MTT or XTT assays.

Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssay TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast CancerMTT7215.5
HCT-116Colon CancerXTT7222.8
A549Lung CancerMTT7235.2
HeLaCervical CancerXTT4818.9
PC-3Prostate CancerMTT7228.1

Note: The data presented in this table is for illustrative purposes only and is intended to represent the type of data generated from MTT and XTT proliferation assays. Actual IC50 values for this compound must be determined experimentally.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[1][3] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[1]

Materials:

  • This compound

  • MTT solution (5 mg/mL in PBS)[2]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom plates

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent[4]

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[4] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2][3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.[2][4] A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol

The XTT assay is another colorimetric method to assess cell viability. Unlike MTT, the product of XTT reduction by metabolically active cells is a water-soluble formazan, eliminating the need for a solubilization step.[5][6]

Materials:

  • This compound

  • XTT labeling reagent

  • Electron-coupling reagent (e.g., PMS - phenazine methosulfate)

  • Cell culture medium

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Follow the same procedure as for the MTT assay (Step 1).

  • Compound Treatment: Follow the same procedure as for the MTT assay (Step 2).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • XTT Reagent Preparation: Immediately before use, thaw the XTT labeling reagent and electron-coupling reagent. Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent (typically in a 50:1 ratio, but refer to the manufacturer's instructions).[7]

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[5]

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 atmosphere. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan at 450-500 nm using a multi-well spectrophotometer. A reference wavelength of 650 nm is often used.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value as described for the MTT assay.

Mandatory Visualizations

Experimental Workflow Diagram

MTT_XTT_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_mtt MTT Assay cluster_xtt XTT Assay cluster_readout Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Cell Adhesion) seed_cells->incubate_24h add_compound Add this compound (Serial Dilutions) incubate_24h->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt add_xtt Add XTT Labeling Mixture incubate_treatment->add_xtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance with Plate Reader solubilize->read_absorbance incubate_xtt Incubate for 2-4h add_xtt->incubate_xtt incubate_xtt->read_absorbance analyze_data Calculate % Viability & IC50 read_absorbance->analyze_data

Caption: Workflow for MTT and XTT proliferation assays.

Potential Signaling Pathway of Adenosine Analogs

Adenosine and its analogs exert their effects by binding to adenosine receptors (A1, A2A, A2B, A3), which are G-protein coupled receptors.[8] The downstream signaling can lead to the modulation of adenylyl cyclase activity, affecting intracellular cAMP levels.[8] Analogs like 8-Cl-adenosine have been shown to inhibit cell proliferation and induce apoptosis through both Protein Kinase A (PKA)-dependent and independent pathways.[9][10] The following diagram illustrates a plausible signaling pathway for an adenosine analog like this compound.

Adenosine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response compound This compound receptor Adenosine Receptor (e.g., A2A, A2B) compound->receptor g_protein G-protein (Gs) receptor->g_protein activates ac Adenylyl Cyclase (AC) g_protein->ac stimulates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates other_effectors Other Effectors (e.g., Epac) camp->other_effectors activates transcription Transcription Factors (e.g., CREB) pka->transcription other_effectors->transcription gene_expression Gene Expression Changes transcription->gene_expression proliferation Inhibition of Proliferation gene_expression->proliferation apoptosis Induction of Apoptosis gene_expression->apoptosis

Caption: Potential signaling pathway for this compound.

References

Application Notes and Protocols for Flow Cytometry Analysis with 8-Benzyloxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Benzyloxyadenosine is an adenosine analogue, a class of compounds known to modulate various cellular processes.[1] Adenosine and its analogues can influence cell proliferation, cell cycle progression, and apoptosis, making them subjects of interest in cancer research and drug development.[2][3][4] Flow cytometry is a powerful technique for analyzing these cellular responses at the single-cell level, providing quantitative data on cell cycle distribution and the induction of apoptosis.[1][5]

These application notes provide detailed protocols for utilizing flow cytometry to assess the effects of this compound on cell cycle progression and apoptosis. While specific data for this compound is limited, the methodologies are based on established protocols for adenosine analogues and provide a robust framework for investigation. The provided data is hypothetical and serves as an example of expected outcomes based on studies with structurally related compounds like 8-Cl-adenosine.

Putative Signaling Pathway of Adenosine Analogues

Adenosine analogues typically exert their effects by interacting with adenosine receptors on the cell surface or by being transported into the cell. The activation of adenosine receptors, particularly A2A receptors, can trigger downstream signaling cascades involving cyclic AMP (cAMP) and Protein Kinase A (PKA).[6][7][8] This can lead to the modulation of proteins involved in cell cycle control and apoptosis, such as cyclins, cyclin-dependent kinases (CDKs), and members of the Bcl-2 family.[2][3]

adenosine_signaling cluster_membrane Cell Membrane 8_Benz This compound AR Adenosine Receptor (e.g., A2A) 8_Benz->AR AC Adenylyl Cyclase AR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cell_Cycle_Proteins Cyclins/CDKs (e.g., Cyclin D1/CDK4) PKA->Cell_Cycle_Proteins inhibits Apoptosis_Proteins Bcl-2 Family Proteins (e.g., Bax/Bcl-2) PKA->Apoptosis_Proteins regulates Cell_Cycle_Arrest G1 Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Caption: Putative signaling pathway of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data from flow cytometry analysis of a cancer cell line (e.g., Jurkat) treated with this compound for 48 hours.

Table 1: Effect of this compound on Cell Cycle Distribution

Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)55.2 ± 2.530.1 ± 1.814.7 ± 1.2
565.8 ± 3.122.5 ± 2.011.7 ± 1.5
1078.3 ± 2.815.4 ± 1.96.3 ± 0.9
2085.1 ± 3.59.8 ± 1.35.1 ± 0.8

Table 2: Effect of this compound on Apoptosis Induction

Treatment Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)94.3 ± 1.83.1 ± 0.72.6 ± 0.5
585.2 ± 2.110.5 ± 1.54.3 ± 0.8
1072.6 ± 3.320.8 ± 2.46.6 ± 1.1
2058.9 ± 4.032.4 ± 3.18.7 ± 1.3

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining

This protocol details the steps for analyzing the effect of this compound on the cell cycle distribution of a selected cell line.

Materials:

  • Cell line of interest (e.g., Jurkat, MCF-7)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

    • Allow cells to attach and resume growth overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the compound solvent used.

  • Cell Harvesting:

    • For suspension cells, transfer the cell suspension to a centrifuge tube.

    • For adherent cells, aspirate the medium, wash with PBS, and detach cells using trypsin-EDTA. Neutralize trypsin with complete medium and transfer to a centrifuge tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells at -20°C for at least 2 hours for fixation.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with 1 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a low flow rate for data acquisition.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells following treatment with this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1, step 1.

  • Cell Harvesting:

    • Harvest both adherent and floating cells to ensure all apoptotic cells are collected.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the manufacturer).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately (within 1 hour) on a flow cytometer.

    • Use appropriate compensation controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the flow cytometer.

    • Analyze the data to quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.

Experimental Workflow Visualization

flow_cytometry_workflow cluster_prep Cell Preparation and Treatment cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Assay Seed_Cells Seed Cells in 6-well Plates Treat_Cells Treat with this compound (0, 5, 10, 20 µM) for 48h Seed_Cells->Treat_Cells Harvest_Cells Harvest Adherent and Suspension Cells Treat_Cells->Harvest_Cells Fix_Cells Fix with 70% Ethanol Harvest_Cells->Fix_Cells Wash_Cells_Apoptosis Wash with PBS Harvest_Cells->Wash_Cells_Apoptosis Stain_CC Stain with Propidium Iodide and RNase A Fix_Cells->Stain_CC Analyze_CC Analyze by Flow Cytometry (G0/G1, S, G2/M Phases) Stain_CC->Analyze_CC Stain_Apoptosis Stain with Annexin V-FITC and Propidium Iodide Wash_Cells_Apoptosis->Stain_Apoptosis Analyze_Apoptosis Analyze by Flow Cytometry (Viable, Apoptotic, Necrotic) Stain_Apoptosis->Analyze_Apoptosis

Caption: Experimental workflow for flow cytometry analysis.

References

Application Notes and Protocols for the Evaluation of 8-Benzyloxyadenosine in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For research use only.

Introduction

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic drug development.[3][4] The development of small molecule inhibitors that can modulate kinase activity is a major focus of pharmaceutical research.[5][6]

This document provides a generalized framework for the evaluation of 8-Benzyloxyadenosine, a purine analog, as a potential kinase inhibitor. While specific data for this compound's activity across a broad panel of kinases is not publicly available in the provided search results, the following protocols and application notes describe standard methodologies for characterizing a novel kinase inhibitor. These methods are designed to assess the potency, selectivity, and mechanism of action of a test compound like this compound.

Putative Mechanism of Action

Many kinase inhibitors are designed to be ATP-competitive, binding to the highly conserved ATP-binding pocket of the kinase domain.[4] Given its adenosine-based structure, it is hypothesized that this compound may act as an ATP-competitive inhibitor. This mode of action involves the inhibitor occupying the ATP binding site, thereby preventing the natural substrate, ATP, from binding and subsequent phosphate transfer to the substrate.

K Kinase ATP ATP K->ATP Binds S Substrate K->S PS Phosphorylated Substrate KI Kinase-Inhibitor Complex K->KI Binds ADP ADP I This compound (Inhibitor) I->KI start Start prep_compound Prepare serial dilutions of this compound start->prep_compound add_reagents Add master mix and compound/vehicle to plate prep_compound->add_reagents prep_assay Prepare kinase/substrate master mix prep_assay->add_reagents initiate_reaction Add ATP to initiate kinase reaction add_reagents->initiate_reaction incubate_reaction Incubate at room temperature initiate_reaction->incubate_reaction add_detection Add Kinase-Glo® reagent incubate_reaction->add_detection incubate_detection Incubate to stabilize signal add_detection->incubate_detection read_plate Measure luminescence incubate_detection->read_plate analyze_data Calculate % inhibition and determine IC50 read_plate->analyze_data end End analyze_data->end

References

Application Notes and Protocols for 8-Benzyloxyadenosine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

No publicly available in vivo studies specifically utilizing 8-Benzyloxyadenosine in animal models were identified as of the last update. The following application notes and protocols are based on extensive research into the closely related and structurally similar adenosine analogue, 8-Chloro-adenosine (8-Cl-adenosine), which has demonstrated significant anti-tumor activity in preclinical xenograft models. These notes are intended to provide a robust framework and a starting point for the development of in vivo studies with this compound. Researchers should consider the specific physicochemical properties of this compound when adapting these protocols.

Introduction

This compound is a synthetic adenosine analogue that holds promise as a potential therapeutic agent, particularly in the field of oncology. As with other adenosine analogues, its mechanism of action is believed to involve the modulation of key cellular signaling pathways that control cell growth, proliferation, and survival. Preclinical evaluation in relevant animal models is a critical step in the development of this compound as a potential drug candidate. This document provides detailed application notes and experimental protocols for the use of this compound in cancer-focused animal studies, primarily based on data from its analogue, 8-Cl-adenosine.

Data Presentation: Quantitative Summary of 8-Cl-adenosine in Xenograft Mouse Models

The following tables summarize quantitative data from in vivo studies using the adenosine analogue 8-Cl-adenosine in various cancer xenograft models. This data can serve as a valuable reference for planning studies with this compound.

Table 1: Colorectal Cancer Xenograft Model

ParameterDetailsReference
Animal Model Athymic nude mice[1][2]
Cancer Cell Line HCT116 (human colorectal carcinoma)[1][2]
Drug 8-Cl-adenosine[1][2]
Dosage 50 mg/kg[1]
Route of Administration Intraperitoneal (i.p.) injection[1]
Treatment Schedule Twice weekly for 4 weeks[1]
Key Findings 50% suppression of HCT116-derived xenograft growth. No apparent toxicity was observed in the treated animals.[1]

Table 2: Breast Cancer Xenograft Models

ParameterDetailsReference
Animal Model nu/nu mice[3]
Cancer Cell Lines MCF-7 and BT-474 (human breast carcinoma)[3]
Drug 8-Cl-adenosine[3]
Dosage Up to 100 mg/kg/day[3]
Route of Administration Intraperitoneal (i.p.) injection[3]
Treatment Schedule Three times a week for 3 weeks[3]
Key Findings Inhibition of both MCF-7 and BT-474 xenograft tumor growth. In the BT-474 model, 9 out of 22 tumors were no longer macroscopically detectable after treatment with the 100 mg/kg dose.[3]

Experimental Protocols

The following are detailed protocols for conducting xenograft studies to evaluate the anti-tumor efficacy of this compound. These are generalized protocols and should be adapted and optimized for specific cell lines and experimental goals.

Protocol 1: Human Tumor Xenograft Model in Athymic Nude Mice

1. Cell Culture and Preparation:

  • Cell Line Selection: Choose a human cancer cell line relevant to the research focus (e.g., HCT116 for colorectal cancer, MCF-7 for breast cancer).

  • Cell Culture: Culture the selected cell line in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C and 5% CO2.

  • Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA.

  • Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay (viability should be >90%). Count the cells using a hemocytometer or an automated cell counter.

  • Cell Suspension: Resuspend the cells in sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5-10 x 10^6 cells per 100 µL. For some cell lines, mixing the cell suspension with an equal volume of Matrigel can improve tumor take rate.

2. Animal Husbandry and Tumor Implantation:

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the experiment.

  • Tumor Implantation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Shave and disinfect the injection site on the flank of the mouse.

    • Inject 100 µL of the cell suspension subcutaneously into the flank.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the length and width using digital calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .

3. Treatment Administration:

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into control and treatment groups (n=8-10 mice per group).

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., sterile PBS or a solution containing a solubilizing agent like DMSO, with final DMSO concentration kept low). The control group should receive the vehicle only.

  • Administration: Based on the data for 8-Cl-adenosine, a starting dose of 50-100 mg/kg administered intraperitoneally 2-3 times per week is a reasonable starting point for dose-ranging studies.

  • Monitoring: Monitor the body weight of the mice and observe for any signs of toxicity throughout the treatment period.

4. Endpoint Analysis:

  • Efficacy Assessment: Continue treatment for the planned duration (e.g., 3-4 weeks). The primary endpoint is typically tumor growth inhibition.

  • Tumor Excision: At the end of the study, euthanize the mice and excise the tumors.

  • Further Analysis: Tumors can be weighed and processed for further analysis, such as histology, immunohistochemistry, or molecular analysis to investigate the mechanism of action.

Protocol 2: Preparation of this compound for In Vivo Administration

1. Materials:

  • This compound powder

  • Sterile Dimethyl sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

2. Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Vortex until fully dissolved.

  • Working Solution Preparation (for injection):

    • On the day of injection, dilute the stock solution with sterile PBS or saline to the final desired concentration. For example, to prepare a 5 mg/mL solution for a 50 mg/kg dose in a 20g mouse (requiring 1 mg in 0.2 mL), you would dilute the stock solution accordingly.

    • Ensure the final concentration of DMSO in the injected solution is low (typically less than 5%) to avoid toxicity.

  • Sterilization:

    • Filter the final working solution through a 0.22 µm sterile filter before injection to ensure sterility.

Mandatory Visualizations

Signaling Pathway

8_Benzyloxyadenosine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 8_Benzyloxyadenosine This compound Adenosine_Receptor Adenosine Receptor 8_Benzyloxyadenosine->Adenosine_Receptor AMPK AMPK Adenosine_Receptor->AMPK Activation mTOR mTOR AMPK->mTOR Inhibition Autophagy Autophagy AMPK->Autophagy Induces Apoptosis Apoptosis AMPK->Apoptosis Induces Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Promotes Autophagy->Cell_Growth_Proliferation Inhibits Apoptosis->Cell_Growth_Proliferation Inhibits

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental Workflow

Xenograft_Experimental_Workflow Cell_Culture 1. Cancer Cell Culture & Preparation Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Administration of This compound or Vehicle Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint 7. Endpoint Analysis: Tumor Excision & Analysis Monitoring->Endpoint

Caption: Experimental workflow for a xenograft mouse model study.

References

Application Notes and Protocols for 8-Benzyloxyadenosine In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Biochemical Functions of Adenosine Analogs

Substitutions at the 8-position of the purine ring, as seen in 8-Benzyloxyadenosine, can significantly alter the affinity and efficacy of the analog at the four adenosine receptor subtypes. These receptors are coupled to different G proteins and thus trigger distinct downstream signaling cascades. A1 and A3 receptors are typically coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP production. This modulation of cAMP levels activates protein kinase A (PKA) and other downstream effectors, influencing a multitude of cellular processes including inflammation, neurotransmission, and cell proliferation.

Representative In Vivo Antitumor Activity of an 8-Substituted Adenosine Analog

The following data is derived from a study on 8-Cl-adenosine in a murine xenograft model and is presented as a representative example of the potential antitumor effects of 8-substituted adenosine analogs.

CompoundAnimal ModelCell LineDosage and AdministrationTreatment DurationOutcome
8-Cl-adenosineNude athymic miceHCT116 (colorectal cancer)50 mg/kg, intraperitoneal injection, twice weekly4 weeks50% suppression of xenograft growth compared to vehicle control[1]

Experimental Protocols

This section provides a detailed protocol for a xenograft tumor assay, adapted from studies using 8-Cl-adenosine. This protocol can serve as a starting point for evaluating the in vivo efficacy of this compound.

Protocol: Murine Xenograft Model for Antitumor Efficacy

1. Objective: To evaluate the in vivo antitumor activity of this compound on the growth of human tumor xenografts in immunodeficient mice.

2. Materials:

  • This compound

  • Vehicle (e.g., sterile Phosphate Buffered Saline - PBS)

  • Human cancer cell line (e.g., HCT116)[1]

  • Nude athymic mice (female, 5-6 weeks old)

  • Cell culture medium and supplements

  • Trypsin-EDTA

  • Matrigel (optional)

  • Syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Anesthetic (e.g., isoflurane)

3. Cell Culture and Preparation:

  • Culture the chosen cancer cell line according to standard protocols.

  • On the day of injection, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Keep the cell suspension on ice until injection.

4. Tumor Implantation:

  • Anesthetize the mice using a calibrated vaporizer with isoflurane.

  • Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Monitor the mice for tumor growth.

5. Treatment Regimen:

  • Once tumors reach a palpable volume (e.g., approximately 150 mm³), randomize the mice into treatment and control groups (n=10-15 mice per group is recommended for statistical power).[1]

  • Prepare the this compound solution in the chosen vehicle at the desired concentration. The dosage will need to be determined through dose-ranging studies, but a starting point could be in the range of 25-100 mg/kg, based on studies with similar compounds.[1][2]

  • Administer the this compound solution to the treatment group via intraperitoneal (i.p.) injection. The control group should receive an equivalent volume of the vehicle.

  • Based on the 8-Cl-adenosine protocol, a dosing schedule of twice weekly for 4 weeks can be considered.[1]

6. Monitoring and Endpoints:

  • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice twice weekly as an indicator of toxicity.

  • Observe the general health and behavior of the animals daily.

  • The primary endpoint is the tumor volume at the end of the study. Secondary endpoints can include tumor growth delay and overall survival.

  • At the end of the study, euthanize the mice according to approved institutional guidelines and excise the tumors for further analysis (e.g., histology, Western blotting).

Signaling Pathways and Visualizations

The biological effects of this compound are likely mediated through adenosine receptors. The following diagrams illustrate the general signaling pathways associated with adenosine receptor activation and a typical experimental workflow for in vivo studies.

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Receptors Gi Gi A1_A3->Gi Activation AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit Cellular_Response_inhibit Cellular Response PKA_inhibit->Cellular_Response_inhibit A2A_A2B A2A / A2B Receptors Gs Gs A2A_A2B->Gs Activation AC_activate Adenylyl Cyclase Gs->AC_activate Stimulation cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA_activate ↑ PKA Activity cAMP_increase->PKA_activate Cellular_Response_activate Cellular Response PKA_activate->Cellular_Response_activate Adenosine_Analog This compound Adenosine_Analog->A1_A3 Adenosine_Analog->A2A_A2B

Caption: General signaling pathways of adenosine receptors.

InVivo_Workflow start Start: Cell Culture prepare_cells Prepare Cell Suspension (1x10^6 cells in 100 µL) start->prepare_cells implant Subcutaneous Implantation in Nude Mice prepare_cells->implant tumor_growth Tumor Growth Monitoring (to ~150 mm³) implant->tumor_growth randomize Randomize Mice into Control and Treatment Groups tumor_growth->randomize treat Administer this compound or Vehicle (e.g., i.p., 2x/week) randomize->treat monitor Monitor Tumor Volume and Body Weight (2x/week) treat->monitor endpoint Endpoint Reached (e.g., 4 weeks) monitor->endpoint Continue Treatment euthanize Euthanize and Excise Tumors endpoint->euthanize analyze Data Analysis and Ex Vivo Tumor Analysis euthanize->analyze end End analyze->end

Caption: Experimental workflow for an in vivo xenograft study.

Conclusion

While direct in vivo data for this compound is currently lacking, the information and protocols provided in this document offer a robust framework for initiating in vivo investigations. By leveraging the knowledge gained from studies on similar 8-substituted adenosine analogs, researchers can design and execute well-controlled experiments to elucidate the pharmacokinetic, pharmacodynamic, and therapeutic potential of this compound. It is crucial to perform preliminary dose-finding and toxicity studies to establish a safe and effective dose range for this specific compound before proceeding with large-scale efficacy studies.

References

Troubleshooting & Optimization

8-Benzyloxyadenosine solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 8-Benzyloxyadenosine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is an adenosine analog. Like many organic molecules with aromatic groups, it has limited solubility in water-based solutions, which are commonly used in biological experiments. Achieving a stable and appropriate concentration in aqueous buffers is crucial for accurate and reproducible experimental results.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

While specific solubility data for this compound is not widely published, a common practice for similar adenosine analogs, such as 8-Azaadenosine, is to use dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] It is reported that 8-Azaadenosine is soluble in DMSO at concentrations up to 100 mM.[1]

Q3: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous buffer. What could be the cause?

This phenomenon, often called "precipitation upon dilution" or "solvent-shifting," is common for hydrophobic compounds. When the concentrated DMSO stock is added to the aqueous buffer, the compound is no longer in its preferred organic solvent environment and can crash out of solution, especially if the final concentration exceeds its solubility limit in the aqueous buffer.

Q4: Can the pH of the aqueous buffer affect the solubility of this compound?

Q5: Are there any general tips for improving the solubility of this compound in my experiments?

Yes, several strategies can be employed:

  • Optimize the concentration: Use the lowest effective concentration of this compound in your experiments.

  • Method of mixing: Add the DMSO stock solution to the aqueous buffer slowly and with constant, vigorous stirring. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.

  • Consider co-solvents: In some cases, the inclusion of a small percentage of a water-miscible organic co-solvent in the final aqueous buffer can improve solubility. However, the compatibility of any co-solvent with your specific assay must be verified.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered with this compound.

Problem: Precipitate forms immediately upon adding the DMSO stock solution to the aqueous buffer.
Possible Cause Troubleshooting Action
Final concentration is too high. The desired final concentration of this compound may exceed its solubility limit in the aqueous buffer. Try preparing a dilution series to determine the maximum soluble concentration under your experimental conditions.
Improper mixing technique. Adding the stock solution too quickly or without adequate mixing can lead to localized supersaturation and precipitation. Add the DMSO stock dropwise to the vortexing or rapidly stirring aqueous buffer.
Buffer composition. High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds (salting out). If possible, try preparing the solution in a buffer with a lower ionic strength.
Problem: The solution is initially clear but becomes cloudy or forms a precipitate over time.
Possible Cause Troubleshooting Action
Supersaturated solution. The initial clear solution may be a temporary, supersaturated state. Over time, the excess compound crashes out of solution. Prepare the working solution fresh before each experiment and use it promptly.
Temperature effects. Solubility is often temperature-dependent. If the solution is prepared at room temperature and then used at a lower temperature (e.g., 4°C), the solubility may decrease, leading to precipitation. Prepare and use the solution at the same temperature as your experiment.
Compound instability. While adenosine itself is generally stable in aqueous solution, the stability of this compound in your specific buffer over time may be a factor.[2] Consider conducting a time-course experiment to assess the stability of your working solution.

Quantitative Data Summary

Compound Solvent Solubility Reference
8-AzaadenosineDMSOup to 100 mM[1]
8-AzaadenosineDMSO:PBS (pH 7.2) (1:4)~0.20 mg/mL[1]

Experimental Protocols

Protocol for Preparing a Working Solution of this compound in Aqueous Buffer

This protocol is a general guideline. Optimization may be required for your specific buffer and experimental conditions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Your desired aqueous buffer (e.g., PBS, Tris-HCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Ensure the compound is completely dissolved by vortexing. Gentle warming (e.g., to 37°C) may be used if necessary, but be cautious of potential compound degradation.

  • Prepare the Final Working Solution:

    • Bring both the DMSO stock solution and the aqueous buffer to the final experimental temperature.

    • Place the required volume of aqueous buffer in a sterile tube.

    • While vigorously vortexing or stirring the aqueous buffer, add the required volume of the DMSO stock solution dropwise.

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

  • Best Practices:

    • Always add the DMSO stock to the aqueous buffer, never the other way around.

    • Prepare the final working solution fresh for each experiment.

    • If precipitation is observed, try using a more dilute DMSO stock solution or reducing the final concentration of this compound.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve stock Concentrated Stock (e.g., 10-50 mM) dissolve->stock mix Add Stock to Buffer (Dropwise with Vortexing) stock->mix buffer Aqueous Buffer buffer->mix working Final Working Solution mix->working observe Observe for Precipitation working->observe precipitate Precipitation Occurs observe->precipitate Yes no_precipitate Solution Clear observe->no_precipitate No adjust Adjust Protocol: - Lower Final Concentration - Modify Buffer - Optimize Mixing precipitate->adjust adjust->mix

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway A This compound B Adenosine Receptor A->B Agonist C Downstream Signaling (e.g., cAMP modulation) B->C D Cellular Response (e.g., Vasodilation, Anti-proliferation) C->D

Caption: Simplified signaling pathway of adenosine analogs.

References

improving 8-Benzyloxyadenosine stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Benzyloxyadenosine. The information is designed to help you anticipate and resolve potential issues related to the stability of this compound in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic derivative of adenosine, a naturally occurring purine nucleoside. It is characterized by a benzyl group attached to the 8th position of the adenine base. While the precise mechanisms of action can be cell-type dependent, 8-substituted adenosine analogs are known to interact with various cellular targets, including adenosine receptors and enzymes involved in purine metabolism. Their effects can range from influencing signaling pathways to inducing cytotoxicity in cancer cells.

Q2: I am not observing the expected biological effect of this compound in my cell-based assay. What are the potential causes?

A2: Several factors could contribute to a lack of observable effects. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system. A primary concern is the stability of this compound in the cell culture medium, as degradation will reduce the effective concentration of the active compound. Other potential issues include suboptimal compound concentration, incorrect timing of the assay, or low expression of the target in your specific cell line.

Q3: How stable is this compound in cell culture media?

A3: The stability of this compound in cell culture media has not been extensively reported in the literature. However, based on the stability of similar nucleoside analogs, its half-life in a typical cell culture environment (37°C, 5% CO₂) could range from 40 minutes to a few hours[1]. Stability can be influenced by the specific components of the medium and the presence of cellular enzymes. It is crucial to empirically determine the stability under your specific experimental conditions.

Q4: What are the likely degradation pathways for this compound in a cellular context?

A4: While specific degradation products have not been fully characterized, two primary enzymatic pathways are likely responsible for the metabolism of this compound. The first involves adenosine deaminase , which could potentially deaminate the molecule at the 6-position of the purine ring. The second, and more probable, pathway involves purine nucleoside phosphorylase (PNP) , which cleaves the glycosidic bond between the adenine base and the ribose sugar[2][3]. It is also possible that the benzyl ether bond could be cleaved, although this is generally a more stable linkage.

Troubleshooting Guide

Issue 1: Reduced or No Biological Activity
Potential Cause Troubleshooting Steps
Compound Degradation 1. Prepare Fresh Solutions: Always prepare working solutions of this compound fresh from a solid stock for each experiment. Avoid storing the compound in aqueous media for extended periods. 2. Determine Half-Life: Perform a stability study to determine the half-life of this compound in your specific cell culture medium (see Experimental Protocol 1). 3. Replenish Compound: If the compound has a short half-life, consider replenishing the media with fresh this compound at regular intervals during long-term experiments.
Suboptimal Concentration 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your cell line and assay. 2. Verify Stock Concentration: Ensure the concentration of your stock solution is accurate.
Incorrect Assay Timing 1. Time-Course Experiment: Conduct a time-course experiment to identify the optimal time point for observing the desired effect.
Low Target Expression 1. Target Validation: Confirm the expression of the putative target of this compound in your cell line using techniques like Western Blot or qPCR.
Issue 2: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Steps
Variable Compound Stability 1. Standardize Media Preparation: Ensure consistency in media preparation, including pH and the source and lot of supplements like serum, as these can affect compound stability. 2. Control Storage of Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.
Cell Culture Conditions 1. Consistent Cell Density: Seed cells at a consistent density for all experiments, as this can affect the rate of compound metabolism. 2. Monitor pH of Media: Ensure the pH of the culture medium remains stable throughout the experiment.

Experimental Protocols

Protocol 1: Determination of this compound Stability in Cell Culture Media

Objective: To quantify the degradation of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Sterile, filtered HPLC vials

  • HPLC system with a C18 reverse-phase column and UV detector

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Spike the cell culture medium with this compound to a final concentration of 10 µM.

  • Immediately collect a sample at time zero (T=0) and transfer it to an HPLC vial.

  • Incubate the remaining medium under standard cell culture conditions (37°C, 5% CO₂).

  • Collect samples at various time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Analyze all samples by HPLC. Use a suitable mobile phase gradient (e.g., water:acetonitrile with 0.1% formic acid) to separate this compound from potential degradation products.

  • Monitor the absorbance at a wavelength appropriate for adenosine analogs (typically around 260 nm).

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage remaining versus time to determine the half-life (t₁/₂) of the compound.

Protocol 2: Enzymatic Stability Assay using Purine Nucleoside Phosphorylase (PNP)

Objective: To assess the susceptibility of this compound to enzymatic degradation by Purine Nucleoside Phosphorylase.

Materials:

  • This compound

  • Recombinant human Purine Nucleoside Phosphorylase (PNP)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile)

  • HPLC system with a C18 column and UV or MS detector

Procedure:

  • Prepare a solution of this compound in the reaction buffer.

  • Add a known amount of PNP to initiate the reaction. Include a control reaction without the enzyme.

  • Incubate the reaction at 37°C.

  • At various time points, take an aliquot of the reaction mixture and stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to quantify the remaining this compound and identify any potential degradation products.

  • Compare the degradation rate in the presence and absence of PNP to determine if it is a substrate for the enzyme.

Visualizations

degradation_pathway This compound This compound 8-Benzyloxyinosine 8-Benzyloxyinosine This compound->8-Benzyloxyinosine Adenosine Deaminase 8-Benzyloxyhypoxanthine 8-Benzyloxyhypoxanthine This compound->8-Benzyloxyhypoxanthine Purine Nucleoside Phosphorylase (PNP) Ribose-1-phosphate Ribose-1-phosphate troubleshooting_workflow start No/Reduced Biological Effect check_stability Is the compound stable? start->check_stability check_concentration Is the concentration optimal? check_stability->check_concentration Yes run_stability_assay Perform Stability Assay (Protocol 1) check_stability->run_stability_assay No check_timing Is the assay timing correct? check_concentration->check_timing Yes dose_response Perform Dose-Response Curve check_concentration->dose_response No check_target Is the target expressed? check_timing->check_target Yes time_course Perform Time-Course Experiment check_timing->time_course No validate_target Validate Target Expression (Western/qPCR) check_target->validate_target No adjust_protocol Adjust Experimental Protocol (e.g., replenish compound) check_target->adjust_protocol Yes run_stability_assay->adjust_protocol optimize_concentration Optimize Concentration dose_response->optimize_concentration optimize_timing Optimize Assay Timing time_course->optimize_timing consider_alternative Consider Alternative Cell Model validate_target->consider_alternative

References

Technical Support Center: Optimizing 8-Benzyloxyadenosine Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Benzyloxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in various experimental assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to help you optimize your experiments and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an adenosine analog that primarily functions as a Toll-like receptor 7 (TLR7) and/or Toll-like receptor 8 (TLR8) agonist.[1][2][3] TLR7 and TLR8 are intracellular receptors that recognize single-stranded RNA, and their activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.[1][4] This immunostimulatory activity makes this compound a valuable tool for research in immunology, oncology, and antiviral therapies.[1][2]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

The optimal concentration of this compound is highly dependent on the cell type, assay duration, and the specific endpoint being measured. A good starting point for a dose-response experiment is to use a broad concentration range, for example, from 100 nM to 50 µM. It is crucial to perform a titration experiment to determine the optimal concentration for your specific experimental conditions.

Q3: How should I dissolve and store this compound?

This compound is typically soluble in dimethyl sulfoxide (DMSO).[5] For cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium.[6] To avoid precipitation, ensure the final DMSO concentration in your assay is low, typically below 0.5%, as higher concentrations can be toxic to cells.[7] Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q4: Can this compound be toxic to cells?

Yes, at high concentrations, this compound can exhibit cytotoxicity.[7] The cytotoxic effects can be cell-type dependent. It is essential to perform a cell viability assay (e.g., MTT or CellTiter-Glo assay) to determine the non-toxic concentration range for your specific cells and experimental duration.

Troubleshooting Guides

Issue 1: Low or No Signal/Activity in the Assay

Possible Cause Troubleshooting Steps
Suboptimal Concentration Perform a dose-response experiment with a wider range of this compound concentrations.
Compound Degradation Ensure the compound has been stored correctly. Prepare a fresh stock solution from powder.
Low Receptor Expression Confirm that your cell line expresses TLR7 and/or TLR8.
Incorrect Assay Setup Review the experimental protocol for errors in reagent addition, incubation times, or temperature.
Cell Health Ensure cells are healthy and in the logarithmic growth phase before treatment.[8][9]

Issue 2: High Background Signal in the Assay

Possible Cause Troubleshooting Steps
High Compound Concentration Reduce the concentration of this compound used in the assay.
DMSO Toxicity Ensure the final DMSO concentration is at a non-toxic level (ideally ≤ 0.1% and not exceeding 0.5%).[7]
Contamination Check for microbial contamination in cell cultures and reagents.
Non-specific Binding (in binding assays) Increase the number of wash steps and include a blocking agent in your buffers.

Issue 3: High Variability Between Replicates

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a uniform single-cell suspension before seeding and use calibrated pipettes for accurate cell numbers.[8]
Pipetting Errors Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Edge Effects in Plates To minimize evaporation, do not use the outer wells of the plate or fill them with sterile PBS or media.[9]
Compound Precipitation Visually inspect the media for any precipitate after adding the this compound solution. If precipitation occurs, try lowering the final concentration or using a different dilution method.[10]

Quantitative Data Summary

The following table provides a general guideline for this compound concentrations in different assays. Please note that these are starting recommendations and should be optimized for your specific experimental setup.

Assay Type Cell Line Recommended Starting Concentration Range Incubation Time Readout
Cytokine Induction (e.g., IL-6, TNF-α) Human PBMCs or Macrophages1 µM - 25 µM18 - 24 hoursELISA, CBA, or qPCR
NF-κB Reporter Assay HEK-Blue™ hTLR7 or hTLR8 cells500 nM - 20 µM16 - 24 hoursSEAP activity
Cell Viability/Cytotoxicity Cancer cell lines (e.g., HeLa, A549)1 µM - 100 µM24 - 72 hoursMTT, MTS, or CellTiter-Glo
Antiviral Assay Virus-infected cells (e.g., Vero cells)500 nM - 10 µM48 - 72 hoursViral load reduction (e.g., plaque assay, qPCR)

Experimental Protocols

Protocol 1: Dose-Response Determination for Cytokine Induction

This protocol describes how to determine the optimal concentration of this compound for inducing cytokine production in human peripheral blood mononuclear cells (PBMCs).

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed 2 x 10^5 cells per well in a 96-well plate.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 100 nM to 50 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration).

  • Cell Treatment: Add the diluted this compound solutions to the respective wells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Quantify the concentration of desired cytokines (e.g., IL-6, TNF-α, IFN-α) in the supernatant using an ELISA or a multiplex bead array.

  • Data Analysis: Plot the cytokine concentration against the log of the this compound concentration to determine the EC50 value.

Protocol 2: NF-κB Reporter Assay

This protocol outlines the use of a reporter cell line to measure the activation of the NF-κB signaling pathway by this compound.

  • Cell Seeding: Seed HEK-Blue™ hTLR7 or hTLR8 reporter cells in a 96-well plate at a density of 5 x 10^4 cells per well in their specific growth medium.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Cell Treatment: Add the diluted compound to the cells. Include a positive control (e.g., R848 for TLR7/8) and a negative control (vehicle only).

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Detection: Measure the activity of secreted embryonic alkaline phosphatase (SEAP) in the supernatant according to the manufacturer's instructions for the reporter cell line.

  • Data Analysis: Determine the fold induction of NF-κB activity compared to the vehicle control.

Visualizations

Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8-BA This compound TLR7_8 TLR7 / TLR8 8-BA->TLR7_8 Binds to MyD88 MyD88 TLR7_8->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates IκB IκBα IKK_complex->IκB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc Translocates to Nucleus IκB->NFkB_p50_p65 Inhibits DNA DNA NFkB_p50_p65_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines & Type I IFN DNA->Cytokines Gene Transcription

Caption: this compound signaling via TLR7/8 and the MyD88-dependent pathway.

Experimental_Workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization prep_stock Prepare 8-BA Stock (100% DMSO) dose_response Perform Dose-Response (e.g., 100 nM - 50 µM) prep_stock->dose_response prep_cells Prepare Healthy Cells prep_cells->dose_response viability Assess Cell Viability (e.g., MTT assay) dose_response->viability functional Perform Functional Assay (e.g., Cytokine ELISA) dose_response->functional determine_toxic Determine Non-Toxic Range viability->determine_toxic determine_ec50 Determine EC50/IC50 functional->determine_ec50 select_optimal Select Optimal Concentration for further experiments determine_ec50->select_optimal determine_toxic->select_optimal Troubleshooting_Logic Troubleshooting Logic for Unexpected Results start Unexpected Results? check_conc Is Concentration Optimal? start->check_conc check_viability Is Cell Viability >90%? check_conc->check_viability No action_titrate Action: Perform Dose-Response check_conc->action_titrate Yes check_controls Are Controls Behaving as Expected? check_viability->check_controls No action_cell_health Action: Check Cell Culture Conditions check_viability->action_cell_health Yes check_reagents Are Reagents Fresh and Validated? check_controls->check_reagents No action_assay_setup Action: Review Assay Protocol & Setup check_controls->action_assay_setup Yes action_reagent_prep Action: Prepare Fresh Reagents/Compound check_reagents->action_reagent_prep Yes end Problem Solved check_reagents->end No action_titrate->end action_cell_health->end action_assay_setup->end action_reagent_prep->end

References

reducing 8-Benzyloxyadenosine off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating the off-target effects of 8-Benzyloxyadenosine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of adenosine. Like adenosine, its primary mechanism of action is expected to be the activation of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs).[1][2] The bulky benzyloxy group at the 8-position of the purine ring significantly influences its affinity and selectivity for these receptor subtypes.[1] Activation of these receptors modulates the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling cascades.[1][3][4]

Q2: What are the potential off-target effects of this compound?

While specific off-target data for this compound is limited, based on studies of other 8-substituted adenosine analogs, potential off-target effects may include:

  • Interaction with other purinergic receptors: Cross-reactivity with other P1 (adenosine) or P2 (ATP) receptors.

  • Inhibition of enzymes: Interference with enzymes involved in purine metabolism, such as adenosine deaminase or adenosine kinase.[5]

  • Interaction with other GPCRs: The benzyloxy moiety could potentially interact with other GPCRs that have compatible binding pockets.

  • Effects on ion channels: Some adenosine analogs have been shown to modulate the activity of ion channels.

Q3: How can I assess the off-target effects of this compound in my experiments?

A multi-pronged approach is recommended to identify and validate potential off-target effects:

  • In Silico Profiling: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound.[6][7][8]

  • Broad Panel Screening: Screen this compound against a panel of receptors, enzymes, and ion channels to identify unintended molecular targets.[9][10]

  • Phenotypic Screening: Employ high-content imaging or other cell-based assays to observe the broader cellular effects of the compound and identify unexpected phenotypes.

  • Control Experiments: Use structurally related but inactive analogs (if available) or chemically distinct agonists/antagonists for the target receptor to confirm that the observed effect is target-specific.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Off-target effects of this compound.1. Perform a dose-response curve: Use the lowest effective concentration to minimize off-target effects. 2. Use a more selective analog: If available, switch to an adenosine analog with a better-defined selectivity profile. 3. Employ orthogonal validation: Confirm key findings using a different experimental approach or a compound with a different mechanism of action that targets the same pathway.
High background or non-specific binding in receptor assays. Suboptimal assay conditions or compound precipitation.1. Optimize buffer and salt concentrations: Ensure the assay buffer is compatible with both the receptor and this compound. 2. Check compound solubility: Visually inspect for precipitation and consider using a different solvent or lower concentration if necessary. 3. Include appropriate controls: Use a known selective ligand for the target receptor to determine the level of specific binding.
Observed cellular phenotype does not align with known adenosine receptor signaling. Activation of an alternative signaling pathway or an off-target effect.1. Profile downstream signaling: Measure changes in key signaling molecules (e.g., cAMP, Ca2+, phosphorylated proteins) to map the activated pathway. 2. Use receptor-specific antagonists: Pre-treat cells with selective antagonists for each adenosine receptor subtype to identify the responsible receptor. 3. Conduct a rescue experiment: If a specific off-target is suspected, try to rescue the phenotype by inhibiting that off-target.

Quantitative Data for Related 8-Substituted Adenosine Analogs

AnalogReceptor SubtypeBinding Affinity (Ki, nM)Functional Assay Potency (EC50/IC50, nM)Reference
8-Bromo-cAMPPKAN/A50 (Ka)[1]
8-(p-Sulfophenyl)theophyllineA1 AntagonistN/AN/A[1]
8-alkynyl adenosinesA3High nM rangeAntagonist (GTPγS binding)[1]

Key Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Receptor Selectivity

This protocol is a general guideline for assessing the binding affinity of this compound to different adenosine receptor subtypes.

Materials:

  • Cell membranes expressing the adenosine receptor of interest (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A).

  • This compound stock solution.

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a microplate, combine the cell membranes, radioligand, and either buffer, this compound dilution, or the non-specific binding control.

  • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate software.

Protocol 2: cAMP Assay to Determine Functional Activity

This protocol outlines a method to assess the functional effect of this compound on adenylyl cyclase activity.

Materials:

  • Cells expressing the adenosine receptor of interest.

  • This compound stock solution.

  • Forskolin (an adenylyl cyclase activator, for A1/A3 assays).

  • A selective agonist for the receptor of interest (positive control).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium.

Procedure:

  • Plate cells in a suitable microplate and allow them to adhere overnight.

  • Replace the medium with serum-free medium containing a phosphodiesterase inhibitor for 30 minutes.

  • For A2A/A2B receptors (Gs-coupled): Add serial dilutions of this compound and incubate for a specified time (e.g., 15-30 minutes).

  • For A1/A3 receptors (Gi-coupled): Add serial dilutions of this compound, followed by a fixed concentration of forskolin to stimulate cAMP production. Incubate for a specified time.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using the assay kit.

  • Generate a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists) value.

Visualizing Signaling Pathways and Workflows

Below are diagrams generated using Graphviz to illustrate key concepts.

Adenosine_Signaling_Pathways cluster_A1_A3 A1 & A3 Receptors cluster_A2A_A2B A2A & A2B Receptors A1_A3 This compound (Agonist) Receptor_A1_A3 A1 / A3 Receptor A1_A3->Receptor_A1_A3 Gi Gi Receptor_A1_A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit A2A_A2B This compound (Agonist) Receptor_A2A_A2B A2A / A2B Receptor A2A_A2B->Receptor_A2A_A2B Gs Gs Receptor_A2A_A2B->Gs AC_activate Adenylyl Cyclase Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA_activate ↑ PKA Activity cAMP_increase->PKA_activate Off_Target_Screening_Workflow start Start: This compound in_silico In Silico Profiling (Predict potential off-targets) start->in_silico broad_panel Broad Panel Screening (Biochemical Assays) start->broad_panel phenotypic Phenotypic Screening (Cell-based Assays) start->phenotypic hit_identification Hit Identification (Potential Off-Targets) in_silico->hit_identification broad_panel->hit_identification phenotypic->hit_identification validation Hit Validation (Dose-response, Orthogonal Assays) hit_identification->validation mechanism Mechanism of Action Studies (Elucidate off-target biology) validation->mechanism end End: Characterized Off-Target Profile mechanism->end Troubleshooting_Logic start Inconsistent Experimental Results check_dose Is the lowest effective concentration being used? start->check_dose check_selectivity Is a more selective analog available? check_dose->check_selectivity Yes final_conclusion Off-target effect is likely. Consider orthogonal validation. check_dose->final_conclusion No, optimize dose use_antagonist Have receptor-specific antagonists been used? check_selectivity->use_antagonist No check_selectivity->final_conclusion Yes, use it use_antagonist->final_conclusion No, effect persists on_target Effect is likely on-target. use_antagonist->on_target Yes, effect is blocked

References

8-Benzyloxyadenosine cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, there is a significant lack of specific data on the cytotoxicity of 8-Benzyloxyadenosine in normal, non-transformed cell lines. Much of the available research on related adenosine analogs focuses on their anti-cancer properties. This guide provides general troubleshooting advice and protocols based on the study of similar compounds, such as 8-Chloro-adenosine and N6-benzyladenosine. Researchers are strongly encouraged to perform initial dose-response studies on their specific normal cell lines of interest.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxicity of this compound in normal cells?

There is currently no direct published data on the cytotoxicity of this compound in normal cell lines. However, studies on a related compound, N6-benzyladenosine, suggest it can selectively target glioma cells with no significant cytotoxicity observed in healthy brain cells[1]. It is crucial to experimentally determine the IC50 (half-maximal inhibitory concentration) for your specific normal cell line.

Q2: How does this compound likely induce cell death?

While the precise mechanism for this compound is uncharacterized, related 8-substituted adenosine analogs, like 8-chloro-adenosine (8-Cl-Ado), are known to cause apoptosis.[2] The proposed mechanism for these analogs often involves intracellular phosphorylation by adenosine kinase to form the corresponding triphosphate (e.g., 8-Cl-ATP), which can then interfere with RNA synthesis and deplete cellular ATP pools, leading to programmed cell death.[2][3] N6-benzyladenosine has also been shown to induce apoptosis through the activation of caspase-3 and caspase-9[4].

Q3: My normal cells are showing high sensitivity to this compound. What could be the reason?

Several factors could contribute to unexpected sensitivity:

  • High Metabolic Activity: Normal cells with a high proliferation rate or metabolic activity might be more susceptible.

  • High Adenosine Kinase Activity: Cells with high levels of adenosine kinase will more efficiently convert this compound to its active, phosphorylated form.

  • Compound Purity and Stability: Ensure the purity of your this compound stock and that it has not degraded.

  • Off-Target Effects: The compound may have unforeseen off-target effects in your specific cell type.

Q4: I am not observing any cytotoxicity in my normal cells, even at high concentrations. What should I check?

  • Compound Solubility: Verify that this compound is fully dissolved in your culture medium. Consider using a different solvent if necessary, and always include a vehicle control in your experiments.

  • Low Adenosine Kinase Activity: The cell line you are using may have low endogenous adenosine kinase activity, preventing the conversion of the prodrug to its active form.

  • Drug Efflux: Some cell lines may express high levels of drug efflux pumps that actively remove the compound from the cytoplasm.

  • Incubation Time: The cytotoxic effects may require a longer incubation period to become apparent. Consider extending your experimental timeline.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Step
Inconsistent cell seeding densityEnsure a homogenous single-cell suspension before seeding. Calibrate your cell counting method.
Edge effects in multi-well platesAvoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill outer wells with sterile PBS or media.
Inaccurate drug concentrationPrepare fresh serial dilutions for each experiment. Verify the accuracy of your pipetting.
ContaminationRegularly check for microbial contamination in your cell cultures.
Issue 2: Discrepancy Between Expected and Observed IC50 Values
Possible Cause Troubleshooting Step
Different cell line passage numberUse cells within a consistent and low passage number range for all experiments.
Variation in serum concentrationMaintain a consistent serum percentage in your culture medium, as serum components can bind to the compound.
Cell confluence at time of treatmentStandardize the cell confluence at the start of the experiment, as this can affect proliferation and drug sensitivity.

Quantitative Data Summary

As there is no specific data for this compound, the following table presents data for related adenosine analogs to provide a contextual reference.

CompoundCell LineAssay TypeIncubation Time (h)IC50 (µM)Reference
8-Chloro-adenosineCCRF-CEM (T-lymphoblastoid)Growth InhibitionNot Specified0.045[5]
2-Bromo-2'-deoxyadenosineCCRF-CEM (T-lymphoblastoid)Growth InhibitionNot Specified0.068[5]
N6-benzyladenosineU937 (Leukemia)Apoptosis InductionNot SpecifiedLower than halogenated derivatives[6]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the respective 2X drug dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the predetermined IC50 value for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

experimental_workflow General Workflow for Assessing Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Culture Normal Cells seeding 3. Seed Cells in Plates cell_culture->seeding compound_prep 2. Prepare this compound Stock treatment 4. Treat with Serial Dilutions compound_prep->treatment seeding->treatment incubation 5. Incubate for 24-72h treatment->incubation viability_assay 6a. Viability Assay (MTT) incubation->viability_assay apoptosis_assay 6b. Apoptosis Assay (FACS) incubation->apoptosis_assay ic50_calc 7a. Calculate IC50 viability_assay->ic50_calc apoptosis_quant 7b. Quantify Apoptosis apoptosis_assay->apoptosis_quant

Caption: A generalized workflow for evaluating the cytotoxicity of a test compound in a normal cell line.

signaling_pathway Hypothesized Apoptotic Pathway for 8-Substituted Adenosine Analogs compound This compound (Extracellular) transporter Nucleoside Transporter compound->transporter Uptake intracellular_compound This compound (Intracellular) transporter->intracellular_compound adk Adenosine Kinase (ADK) intracellular_compound->adk Phosphorylation atp_analog 8-Benzyloxy- ATP adk->atp_analog rna_pol RNA Polymerase Inhibition atp_analog->rna_pol atp_depletion ATP Depletion atp_analog->atp_depletion caspase9 Caspase-9 Activation rna_pol->caspase9 atp_depletion->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis based on known mechanisms of similar adenosine analogs.

References

troubleshooting 8-Benzyloxyadenosine synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 8-Benzyloxyadenosine.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis, work-up, and purification of this compound.

Q1: My reaction to form this compound from 8-Bromoadenosine and benzyl alcohol is sluggish or incomplete. What are potential causes and solutions?

A1: Incomplete conversion is a common issue. Several factors could be at play:

  • Insufficient Base: The reaction, typically a Williamson ether synthesis, requires a strong, non-nucleophilic base to deprotonate the benzyl alcohol. Ensure the base (e.g., sodium hydride) is fresh and used in sufficient molar excess.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation of the adenosine moiety. Optimization of the reaction temperature is crucial. Consider a gradual increase and monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Quality: The use of anhydrous solvents (e.g., DMF, THF) is critical as moisture can quench the base and hinder the reaction. Ensure solvents are properly dried before use.

Troubleshooting Workflow for Incomplete Reaction

Caption: Troubleshooting workflow for incomplete reaction.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A2: The presence of multiple spots indicates a mixture of products and unreacted starting materials. Common impurities in adenosine derivative syntheses include:

  • Unreacted 8-Bromoadenosine: This is a common impurity if the reaction has not gone to completion.

  • Benzyl Alcohol: Excess benzyl alcohol will be present in the crude product.

  • N-Benzylated Byproducts: Benzylation can sometimes occur on the nitrogen atoms of the purine ring (e.g., N6, N7, or N9) or on the hydroxyl groups of the ribose sugar, leading to a mixture of isomers.

  • Degradation Products: Adenosine and its derivatives can be sensitive to harsh reaction conditions. Degradation can lead to the formation of adenine, hypoxanthine, or other related compounds.[1]

Table 1: Common Impurities and their Characteristics

ImpurityPotential CauseIdentification Method
8-BromoadenosineIncomplete reactionHPLC, Mass Spectrometry (MS)
Benzyl AlcoholExcess reagentNMR, GC-MS
N-Benzylated IsomersNon-specific reactionHPLC, MS, 2D-NMR
AdenineDegradationHPLC, MS

Q3: How can I effectively purify my crude this compound?

A3: Purification of nucleoside analogues often requires chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying adenosine derivatives. A gradient elution system, for example, starting with a non-polar solvent like dichloromethane and gradually increasing the polarity with methanol, can effectively separate the desired product from impurities.

  • Preparative HPLC: For higher purity, preparative reverse-phase HPLC can be employed. This is particularly useful for separating closely related isomers.

Purification Workflow

PurificationWorkflow cluster_start Starting Point cluster_primary Primary Purification cluster_analysis Purity Analysis cluster_secondary Secondary Purification (Optional) cluster_final Final Product Crude Crude Reaction Mixture Column Silica Gel Column Chromatography (DCM/MeOH Gradient) Crude->Column Analysis Analyze Fractions by TLC/HPLC Column->Analysis PrepHPLC Preparative HPLC (for high purity or isomer separation) Analysis->PrepHPLC Purity < 95% or Isomers Present Pure Pure this compound Analysis->Pure Purity > 95% PrepHPLC->Pure

Caption: General purification workflow for this compound.

Experimental Protocols

Key Experiment: Synthesis of this compound from 8-Bromoadenosine

This protocol is a general guideline and may require optimization.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: To the stirred DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) portion-wise at 0 °C.

  • Alcohol Addition: Slowly add benzyl alcohol (1.2 equivalents) to the suspension and stir for 30 minutes at room temperature.

  • Substrate Addition: Add 8-bromoadenosine (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).

  • Quenching: After the reaction is complete (typically 4-6 hours), cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of methanol.

  • Work-up: Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.

Table 2: Example Reaction Parameters

ParameterValue
8-Bromoadenosine1.0 mmol
Benzyl Alcohol1.2 mmol
Sodium Hydride (60%)1.5 mmol
Anhydrous DMF10 mL
Reaction Temperature60-70 °C
Reaction Time4-6 hours

Analytical Techniques for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful tools for identifying and quantifying impurities in this compound synthesis.[1]

Typical HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

  • Detection: UV at 260 nm.

This technical guide provides a starting point for troubleshooting the synthesis of this compound. For more complex issues, consulting relevant literature for the synthesis of similar adenosine analogues is recommended.

References

Technical Support Center: 8-Benzyloxyadenosine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with 8-Benzyloxyadenosine.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.

Question 1: Why am I observing inconsistent or no cellular activation (e.g., cytokine release, reporter gene expression) with this compound?

Answer: Inconsistent or absent cellular activation is a common issue that can stem from several factors, ranging from reagent integrity to cellular responsiveness. Here is a step-by-step troubleshooting guide:

1. Verify Reagent Integrity and Preparation:

  • Compound Stability: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. Ensure the compound has been stored correctly, protected from light, and at the recommended temperature. Prepare fresh working solutions from a stock solution for each experiment.

  • Solvent and Solubility: this compound is typically dissolved in DMSO to create a stock solution.[1][2][3] Ensure the DMSO is of high purity and anhydrous, as water content can affect compound solubility and stability. After dilution in aqueous cell culture media, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

  • Concentration Verification: If possible, verify the concentration of your stock solution using spectrophotometry.

2. Assess Cell Health and Experimental Conditions:

  • Cell Viability: Ensure your cells are healthy and have high viability (>90%) before starting the experiment. Stressed or unhealthy cells will not respond optimally to stimulation.

  • Cell Type and Receptor Expression: Confirm that your target cells express Toll-like Receptor 7 (TLR7) and/or Toll-like Receptor 8 (TLR8), the likely targets of this compound. Receptor expression levels can vary between cell lines and primary cell types.

  • Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular responses to stimuli. Regularly test your cell cultures for mycoplasma.

3. Optimize Experimental Parameters:

  • Concentration Range: The optimal concentration for this compound may vary depending on the cell type and the specific endpoint being measured. It is crucial to perform a dose-response curve to determine the optimal concentration for your experimental setup. Based on data from other potent TLR7/8 agonists, a broad range from nanomolar to micromolar concentrations should be tested.[4][5][6]

  • Incubation Time: The kinetics of cellular responses can vary. Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal time point for measuring your desired outcome.

Question 2: I am observing high variability in my results between experiments. What are the potential causes and solutions?

Answer: High variability between experiments can be frustrating and can obscure real biological effects. Here are some common causes and how to address them:

  • Inconsistent Cell Culture Practices:

    • Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and responses can change with prolonged culturing.

    • Cell Density: Plate cells at a consistent density for every experiment, as cell-to-cell contact can influence signaling pathways.

  • Reagent Preparation:

    • Fresh Dilutions: Always prepare fresh dilutions of this compound from a stock solution for each experiment.

    • Thorough Mixing: Ensure thorough mixing of the compound in the culture medium before adding it to the cells.

  • Assay Performance:

    • Positive and Negative Controls: Always include appropriate positive and negative controls in every experiment. A positive control (e.g., another known TLR7/8 agonist like R848) will help determine if the cells are responsive, while a vehicle control (e.g., DMSO) will account for any effects of the solvent.

    • Assay Calibration: If using assays like ELISA or flow cytometry, ensure instruments are properly calibrated and that standard curves are included in every run.

Question 3: I am concerned about potential off-target effects of this compound. How can I identify and control for them?

Answer: Off-target effects are a common concern with small molecule inhibitors and agonists.[7] Here’s how you can approach this issue:

  • Use Control Compounds: Include a structurally similar but inactive analog of this compound in your experiments, if available. This can help differentiate between effects due to the specific chemical scaffold and those related to the intended target engagement.

  • Use Different Cell Types: Compare the effects of this compound on cells that express TLR7/8 with those that do not. A specific on-target effect should only be observed in the receptor-expressing cells.

  • Rescue Experiments: If this compound is hypothesized to inhibit a particular pathway, a rescue experiment can be performed by adding a downstream component of that pathway to see if the phenotype is reversed.[8]

  • Knockdown/Knockout Models: The most definitive way to confirm on-target effects is to use cells where TLR7 or TLR8 has been knocked down or knocked out. The effect of this compound should be diminished or absent in these cells.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides representative EC50 values for other known small molecule TLR7 and TLR8 agonists to serve as a reference for designing dose-response experiments.

CompoundTarget(s)Reported EC50Cell Type/Assay
VTX-294 TLR8~50 nMTLR8-transfected HEK cells
TLR8 agonist 5 TLR820 nMHEK-Blue hTLR8
SM-360320 (CL087) TLR70.14 µMHuman PBMCs (IFNα induction)
Imiquimod (R-837) TLR710.7 µMTLR7-transfected cells
Gardiquimod TLR74 µMhTLR7 reporter cells
TLR7 agonist 24 TLR73.72 µMNot specified

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[9]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound. These are general protocols and should be optimized for your specific cell type and experimental setup.

Protocol 1: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the stimulation of human PBMCs to measure cytokine production in response to this compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., R848)

  • Vehicle control (DMSO)

  • 96-well cell culture plates

  • ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IFN-α)

Procedure:

  • Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in complete RPMI 1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of this compound in complete RPMI 1640 medium. Also, prepare dilutions of the positive and vehicle controls.

  • Cell Stimulation: Add 100 µL of the compound dilutions, positive control, or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Cytokine Analysis: Analyze the collected supernatants for the presence of cytokines using ELISA kits according to the manufacturer's instructions.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (usually 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound experiments.

G Troubleshooting Workflow for Inconsistent Results start Inconsistent or No Cellular Activation reagent Step 1: Check Reagent Integrity - Compound Stability - Solvent Quality - Concentration start->reagent cell Step 2: Assess Cell Health - Viability - Receptor Expression - Mycoplasma reagent->cell Reagents OK protocol Step 3: Optimize Protocol - Concentration (Dose-Response) - Incubation Time (Time-Course) cell->protocol Cells Healthy solution Problem Resolved protocol->solution Protocol Optimized

Caption: A logical workflow for troubleshooting inconsistent experimental results.

G TLR7/8 Signaling Pathway cluster_endosome Endosome TLR7_8 TLR7 / TLR8 MyD88 MyD88 TLR7_8->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRF7 IRF7 Activation (TLR7) MyD88->IRF7 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 NFkB NF-κB Activation TAK1->NFkB MAPK MAPK Activation TAK1->MAPK Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines MAPK->Cytokines IFN Type I Interferon Production IRF7->IFN

Caption: A simplified diagram of the TLR7/8 signaling cascade.[7]

References

8-Benzyloxyadenosine interference with assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Benzyloxyadenosine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is a synthetic derivative of adenosine, a naturally occurring nucleoside. The key structural feature is the presence of a bulky, hydrophobic benzyloxy group at the 8-position of the adenine base. This modification can alter its binding affinity and selectivity for adenosine receptors and other adenosine-binding proteins, such as kinases. It is often used in screening assays to investigate the structure-activity relationships of adenosine receptor ligands and to develop more potent and selective agonists or antagonists. It may also be used as a tool compound in kinase inhibitor discovery programs due to its structural similarity to ATP.

Q2: What are the potential sources of assay interference with this compound?

Due to its chemical structure, this compound may interfere with various assay formats through several mechanisms:

  • Optical Interference: The benzyloxy group and the purine ring system can absorb UV and visible light, and may also possess intrinsic fluorescence. This can lead to false-positive or false-negative results in absorbance-based and fluorescence-based assays.

  • Chemical Reactivity: While generally stable, under certain assay conditions (e.g., presence of strong oxidizing or reducing agents), the compound could potentially react with assay reagents.

  • Non-specific Binding: The hydrophobic benzyloxy group can promote non-specific binding to proteins and surfaces, leading to sequestration of the compound or interference with protein-protein interactions.

  • Competition with ATP: As an adenosine analog, it can compete with ATP for binding to enzymes that utilize ATP as a substrate, such as kinases and luciferases.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in Kinase Assays

Question: I am observing significant variability in the IC50 values for this compound in my kinase assay. What could be the cause and how can I troubleshoot this?

Answer:

Inconsistent IC50 values in kinase assays when using this compound can stem from several factors, primarily related to its properties as an adenosine analog and its potential for optical interference.

Possible Causes and Solutions:

  • ATP Competition: this compound is an ATP analog and will likely act as an ATP-competitive inhibitor. The measured IC50 value will be highly dependent on the ATP concentration in your assay.

    • Solution: Determine the mechanism of inhibition (e.g., ATP-competitive) by performing the kinase assay at different ATP concentrations. Always report the ATP concentration used when reporting IC50 values. For consistent results, use an ATP concentration that is at or below the Km of the kinase for ATP.

  • Compound Aggregation: At higher concentrations, the hydrophobic nature of the benzyloxy group may cause the compound to aggregate, leading to non-specific inhibition.

    • Solution: Include a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer to prevent aggregation. Visually inspect your compound dilutions for any signs of precipitation.

  • Interference with Detection Method: If you are using a fluorescence- or luminescence-based kinase assay, this compound may be interfering with the readout.

    • Solution: Perform control experiments to assess for interference. (See Issue 2 and 3 for detailed protocols).

Illustrative Data on ATP Competition:

ATP ConcentrationApparent IC50 of this compound
10 µM (Km)5 µM
50 µM25 µM
100 µM50 µM

This is hypothetical data to illustrate the effect of ATP concentration on the apparent IC50 of an ATP-competitive inhibitor.

Troubleshooting Workflow for Kinase Assays:

start Inconsistent IC50 in Kinase Assay check_atp Is ATP concentration consistent and optimized? start->check_atp check_aggregation Is compound aggregation a possibility? check_atp->check_aggregation Yes solution_atp Standardize ATP concentration (e.g., at Km) check_atp->solution_atp No check_interference Is there interference with the detection method? check_aggregation->check_interference No solution_aggregation Add 0.01% Triton X-100 to assay buffer check_aggregation->solution_aggregation Yes solution_interference Perform no-enzyme and no-substrate controls check_interference->solution_interference Yes end Consistent IC50 values check_interference->end No solution_atp->check_aggregation solution_aggregation->check_interference solution_interference->end start Abnormal Signal in Fluorescence Assay check_autofluorescence Measure fluorescence of compound alone start->check_autofluorescence is_autofluorescent Is there significant autofluorescence? check_autofluorescence->is_autofluorescent check_quenching Measure fluorescence of probe + compound is_autofluorescent->check_quenching No solution_autofluorescence Subtract background from compound-treated wells is_autofluorescent->solution_autofluorescence Yes is_quenching Is there signal quenching? check_quenching->is_quenching solution_quenching Use a different fluorescent probe with red-shifted spectra is_quenching->solution_quenching Yes no_interference No significant interference is_quenching->no_interference No solution_autofluorescence->check_quenching cluster_cell Cell cluster_assay Viability Assay Metabolism Cellular Metabolism (e.g., Glycolysis, Respiration) Reductases NAD(P)H-dependent Oxidoreductases Metabolism->Reductases ATP_prod ATP Production Metabolism->ATP_prod Tetrazolium Tetrazolium Dye (e.g., MTT, XTT) Reductases->Tetrazolium Reduces Luciferase Luciferase ATP_prod->Luciferase Substrate Formazan Colored Formazan Tetrazolium->Formazan Reduction Light Luminescence Luciferase->Light Oxidation Compound This compound Compound->Metabolism Biological Effect Compound->Tetrazolium Direct Reduction (Artifact) Compound->Luciferase Inhibition (Artifact)

Technical Support Center: 8-Benzyloxyadenosine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 8-Benzyloxyadenosine is a specific adenosine analogue. Due to the limited availability of published data for this particular compound, this guide provides information based on the well-established principles of working with adenosine analogues in general. Researchers should use this information as a starting point and perform their own optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is an adenosine analogue.[1] Like other adenosine analogues, it is expected to exert its effects by binding to and activating one or more of the four adenosine receptor subtypes: A1, A2A, A2B, and A3.[2] These are G protein-coupled receptors (GPCRs) that modulate various downstream signaling pathways, primarily by influencing the intracellular levels of cyclic AMP (cAMP).[3] The specific receptor subtype(s) targeted by this compound and its downstream effects will determine its biological activity.

Q2: How should I prepare a stock solution of this compound?

A2: For cell culture experiments, it is recommended to prepare a concentrated stock solution in a cell-culture compatible organic solvent, such as dimethyl sulfoxide (DMSO).[4] It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is low enough to avoid cellular toxicity, typically well below 1%, with 0.1% to 0.5% being ideal for most cell lines.[5]

Q3: What is a good starting concentration range for my cell culture experiments?

A3: The optimal concentration of an adenosine analogue is highly dependent on the cell line and the specific adenosine receptor subtype being targeted. For initial experiments, a broad concentration range is recommended to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).[6][7] Based on data for other adenosine analogues, a starting range of 10 nM to 100 µM could be explored.[2]

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment duration will vary depending on the experimental endpoint. For signaling pathway studies, short-term incubations (e.g., 15 minutes to a few hours) may be sufficient to observe changes in protein phosphorylation or second messenger levels. For studies on cell viability, proliferation, or gene expression, longer-term incubations (e.g., 24 to 72 hours) are typically required.

Q5: Are there potential off-target effects I should be aware of?

A5: Off-target effects can occur when a compound interacts with unintended molecular targets.[8] For adenosine analogues, this could involve binding to other purinergic receptors or interfering with adenosine transporters.[9][10] It is important to validate key findings using complementary approaches, such as selective antagonists for the target receptor or using cell lines with knockout/knockdown of the receptor of interest.[8]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
Low or No Biological Response Inactive Ligand: The compound may have degraded.Verify the integrity and concentration of your this compound stock solution. Use a fresh batch if necessary.[11]
Low Receptor Expression: The cell line may not express the target adenosine receptor at a sufficient level.Confirm receptor expression using techniques like RT-qPCR, Western blotting, or flow cytometry. Consider using a cell line with higher endogenous expression or an overexpression system.[11]
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and downregulation.[12]Perform time-course experiments to determine the optimal treatment duration. Consider using a lower concentration of the agonist.
High Background Signal in Assays Constitutive Receptor Activity: Some GPCRs exhibit basal activity in the absence of an agonist.If possible, use an inverse agonist to reduce the basal signal.[11]
Non-specific Binding: The compound may be binding to other components in the assay.Increase the number of washing steps in your protocol. Include a non-specific binding control by adding a high concentration of an unlabeled ligand.[11]
Inconsistent or Irreproducible Results Cell Passage Number Variability: High passage numbers can lead to phenotypic and genotypic drift in cell lines.Use cells within a consistent and low passage number range for all experiments.
Variability in Compound Dilution: Inaccurate pipetting can lead to inconsistent final concentrations.Calibrate pipettes regularly. For viscous solutions like DMSO stocks, consider using reverse pipetting.[11]
Precipitation of Compound: The compound may not be fully soluble in the culture medium.Visually inspect the medium for any precipitation after adding the compound. Refer to the solubility troubleshooting section below.
Observed Cytotoxicity High Compound Concentration: The concentration used may be toxic to the cells.Perform a dose-response curve to determine the cytotoxic concentration (CC50). Use concentrations below this level for functional assays.[13][14]
High Solvent Concentration: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration is within the tolerated range for your cell line (typically <0.5%).[5]
Off-Target Cytotoxic Effects: The compound may be inducing cell death through a mechanism unrelated to the target receptor.Investigate markers of apoptosis or necrosis. Consider using a different adenosine analogue with a different chemical structure as a comparison.

Data Presentation: Comparative Data for Adenosine Analogues

Table 1: Receptor Binding Affinities (Ki, nM) of Select Adenosine Receptor Agonists

Agonist A1 Receptor A2A Receptor A2B Receptor A3 Receptor
Adenosine102015,000300
NECA14201,30025
CGS-216802,70022>100,0001,900
CPA1.22,50019,0001,100

Data compiled from representative pharmacological studies. Values can vary depending on the assay conditions.

Table 2: Functional Potencies (EC50, nM) of NECA at Adenosine Receptors

Receptor Subtype Assay Type EC50 (nM)
A2AcAMP Accumulation27.5[15]

EC50 values are highly dependent on the specific cell line and functional assay used.[6]

Table 3: Solubility of Adenosine in Common Solvents

Solvent Approximate Solubility
DMSO~20 mg/mL[16]
Dimethylformamide (DMF)~5 mg/mL[16]
PBS (pH 7.2)~10 mg/mL[16]

It is recommended to determine the solubility of this compound experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Carefully weigh out the desired amount of this compound powder.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly. If necessary, use gentle warming (e.g., 37°C water bath) or sonication to aid dissolution.[4]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[17]

Protocol 2: General Cell Treatment Protocol

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in pre-warmed, serum-free, or complete culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration remains constant across all conditions, including the vehicle control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration at 37°C in a 5% CO2 incubator.

  • Downstream Analysis: Following incubation, proceed with the planned downstream assays (e.g., cell viability assay, Western blot, cAMP measurement).

Mandatory Visualization

Signaling Pathways

Below are diagrams illustrating the canonical signaling pathways for each of the four adenosine receptor subtypes.

Adenosine_A1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1R A1 Receptor Gi Gi/o Protein A1R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C Gi->PLC Activation ATP ATP PIP2 PIP2 cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Inhibition IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG PKC PKC DAG->PKC Activation

Caption: Adenosine A1 Receptor Signaling Pathway.

Adenosine_A2A_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Activation

Caption: Adenosine A2A Receptor Signaling Pathway.

Adenosine_A2B_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2BR A2B Receptor Gs Gs Protein A2BR->Gs Activation Gq Gq Protein A2BR->Gq Activation AC Adenylyl Cyclase Gs->AC Activation PLC Phospholipase C Gq->PLC Activation ATP ATP PIP2 PIP2 cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG PKC PKC DAG->PKC Activation Adenosine_A3_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A3R A3 Receptor Gi Gi Protein A3R->Gi Activation Gq Gq Protein A3R->Gq Activation AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C Gq->PLC Activation ATP ATP PIP2 PIP2 cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Inhibition IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG PKC PKC DAG->PKC Activation Experimental_Workflow start Start prepare_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) start->prepare_stock prepare_working Prepare Working Solutions in Culture Medium prepare_stock->prepare_working seed_cells Seed Cells in Appropriate Cultureware treat_cells Treat Cells with This compound seed_cells->treat_cells prepare_working->treat_cells incubate Incubate for Desired Duration treat_cells->incubate downstream_assay Perform Downstream Assay (e.g., Viability, Western Blot, qPCR) incubate->downstream_assay data_analysis Data Analysis and Interpretation downstream_assay->data_analysis end End data_analysis->end

References

controlling for 8-Benzyloxyadenosine solvent effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Benzyloxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and control for solvent-related effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound?

A1: this compound is sparingly soluble in water and aqueous buffers. Organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) are recommended for preparing high-concentration stock solutions. For biological assays, it is crucial to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound.

Q2: I observed precipitation after diluting my this compound DMSO stock solution into aqueous media. What is the cause and how can I prevent it?

A2: This phenomenon, often called "solvent shock," occurs when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous medium where its solubility is much lower.[1] To prevent this, you can:

  • Use a serial dilution method: Instead of a single large dilution, perform a stepwise dilution, gradually decreasing the solvent concentration.

  • Pre-warm the aqueous media: Warming the media to 37°C can help improve the solubility of the compound during dilution.[2][3]

  • Increase mixing: Add the stock solution dropwise into the aqueous media while gently vortexing or stirring to ensure rapid dispersion.[2]

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your final assay solution, as higher concentrations can be toxic to cells and may still cause precipitation.

Q3: Can the solvent affect the biological activity of this compound?

A3: Yes, the choice of solvent and its final concentration can impact the observed biological activity. High concentrations of organic solvents like DMSO can have their own physiological effects on cells. It is essential to include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.

Q4: How should I store my this compound stock solution?

A4: Stock solutions of this compound in an anhydrous organic solvent like DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into single-use vials.

Q5: Is this compound stable in aqueous solutions?

A5: The stability of this compound in aqueous solutions can be limited. The benzyl ether linkage may be susceptible to cleavage under acidic or strongly basic conditions. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment and avoid long-term storage of aqueous solutions.[4][5]

Predicted Solubility Profile of this compound

SolventPredicted SolubilityNotes
DMSO (Dimethyl Sulfoxide) > 20 mg/mLRecommended for primary stock solutions. Use anhydrous DMSO.
DMF (Dimethyl Formamide) > 10 mg/mLAn alternative to DMSO for stock solutions.
Ethanol ~1-5 mg/mLMay be useful for some applications, but lower solubility than DMSO.
Methanol ~1-5 mg/mLSimilar to ethanol.
Water < 0.1 mg/mLVery low solubility.
PBS (Phosphate-Buffered Saline) < 0.1 mg/mLVery low solubility. The presence of salts may further decrease solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate briefly or gently warm the tube to 37°C to ensure complete dissolution.

  • Inspection: Visually confirm that all solid material has dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Aqueous Media
  • Pre-warm Media: Warm your cell culture medium or aqueous buffer to the experimental temperature (e.g., 37°C).

  • Intermediate Dilution (Optional but Recommended): To minimize "solvent shock," first dilute the 10 mM DMSO stock solution to a 1 mM concentration in pre-warmed media.

  • Final Dilution: Add the 1 mM intermediate solution (or the 10 mM stock if not performing an intermediate dilution) dropwise to the pre-warmed media while gently stirring to reach the desired final concentration.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.1%) to avoid solvent toxicity.

  • Use Immediately: Use the freshly prepared aqueous working solution immediately to minimize the risk of precipitation or degradation.

Troubleshooting Guides

Guide 1: Troubleshooting Precipitation in Aqueous Media

This guide provides a systematic approach to resolving precipitation issues when diluting this compound into your experimental medium.

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc check_dmso Is the final DMSO concentration > 0.5%? check_conc->check_dmso No sol_conc Reduce final concentration check_conc->sol_conc Yes check_temp Was the aqueous medium pre-warmed? check_dmso->check_temp No sol_dmso Lower final DMSO concentration check_dmso->sol_dmso Yes check_mix How was the stock solution added? check_temp->check_mix Yes sol_temp Pre-warm medium to 37°C check_temp->sol_temp No sol_mix Add stock dropwise with gentle vortexing check_mix->sol_mix Rapidly end_node Clear Solution check_mix->end_node Slowly sol_conc->end_node sol_dmso->end_node sol_temp->end_node sol_mix->end_node

Caption: Troubleshooting workflow for precipitation issues.

Signaling Pathway: General Workflow for In Vitro Assays

This diagram illustrates a generalized workflow for utilizing this compound in a typical in vitro cell-based assay, highlighting critical steps where solvent effects need to be controlled.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in Anhydrous DMSO working Prepare Working Solution in Pre-warmed Media (Final DMSO <= 0.1%) stock->working Dilute treat Treat Cells with Working Solution working->treat vehicle Treat Cells with Vehicle Control working->vehicle cells Seed and Culture Cells cells->treat cells->vehicle incubate Incubate treat->incubate vehicle->incubate endpoint Perform Endpoint Assay (e.g., Viability, Signaling) incubate->endpoint data Analyze and Compare (Treated vs. Vehicle) endpoint->data

Caption: General experimental workflow for in vitro assays.

References

long-term stability of 8-Benzyloxyadenosine solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of 8-Benzyloxyadenosine solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound solutions?

A1: The stability of this compound, like other nucleoside analogs, is primarily influenced by several factors:

  • Temperature: Elevated temperatures can accelerate degradation.[1]

  • pH: Solutions outside of a neutral pH range (typically 6.5-7.5) may lead to hydrolysis.

  • Light: Exposure to light, particularly UV, can cause photodegradation.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal long-term stability, it is recommended to store this compound as a solid (lyophilized powder) at -20°C or below, protected from light. If solutions must be prepared in advance, they should be made in a suitable buffer (pH 6.5-7.5), aliquoted to minimize freeze-thaw cycles, and stored at -80°C. It is always best practice to prepare solutions fresh for each experiment.

Q3: How long can I store solutions of this compound?

Q4: What are the potential degradation products of this compound?

A4: While specific degradation pathways for this compound have not been extensively published, potential degradation products can be inferred based on its structure. These may include:

  • 8-Hydroxyadenosine (8-Oxoadenosine): Formed by the cleavage of the benzyloxy group.

  • Benzyl Alcohol: Also a product of benzyloxy group cleavage.

  • 8-Benzyloxyadenine: Resulting from the hydrolysis of the N-glycosidic bond, which separates the ribose sugar from the nucleobase.

  • Adenine: Could be formed through further degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results over time. Degradation of the this compound stock solution.Prepare fresh solutions for each experiment. If using a stored solution, perform a quality control check (e.g., HPLC) to assess its purity and concentration before use.
Appearance of unknown peaks in analytical chromatography (HPLC/LC-MS). Formation of degradation products.Review the storage conditions of your solution (temperature, light exposure, pH). Consider performing a forced degradation study to identify potential degradation products.
Reduced biological activity of the compound. Loss of active this compound due to degradation.Confirm the concentration and purity of your stock solution. Prepare fresh solutions from a solid powder stored under recommended conditions.
Precipitation in the solution upon thawing. Poor solubility or compound degradation.Ensure the solvent is appropriate for the desired concentration. Gently warm the solution and vortex to redissolve. If precipitation persists, the solution may be degraded and should be discarded.

Quantitative Data Summary

Since specific quantitative long-term stability data for this compound is limited, the following table summarizes the stability of related adenosine compounds to provide a general guideline.

CompoundConcentrationSolvent/DiluentStorage TemperatureDurationPercent RemainingReference
Adenosine50, 100, and 220 µg/mL0.9% Sodium Chloride or 5% DextroseRoom Temperature (23-25°C)14 days>98%[2]
Adenosine50, 100, and 220 µg/mL0.9% Sodium Chloride or 5% DextroseRefrigerated (2-8°C)14 days>98%[2]
8-Bromo-cAMPNot specifiedAqueous Buffer (e.g., PBS)-20°CUp to 3 monthsStable

Experimental Protocols

Protocol: General Stability Testing of this compound Solution using HPLC

This protocol outlines a general procedure for assessing the stability of an this compound solution over time.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of solid this compound.

    • Dissolve it in a suitable solvent (e.g., DMSO, ethanol, or a buffered aqueous solution) to a final concentration of 1 mg/mL.

  • Sample Preparation for Stability Study:

    • Aliquot the stock solution into several sterile, light-protected microcentrifuge tubes.

    • Prepare separate sets of aliquots for each storage condition to be tested (e.g., -20°C, 4°C, room temperature).

  • Time Points:

    • Establish a schedule for analysis at various time points (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, Day 30).

  • HPLC Analysis:

    • At each time point, retrieve one aliquot from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Dilute the sample to a suitable concentration for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method. A typical method for a nucleoside analog might use a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.

    • Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for this compound.

  • Data Analysis:

    • At each time point, calculate the peak area of this compound.

    • Compare the peak area at each time point to the peak area at Day 0 to determine the percentage of this compound remaining.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

Adenosine_A2A_Signaling_Pathway A2AR Adenosine A2A Receptor G_protein Gs Protein A2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory) CREB->Gene_Expression regulates Stability_Testing_Workflow cluster_prep 1. Sample Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis at Time Points (e.g., D0, D1, D7, D14, D30) cluster_data 4. Data Evaluation Prep_Stock Prepare Stock Solution (e.g., 1 mg/mL) Aliquot Aliquot into light-protected tubes Prep_Stock->Aliquot Storage_Conditions Store at different conditions (-20°C, 4°C, Room Temp) Aliquot->Storage_Conditions Retrieve_Sample Retrieve Aliquots Storage_Conditions->Retrieve_Sample HPLC_Analysis Analyze by HPLC/LC-MS Retrieve_Sample->HPLC_Analysis Quantify Quantify Parent Compound HPLC_Analysis->Quantify Identify_Degradants Identify Degradation Products HPLC_Analysis->Identify_Degradants Report Generate Stability Report Quantify->Report Identify_Degradants->Report

References

Technical Support Center: Interpreting Unexpected Data from 8-Substituted Adenosine Analog Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from studies involving 8-substituted adenosine analogs, with a specific focus on the well-documented complexities of 8-Azaadenosine as a case study. The principles and troubleshooting strategies discussed here are broadly applicable to other analogs, such as 8-Benzyloxyadenosine, which may exhibit similar off-target effects.

Frequently Asked Questions (FAQs)

Q1: My 8-substituted adenosine analog, intended as a specific enzyme inhibitor, is showing widespread cytotoxicity. What could be the reason?

Unexpectedly high cytotoxicity is a common issue and may not be related to the intended target. For instance, 8-Azaadenosine, initially thought to be a selective inhibitor of Adenosine Deaminase Acting on RNA 1 (ADAR1), has demonstrated significant off-target effects. Research indicates that its cytotoxic effects are often due to its role as an antimetabolite that inhibits de novo purine synthesis.[1] This interference with the fundamental process of DNA and RNA production can lead to broad cytotoxicity in various cell lines.

Q2: I am not observing the expected downstream signaling events associated with inhibiting my target. Why might this be?

This is a strong indicator that your compound may not be acting on the intended target or that off-target effects are masking the expected outcome. In the case of 8-Azaadenosine, it was expected that inhibiting ADAR1 would lead to the activation of protein kinase R (PKR). However, studies have shown that treatment with 8-Azaadenosine does not consistently induce PKR activation, challenging the assertion that it is a selective ADAR1 inhibitor.[1]

Q3: How can I confirm if my 8-substituted adenosine analog is genuinely hitting its intended target?

Rescue experiments are a critical tool for validating the mechanism of action.[1] If your compound is indeed inhibiting a specific enzyme, its cytotoxic or phenotypic effects should be reversible by supplementing the system with the product of that enzymatic pathway. For example, if the compound is believed to inhibit purine synthesis, adding purines to the cell culture medium should rescue the cells from its toxic effects.

Q4: Are there known issues with the stability or preparation of these adenosine analogs?

While generally stable, improper storage or handling can affect the compound's activity. For compounds like 8-Azaadenosine, it is recommended to prepare fresh stock solutions in a suitable solvent like DMSO and store them at -20°C or -80°C for long-term use. Repeated freeze-thaw cycles should be avoided. Always confirm the solubility of your specific analog and prepare solutions at appropriate concentrations.

Troubleshooting Guides

Guide 1: Investigating Unexpected Cytotoxicity

If you observe cytotoxicity that is more potent or widespread than anticipated, consider the following troubleshooting steps:

Experimental Workflow for Investigating Off-Target Cytotoxicity

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Data Interpretation cluster_4 Conclusion A Unexpected Cytotoxicity Observed B Hypothesis 1: On-Target Effect A->B C Hypothesis 2: Off-Target Effect (e.g., Purine Synthesis Inhibition) A->C E Perform Target Engagement Assay (e.g., Western Blot for downstream markers) B->E D Perform Rescue Experiment: Add Purines (e.g., Adenosine, Guanosine) C->D F Cytotoxicity Rescued? YES D->F G Cytotoxicity Rescued? NO D->G H Target Pathway Modulation Observed? YES E->H I Target Pathway Modulation Observed? NO E->I J Conclusion: Primary effect is likely off-target purine synthesis inhibition. F->J L Conclusion: Re-evaluate experimental system. Consider alternative off-target effects. G->L K Conclusion: Cytotoxicity is likely on-target. H->K I->J

Caption: Troubleshooting logic for unexpected cytotoxicity.

Methodology for Rescue Experiment:

  • Cell Seeding: Plate cells at a density that allows for several days of growth.

  • Compound Treatment: Treat cells with a dose-response range of your 8-substituted adenosine analog.

  • Rescue Condition: In a parallel set of wells, co-treat the cells with your compound and a cocktail of purines (e.g., adenosine and guanosine at a final concentration of 100-200 µM).

  • Control Groups: Include untreated cells and cells treated only with the purine cocktail as controls.

  • Viability Assay: After a suitable incubation period (e.g., 48-72 hours), assess cell viability using a standard method such as MTT, CellTiter-Glo®, or crystal violet staining.

Data Interpretation:

Observation Interpretation
Cytotoxicity is significantly reduced in the presence of purines.The primary mechanism of cytotoxicity is likely the inhibition of de novo purine synthesis.
Cytotoxicity is unaffected by the addition of purines.The cytotoxic effect is likely independent of purine synthesis and may be related to the intended target or other off-target effects.
Guide 2: Absence of Expected Downstream Signaling

If you do not observe the expected molecular consequences of target inhibition, follow this guide:

Experimental Workflow for Validating On-Target Engagement

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Definitive Experiment cluster_3 Data Interpretation and Next Steps A Absence of Expected Downstream Signaling B Verify Compound Integrity and Concentration A->B C Confirm Target Expression in Experimental System A->C D Optimize Treatment Conditions (Time course and Dose-response) A->D E Perform Rescue Experiment (as described in Guide 1) B->E C->E D->E F If cytotoxicity is rescued by purines, re-evaluate compound's primary mechanism. E->F G If signaling is still absent and cytotoxicity is not rescued, consider alternative hypotheses. E->G

Caption: Workflow for addressing the absence of expected signaling.

Methodology for Western Blotting to Detect Downstream Signaling:

  • Cell Treatment: Treat cells with your 8-substituted adenosine analog at various concentrations and for different durations.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against your target's downstream effectors (e.g., phospho-PKR for ADAR1 inhibition) and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use an appropriate secondary antibody and detection reagent to visualize the protein bands.

Data Interpretation:

Observation Interpretation
No change in the phosphorylation or expression of downstream markers.The compound may not be inhibiting the intended target under the tested conditions.
The observed cytotoxicity does not correlate with the (absent) signaling changes.The cytotoxicity is likely due to off-target effects.

Quantitative Data Summary

The following table summarizes the conceptual findings from studies on 8-Azaadenosine, which highlight the discrepancies between expected and observed effects.

Experiment Expected Outcome (as ADAR1 Inhibitor) Observed Outcome Reference
Cell Viability in ADAR1-dependent vs. ADAR1-independent cell linesSelective toxicity in ADAR1-dependent cellsSimilar toxicity in both cell line types[1]
PKR Activation Assay (Western Blot for p-PKR)Increased phosphorylation of PKRNo consistent activation of PKR[1]
A-to-I RNA Editing AnalysisDecreased A-to-I editing of ADAR substratesNo significant change in A-to-I editing levels
Purine Rescue ExperimentNo rescue of cytotoxicity by purine supplementationSignificant rescue of cytotoxicity[1]

References

Validation & Comparative

A Comparative Guide to Adenosine Analogs in Cancer Therapy: 8-Chloro-adenosine vs. Cladribine and Fludarabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, nucleoside analogs represent a cornerstone of chemotherapy, particularly for hematological malignancies. These agents function by interfering with nucleic acid synthesis, leading to cell cycle arrest and apoptosis. Among these, adenosine analogs have demonstrated significant clinical efficacy. This guide provides a detailed comparison of 8-Chloro-adenosine (8-Cl-Ado), a promising investigational agent, with two established adenosine analogs, Cladribine and Fludarabine, focusing on their mechanisms of action, cytotoxic profiles, and the experimental methodologies used for their evaluation.

Executive Summary

This guide offers a comparative analysis of three adenosine analogs used in cancer therapy. 8-Chloro-adenosine distinguishes itself by a dual mechanism involving the induction of both apoptosis and autophagy, primarily through the activation of the AMP-activated protein kinase (AMPK) pathway. In contrast, Cladribine and Fludarabine predominantly induce apoptosis by inhibiting DNA synthesis and repair. The choice of analog is often dictated by the specific cancer type and its molecular characteristics.

Comparative Mechanism of Action

The anticancer effects of 8-Chloro-adenosine, Cladribine, and Fludarabine are rooted in their ability to disrupt essential cellular processes. However, the specific signaling pathways they modulate differ significantly.

8-Chloro-adenosine (8-Cl-Ado): This analog is a potent activator of the AMP-activated protein kinase (AMPK) pathway.[1] Upon cellular uptake, 8-Cl-Ado is metabolized to 8-Cl-ATP, which depletes cellular ATP levels. This increase in the AMP:ATP ratio activates AMPK, a central regulator of cellular energy homeostasis.[1][2] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) pathway, a key promoter of cell growth and proliferation.[1][3] This cascade of events leads to the induction of both apoptosis and autophagy, a cellular self-degradation process, contributing to its tumoricidal effects.[2]

Cladribine (2-Chlorodeoxyadenosine, 2-CdA): Cladribine is a deoxyadenosine analog that is resistant to degradation by adenosine deaminase.[4] Its primary mechanism involves the inhibition of DNA synthesis and repair.[4][5] After being phosphorylated to its active triphosphate form, it is incorporated into DNA, leading to DNA strand breaks and subsequent apoptosis.[5][6] Cladribine's cytotoxicity is particularly pronounced in lymphocytes due to their high deoxycytidine kinase to 5'-nucleotidase ratio, leading to the accumulation of its active metabolite.[6]

Fludarabine (F-ara-A): Fludarabine is a fluorinated purine analog that, once converted to its active triphosphate form (F-ara-ATP), inhibits several key enzymes involved in DNA synthesis, including DNA polymerase, ribonucleotide reductase, and DNA primase.[7][8][9][10] This inhibition leads to the termination of DNA chain elongation and induction of apoptosis.[7] Fludarabine is effective against both dividing and resting cells.[8]

Signaling Pathway Diagrams

8-Chloro-adenosine_Signaling_Pathway 8-Cl-Ado 8-Cl-Ado Cellular Uptake Cellular Uptake 8-Cl-Ado->Cellular Uptake 8-Cl-ATP 8-Cl-ATP Cellular Uptake->8-Cl-ATP ATP Depletion ATP Depletion 8-Cl-ATP->ATP Depletion AMPK Activation AMPK Activation ATP Depletion->AMPK Activation mTOR Inhibition mTOR Inhibition AMPK Activation->mTOR Inhibition Apoptosis Apoptosis AMPK Activation->Apoptosis Autophagy Autophagy mTOR Inhibition->Autophagy

8-Chloro-adenosine Signaling Pathway

Cladribine_Fludarabine_Signaling_Pathway cluster_cladribine Cladribine cluster_fludarabine Fludarabine Cladribine Cladribine dCK_Clad Deoxycytidine Kinase Cladribine->dCK_Clad Clad-TP Cladribine Triphosphate dCK_Clad->Clad-TP DNA_Incorp_Clad DNA Incorporation Clad-TP->DNA_Incorp_Clad DNA_Breaks DNA Strand Breaks DNA_Incorp_Clad->DNA_Breaks Apoptosis_Clad Apoptosis DNA_Breaks->Apoptosis_Clad Fludarabine Fludarabine dCK_Flud Deoxycytidine Kinase Fludarabine->dCK_Flud Flud-TP Fludarabine Triphosphate dCK_Flud->Flud-TP Enzyme_Inhib Inhibition of: - DNA Polymerase - Ribonucleotide Reductase - DNA Primase Flud-TP->Enzyme_Inhib DNA_Synth_Inhib DNA Synthesis Inhibition Enzyme_Inhib->DNA_Synth_Inhib Apoptosis_Flud Apoptosis DNA_Synth_Inhib->Apoptosis_Flud

Cladribine and Fludarabine Signaling Pathways

Quantitative Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of a cytotoxic agent. The following tables summarize the IC50 values for 8-Chloro-adenosine, Cladribine, and Fludarabine in various cancer cell lines.

Table 1: IC50 Values of 8-Chloro-adenosine in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Cancer0.52[11]
SK-BR-3Breast Cancer1.4[11]
B16Melanoma~4.7[12]
FLCFriend Leukemia~12[12]
CAKI-1Renal Cell Carcinoma2[1][3]
RXF-393Renal Cell Carcinoma36[1][3]

Table 2: IC50 Values of Cladribine in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
U266Multiple Myeloma2.43[13][14]
RPMI-8226Multiple Myeloma0.75[13][14]
MM1.SMultiple Myeloma0.18[13][14]
501MelMelanoma2.9[15]
1205LuMelanoma2[15]
M249RMelanoma6.3[15]
HL-60Promyelocytic LeukemiaVaries[16]
MOLT-4T-cell LeukemiaVaries[16]
THP-1Monocytic LeukemiaVaries[16]

Table 3: IC50 Values of Fludarabine in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
RPMI 8226Multiple Myeloma1.54[17][18][19]
MM.1SMultiple Myeloma13.48 (µg/mL)[17][19]
MM.1RMultiple Myeloma33.79 (µg/mL)[17][19]
U266Multiple Myeloma222.2 (µg/mL)[17][19]
CCRF-CEMT-cell Leukemia19.49[20]
HCT-116Colon Carcinoma6.6[20]
K562Chronic Myelogenous Leukemia3.33[19]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of drug efficacy. The following sections provide standardized methodologies for key assays used to evaluate the effects of adenosine analogs.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in a 6-well plate and treat with varying concentrations of the adenosine analog for desired time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • Suspension cells: Collect cells by centrifugation.

    • Adherent cells: Collect the culture medium (containing detached apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization or cell scraping. Combine with the collected medium.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[21]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The different cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow start Start seed_cells Seed and Treat Cells start->seed_cells harvest_cells Harvest Cells seed_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells stain_cells Stain with Annexin V-FITC & PI wash_cells->stain_cells flow_cytometry Flow Cytometry Analysis stain_cells->flow_cytometry end End flow_cytometry->end

Apoptosis Assay Workflow
Western Blot Analysis for AMPK and mTOR Pathway Activation

This technique is used to detect changes in the phosphorylation status of key proteins in the AMPK and mTOR signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-mTOR (Ser2448), anti-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with the adenosine analog for various time points. Lyse the cells in RIPA buffer.[22]

  • Protein Quantification: Determine the protein concentration of the lysates.[22]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.[23]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Western_Blot_Workflow start Start cell_lysis Cell Lysis start->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection end End detection->end

Western Blot Workflow

Conclusion

8-Chloro-adenosine, Cladribine, and Fludarabine are all potent adenosine analogs with significant anticancer activity. While Cladribine and Fludarabine primarily exert their effects through the inhibition of DNA synthesis, 8-Chloro-adenosine presents a distinct mechanism of action by activating the AMPK pathway and inducing both apoptosis and autophagy. This difference in their molecular targets and downstream effects may offer therapeutic advantages in specific cancer contexts. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in the continued exploration and optimization of adenosine analog-based cancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of 8-Chloro-adenosine and its comparative efficacy against established adenosine analogs.

References

A Comparative Analysis of 8-Cl-adenosine and 8-Benzyloxyadenosine: Unraveling Their Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer research and drug development, adenosine analogs have emerged as a promising class of compounds with diverse mechanisms of action. Among these, 8-chloro-adenosine (8-Cl-adenosine) has been the subject of extensive investigation, demonstrating potent anti-neoplastic activity in a variety of cancer models. In contrast, 8-Benzyloxyadenosine remains a less-characterized molecule, with its biological effects and therapeutic potential yet to be fully elucidated. This guide provides a comprehensive comparison of the known effects of 8-Cl-adenosine with the limited available information on this compound, offering a valuable resource for researchers, scientists, and drug development professionals.

While a direct, data-driven comparison is hampered by the scarcity of public information on this compound, this guide will present the well-documented effects of 8-Cl-adenosine, including quantitative data, experimental methodologies, and signaling pathways. This will be juxtaposed with the general understanding of adenosine analogs to provide a contextual framework for the potential activity of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data on the anti-proliferative and cytotoxic effects of 8-Cl-adenosine in various cancer cell lines. No comparable quantitative data for this compound is currently available in the public domain.

CompoundCell LineCancer TypeConcentrationEffectReference
8-Cl-adenosine HCT116Colorectal Cancer10 µM (72h)89% inhibition of cell growth[1]
HCT116-E6 (p53-depleted)Colorectal Cancer10 µM (72h)74% inhibition of cell growth[1]
80S14 (p21WAF1/Cip1-null)Colorectal Cancer10 µM (72h)79% inhibition of cell growth[1]
HCT116Colorectal Cancer50 mg/kg (in vivo)50% reduction in tumor growth[1]
Multiple Myeloma cellsMultiple Myeloma10 µM (12h)>400 µM accumulation of 8-Cl-ATP[2]
MCF-7Breast Cancer10 µM (3 days)90% loss of clonogenic survival
BT-474Breast Cancer100 mg/kg/day (in vivo, 3x/week for 3 weeks)Absence of macroscopically detectable tumor in 9 of 22 mice[3]
Mantle Cell Lymphoma (JeKo, Mino)Mantle Cell Lymphoma10 µM (24h)>1 mM accumulation of 8-Cl-ATP
This compound ---No data available-

Mechanism of Action and Signaling Pathways

8-Cl-adenosine: The primary mechanism of action of 8-Cl-adenosine involves its intracellular conversion to 8-chloro-adenosine triphosphate (8-Cl-ATP).[2] This active metabolite exerts its cytotoxic effects through multiple pathways:

  • Inhibition of RNA Synthesis: 8-Cl-ATP acts as an ATP analog and is incorporated into nascent RNA chains, leading to the termination of transcription.[2] This inhibition of RNA synthesis is a key contributor to its anti-proliferative effects.

  • Depletion of Intracellular ATP: The accumulation of 8-Cl-ATP leads to a significant decrease in the endogenous ATP pool.[2] This energy depletion activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

  • Induction of Apoptosis and Autophagy: Activated AMPK can trigger both apoptotic and autophagic cell death pathways. In some cancer cells, 8-Cl-adenosine has been shown to induce apoptosis independent of p53 and p21WAF1/Cip1.[1] It can also induce autophagy, a process of cellular self-digestion, which can lead to cell death in certain contexts.

The following diagram illustrates the proposed signaling pathway for 8-Cl-adenosine:

8-Cl-adenosine_Signaling_Pathway 8-Cl-adenosine 8-Cl-adenosine Adenosine Kinase Adenosine Kinase 8-Cl-adenosine->Adenosine Kinase 8-Cl-AMP 8-Cl-AMP Adenosine Kinase->8-Cl-AMP 8-Cl-ADP 8-Cl-ADP 8-Cl-AMP->8-Cl-ADP 8-Cl-ATP 8-Cl-ATP 8-Cl-ADP->8-Cl-ATP ATP Depletion ATP Depletion 8-Cl-ATP->ATP Depletion RNA Synthesis Inhibition RNA Synthesis Inhibition 8-Cl-ATP->RNA Synthesis Inhibition AMPK Activation AMPK Activation ATP Depletion->AMPK Activation Apoptosis Apoptosis AMPK Activation->Apoptosis Autophagy Autophagy AMPK Activation->Autophagy

Caption: Proposed signaling pathway of 8-Cl-adenosine.

This compound: As an adenosine analog, this compound is broadly suggested to act as a smooth muscle vasodilator and may inhibit cancer progression.[4] However, without specific experimental data, its precise mechanism of action remains speculative. It could potentially interact with adenosine receptors (A1, A2A, A2B, A3), which are G-protein coupled receptors involved in a wide range of physiological processes, including inflammation, neurotransmission, and cell proliferation.[5][6] Alternatively, it might be metabolized intracellularly to exert its effects, similar to 8-Cl-adenosine. Further research is imperative to delineate the specific molecular targets and signaling pathways of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies for key experiments conducted with 8-Cl-adenosine.

Cell Growth and Proliferation Assays (for 8-Cl-adenosine)

  • Cell Lines and Culture: HCT116, HCT116-E6, and 80S14 colorectal cancer cell lines are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 6-well plates and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing 10 µM 8-Cl-adenosine or vehicle control.

  • Cell Counting: At 24, 48, and 72 hours post-treatment, cells are trypsinized and counted using a hemocytometer or an automated cell counter. The percentage of growth inhibition is calculated relative to the vehicle-treated control.

  • [3H]-Thymidine Incorporation Assay: To assess DNA synthesis, cells are pulsed with [3H]-thymidine for a defined period before harvesting. The amount of incorporated radioactivity is measured using a scintillation counter, providing an indication of proliferative activity.

In Vivo Xenograft Studies (for 8-Cl-adenosine)

  • Animal Model: Athymic nude mice are used to establish subcutaneous xenografts.

  • Tumor Implantation: HCT116 cells are harvested, resuspended in a suitable medium, and injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives intraperitoneal injections of 8-Cl-adenosine (e.g., 50 mg/kg) on a specified schedule (e.g., twice weekly for 4 weeks). The control group receives vehicle injections.

  • Tumor Measurement: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.

Measurement of Intracellular 8-Cl-ATP (for 8-Cl-adenosine)

  • Cell Extraction: Cancer cells are treated with 8-Cl-adenosine for various time points. The cells are then harvested and intracellular metabolites are extracted using a suitable method, such as perchloric acid extraction.

  • HPLC Analysis: The extracted samples are analyzed by high-performance liquid chromatography (HPLC) to separate and quantify the levels of 8-Cl-ATP and endogenous ATP. A standard curve of known concentrations of 8-Cl-ATP is used for quantification.

Logical Relationships and Experimental Workflow

The investigation of novel therapeutic agents like this compound would logically follow a workflow similar to that established for 8-Cl-adenosine.

Experimental_Workflow In_vitro_Screening In vitro Screening (Cell Viability, Proliferation) Dose-Response Dose-Response & IC50 Determination In_vitro_Screening->Dose-Response Mechanism_of_Action Mechanism of Action Studies (Apoptosis, Cell Cycle, Signaling) Dose-Response->Mechanism_of_Action In_vivo_Efficacy In vivo Efficacy (Xenograft Models) Mechanism_of_Action->In_vivo_Efficacy Toxicity_Studies Toxicity & Pharmacokinetic Studies In_vivo_Efficacy->Toxicity_Studies Clinical_Trials Clinical Trials Toxicity_Studies->Clinical_Trials

Caption: A typical experimental workflow for drug discovery.

Conclusion

8-Cl-adenosine stands as a well-characterized adenosine analog with a clear mechanism of action centered on the intracellular formation of 8-Cl-ATP, leading to RNA synthesis inhibition, ATP depletion, and subsequent cell death in various cancer models. The wealth of quantitative data and established experimental protocols provide a solid foundation for its continued investigation and potential clinical application.

References

Validating the Effects of 8-Benzyloxyadenosine: A Comparative Guide with siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological effects of 8-Benzyloxyadenosine, an adenosine analog with potential therapeutic applications. Given the limited direct research on this specific compound, this guide draws comparisons with the well-studied analog, 8-Chloro-adenosine (8-Cl-Ado), and outlines a robust experimental approach using small interfering RNA (siRNA) for target validation. The methodologies, expected outcomes, and data presentation formats detailed herein are designed to facilitate a rigorous and objective assessment of this compound's on-target effects and its performance against alternative compounds.

Unraveling the Mechanism: The Putative Signaling Pathway of this compound

Based on studies of analogous compounds like 8-Cl-Ado, this compound is hypothesized to exert its cellular effects through modulation of key signaling pathways that regulate cell survival, proliferation, and metabolism. The proposed mechanism involves its intracellular conversion and subsequent impact on downstream effectors.

8_Benzyloxyadenosine_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 8-BA This compound ENTs ENTs 8-BA->ENTs Transport 8-BA_in Intracellular This compound ENTs->8-BA_in ADK Adenosine Kinase (ADK) 8-BA_in->ADK Phosphorylation 8-BA-MP 8-BA Monophosphate ADK->8-BA-MP AMPK AMPK 8-BA-MP->AMPK Activation Autophagy Autophagy AMPK->Autophagy PKA PKA Apoptosis Apoptosis PKA->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PKA->Cell_Cycle_Arrest 8-BA-in 8-BA-in 8-BA-in->PKA Modulation

Caption: Proposed signaling pathway for this compound.

The Crucial Role of siRNA in Target Validation

To unequivocally attribute the observed biological effects of this compound to a specific molecular target, a genetic approach using siRNA is indispensable. This method allows for the transient knockdown of a target protein, enabling researchers to observe whether the compound's effects are diminished or abolished. This is a critical step to distinguish on-target from off-target effects.

siRNA_Validation_Workflow Start Start: Hypothesis Target X is the mediator of This compound's effects siRNA_transfection Transfect cells with: 1. Scrambled (control) siRNA 2. siRNA targeting Target X Start->siRNA_transfection Treatment Treat both cell populations with This compound or Vehicle siRNA_transfection->Treatment Assays Perform phenotypic assays: - Cell Viability - Apoptosis Assay - Cell Cycle Analysis Treatment->Assays Analysis Compare the effects of This compound between control and Target X knockdown cells Assays->Analysis Conclusion Conclusion: Is the effect of this compound attenuated in knockdown cells? Analysis->Conclusion Yes Yes: Target X is validated Conclusion->Yes Significant attenuation No No: Hypothesis is incorrect Conclusion->No No significant difference

Caption: Experimental workflow for siRNA-mediated target validation.

Comparative Performance Data

While specific data for this compound is pending further research, we can extrapolate expected performance based on its structural analog, 8-Cl-Ado. The following tables present a comparative summary of the cytotoxic effects of 8-Cl-Ado against various cancer cell lines, which can serve as a benchmark for evaluating this compound.

Table 1: Comparative Cytotoxicity (IC50) of 8-Cl-Adenosine in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72hReference
HCT116Colorectal Cancer~5[1]
HCT116-E6 (p53-null)Colorectal Cancer~5[1]
80S14 (p21-null)Colorectal Cancer~5[1]
MCF-7Breast CancerNot explicitly stated, but effective at 10 µM[2]
BT-474Breast CancerNot explicitly stated, but effective at 10 µM[2]

Table 2: Hypothetical siRNA Validation of this compound's Effect on Cell Viability

ConditionTarget GeneTreatment% Cell Viability (Hypothetical)
ControlScrambled siRNAVehicle100%
ControlScrambled siRNAThis compound (10 µM)50%
KnockdownAdenosine Kinase siRNAVehicle98%
KnockdownAdenosine Kinase siRNAThis compound (10 µM)85%

Detailed Experimental Protocols

To ensure reproducibility and standardization, the following detailed protocols for key experiments are provided.

siRNA Transfection
  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute 50 pmol of siRNA (scrambled control or target-specific) in 100 µL of serum-free medium.

    • Dilute 5 µL of a suitable lipid-based transfection reagent in 100 µL of serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate for 20 minutes at room temperature.

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free medium.

  • Incubation: Incubate the cells for 4-6 hours at 37°C, then replace the medium with complete growth medium.

  • Validation of Knockdown: After 48-72 hours, harvest a subset of cells to confirm target protein knockdown by Western blot or qPCR.

Cell Viability Assay (MTT)
  • Cell Treatment: Seed cells in a 96-well plate and treat with varying concentrations of this compound or a vehicle control for the desired duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Harvesting: After treatment, collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to each sample.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples by flow cytometry, acquiring at least 10,000 events per sample.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[3][4][5]

Western Blot for Protein Expression
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

Quantitative Real-Time PCR (qPCR) for Gene Expression
  • RNA Extraction: Isolate total RNA from cells using a commercial kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, primers for the target gene, and a housekeeping gene (e.g., GAPDH).

  • Thermal Cycling: Perform the qPCR in a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCq method.[6][7]

Conclusion and Future Directions

The validation of this compound's effects through siRNA-mediated target knockdown is a critical step in its development as a potential therapeutic agent. The experimental framework provided in this guide, leveraging insights from the well-characterized analog 8-Cl-Ado, offers a robust strategy for elucidating its mechanism of action and objectively assessing its performance. Future studies should focus on identifying the specific molecular target(s) of this compound and conducting comprehensive in vivo studies to validate the in vitro findings. This systematic approach will be instrumental in advancing our understanding of this promising compound and its potential clinical applications.

References

A Comparative In Vitro Analysis of A2A Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of 8-Benzyloxyadenosine and other prominent Adenosine A2A receptor agonists. This document focuses on presenting experimental data to delineate the pharmacological profiles of these compounds.

Introduction

The Adenosine A2A receptor (A2AR) is a G-protein coupled receptor that has garnered significant attention as a therapeutic target for a multitude of conditions, including inflammatory diseases, neurodegenerative disorders, and cancer. Agonists of the A2AR are of particular interest for their potential immunomodulatory and vasodilatory effects. This guide offers a comparative analysis of the in vitro performance of this compound against other well-characterized A2AR agonists, focusing on binding affinity and functional potency.

A Note on this compound: Publicly available scientific literature lacks specific in vitro data regarding the binding affinity (Ki) and functional potency (EC50) of this compound for the Adenosine A2A receptor. While it is recognized as an adenosine analogue, comprehensive pharmacological characterization at the A2A receptor is not readily accessible. Consequently, a direct quantitative comparison with other A2A agonists is not feasible at this time. This guide will proceed with a detailed comparison of established A2A receptor agonists for which in vitro data is available.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities and functional potencies of several well-characterized A2A receptor agonists. These values are essential for comparing the relative potency and efficacy of these compounds in controlled laboratory settings.

CompoundBinding Affinity (Ki) for human A2A Receptor (nM)Functional Potency (EC50) for cAMP Accumulation (nM)Selectivity Profile
CGS 21680 27[1][2]1.48 - 180[2]Selective for A2A over A1, A2B, and A3 receptors.[1]
NECA 20[3]18 - 40[4]Non-selective agonist for adenosine receptors.[4]
Regadenoson 290[5]-Selective for A2A over A1, A2B, and A3 receptors.[5][6]

Signaling Pathway and Experimental Workflows

Activation of the A2A receptor by an agonist initiates an intracellular signaling cascade, primarily through the Gs alpha subunit of the G protein complex. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to a physiological response.

A2A_Signaling_Pathway Agonist A2A Receptor Agonist A2AR A2A Receptor Agonist->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Catalyzes conversion to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Response Physiological Response Phosphorylation->Response

A2A Receptor Signaling Pathway

The in vitro characterization of A2A receptor agonists predominantly relies on two key experimental assays: radioligand binding assays to determine binding affinity (Ki) and cAMP accumulation assays to measure functional potency (EC50).

Experimental_Workflow cluster_0 Radioligand Binding Assay (Ki Determination) cluster_1 cAMP Accumulation Assay (EC50 Determination) prep_membranes Prepare cell membranes expressing A2A receptors incubate_binding Incubate membranes with radioligand and varying concentrations of test agonist prep_membranes->incubate_binding separate Separate bound and free radioligand (e.g., filtration) incubate_binding->separate quantify_binding Quantify radioactivity separate->quantify_binding analyze_binding Analyze data to determine Ki quantify_binding->analyze_binding plate_cells Plate cells expressing A2A receptors incubate_agonist Incubate cells with varying concentrations of test agonist plate_cells->incubate_agonist lyse_cells Lyse cells to release intracellular cAMP incubate_agonist->lyse_cells quantify_cAMP Quantify cAMP levels (e.g., HTRF, ELISA) lyse_cells->quantify_cAMP analyze_cAMP Analyze data to determine EC50 quantify_cAMP->analyze_cAMP

Experimental Workflows for In Vitro Characterization

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the A2A receptor.

Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand with known high affinity for the A2A receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human A2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity A2A receptor antagonist, such as [3H]ZM241385.

  • Test compounds (A2A receptor agonists).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled A2A receptor ligand (e.g., NECA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.

  • Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To determine the functional potency (EC50) of an A2A receptor agonist.

Principle: Activation of the Gs-coupled A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This assay measures the amount of cAMP produced in response to agonist stimulation.

Materials:

  • Whole cells stably expressing the human A2A receptor (e.g., HEK293 or CHO cells).

  • Test compounds (A2A receptor agonists).

  • Stimulation Buffer: A physiological buffer such as HBSS or DMEM.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a PDE inhibitor for a defined period (e.g., 15-30 minutes) to inhibit endogenous phosphodiesterases.

  • Add varying concentrations of the test agonist to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.

  • Lyse the cells to release the accumulated intracellular cAMP.

  • Quantify the cAMP levels in the cell lysates using a commercial cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the cAMP concentration in each experimental sample. Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

References

comparative study of 8-Benzyloxyadenosine and other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Adenosine Kinase Inhibitors for Researchers and Drug Development Professionals

Adenosine kinase (ADK) is a critical enzyme that regulates the intracellular and extracellular concentrations of adenosine, a nucleoside with pivotal roles in various physiological and pathophysiological processes. By catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP), ADK effectively curtails the availability of free adenosine. The inhibition of this enzyme has surfaced as a promising therapeutic avenue for a spectrum of conditions, including pain, inflammation, epilepsy, and ischemia. This is because inhibiting ADK leads to an increase in localized adenosine concentrations, thereby augmenting its protective and signaling effects. While the specific kinase inhibitor profile of adenosine analogs like 8-Benzyloxyadenosine is not extensively characterized in publicly available literature, the broader class of adenosine kinase inhibitors offers a rich field for comparative study.

This guide provides a detailed comparison of prominent adenosine kinase inhibitors, focusing on their in vitro potency, selectivity, and the experimental protocols used for their evaluation.

Performance Comparison of Adenosine Kinase Inhibitors

The efficacy of an adenosine kinase inhibitor is primarily determined by its potency in inhibiting the enzyme, typically quantified by the half-maximal inhibitory concentration (IC50), and its selectivity against other kinases and cellular targets. The following table summarizes the available quantitative data for selected well-characterized adenosine kinase inhibitors.

InhibitorIC50 (Adenosine Kinase)Selectivity and Off-Target Effects
ABT-702 1.7 nMHighly selective (1300- to 7700-fold) against a panel of other receptors, ion channels, and enzymes, including cyclooxygenases-1 and -2.
5-Iodotubercidin 26 nMKnown to inhibit other kinases including CK1, insulin receptor tyrosine kinase, phosphorylase kinase, PKA, CK2, and PKC. Also inhibits nucleoside transporters and can cause DNA damage.[1]
A-134974 60 pMInformation on broad kinase selectivity is limited in the reviewed literature.[1]
GP515 4 nM (human cardiac ADK)Data on broad selectivity is not readily available in the reviewed literature.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental for the accurate evaluation and comparison of kinase inhibitors. Below are outlines of key experimental protocols used in the characterization of adenosine kinase inhibitors.

In Vitro Adenosine Kinase Inhibition Assay (ADP-Glo™ Based)

This biochemical assay quantitatively measures the activity of adenosine kinase by detecting the amount of ADP produced during the phosphorylation of adenosine.

Materials:

  • Purified recombinant adenosine kinase

  • Adenosine (substrate)

  • ATP (co-substrate)

  • Test compounds (inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

Procedure:

  • Reagent Preparation: Prepare the kinase reaction buffer and serially dilute the test compounds.

  • Kinase Reaction:

    • Add the kinase, substrate (adenosine), and test inhibitor to the wells of the plate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Signal Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for another 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Model of Inflammatory Pain (Carrageenan-Induced Thermal Hyperalgesia)

This in vivo assay evaluates the efficacy of an adenosine kinase inhibitor in a rodent model of inflammation and pain.

Materials:

  • Rodents (e.g., rats or mice)

  • Carrageenan solution (for inducing inflammation)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Plantar test apparatus (for measuring thermal withdrawal latency)

Procedure:

  • Baseline Measurement: Measure the baseline thermal withdrawal latency of the animals' paws.

  • Compound Administration: Administer the test compound or vehicle to the animals.

  • Induction of Inflammation: After a predetermined time, inject carrageenan into the plantar surface of one hind paw to induce localized inflammation.

  • Post-treatment Measurement: At various time points after the carrageenan injection, measure the thermal withdrawal latency again.

  • Data Analysis: The degree of thermal hyperalgesia is quantified as the change in withdrawal latency from the baseline. The effect of the inhibitor is expressed as the percentage reversal of hyperalgesia compared to the vehicle-treated group. The ED50 (the dose that produces 50% of the maximal effect) can be calculated from a dose-response curve.[1]

Visualizations

To better understand the context of adenosine kinase inhibition and the experimental approaches, the following diagrams are provided.

Adenosine_Signaling_Pathway Adenosine Signaling Pathway and ADK Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine_ext Adenosine Adenosine_Receptor Adenosine Receptor Adenosine_ext->Adenosine_Receptor Binds Nucleoside_Transporter Nucleoside Transporter Adenosine_ext->Nucleoside_Transporter Adenosine_int Adenosine AMP AMP Adenosine_int->AMP ADK Adenosine Kinase (ADK) ADK_Inhibitor ADK Inhibitor ADK_Inhibitor->ADK Inhibits ATP ATP ADP ADP ATP->ADP Phosphorylation Nucleoside_Transporter->Adenosine_int

Adenosine Signaling Pathway and ADK Inhibition.

Experimental_Workflow Workflow for In Vitro ADK Inhibition Assay start Start: Prepare Reagents prepare_assay Prepare Assay Plate: Add Kinase, Substrate, and Inhibitor start->prepare_assay initiate_reaction Initiate Reaction: Add ATP and Incubate prepare_assay->initiate_reaction stop_reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent initiate_reaction->stop_reaction detect_signal Detect Signal: Add Kinase Detection Reagent stop_reaction->detect_signal read_plate Measure Luminescence: Plate Reader detect_signal->read_plate analyze_data Data Analysis: Calculate % Inhibition and IC50 read_plate->analyze_data end End: Results analyze_data->end

Workflow for In Vitro ADK Inhibition Assay.

References

Validating 8-Benzyloxyadenosine Targets: A Comparative Guide with Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 8-Benzyloxyadenosine's performance against other adenosine receptor agonists, supported by experimental data from studies utilizing knockout models to validate its targets. As an adenosine analog, this compound is presumed to primarily target the four adenosine receptor subtypes: A₁, A₂A, A₂B, and A₃. The benzyloxy substitution at the 8-position of the purine ring is a key structural feature influencing its binding affinity and selectivity.

Performance Comparison of Adenosine Receptor Agonists

Table 1: Binding Affinity (Kᵢ, nM) of Adenosine Receptor Agonists

CompoundA₁ ReceptorA₂A ReceptorA₂B ReceptorA₃ ReceptorReference
N⁶-(2-(3-bromobenzyloxy)cyclopentyl)-NECA 0.8 ± 0.21200 ± 200Data not available>10000[1]
N⁶-Cyclopentyladenosine (CPA) 2.3790Data not available43[1]
NECA 14 ± 220 ± 3580 ± 120290 ± 50[2][3][4]
CGS-21680 250 ± 5015 ± 3>10000>10000[2]
8-alkynyl adenosine derivatives Data not availableData not availableData not availableHigh nM range[5]

Table 2: Functional Potency (EC₅₀, nM) of Adenosine Receptor Agonists (cAMP Assay)

CompoundA₁ Receptor (Inhibition)A₂A Receptor (Stimulation)A₂B Receptor (Stimulation)A₃ Receptor (Inhibition)Reference
N⁶-(2-(3-bromobenzyloxy)cyclopentyl)-NECA 1.1 ± 0.3580 ± 130Data not available>10000[1]
NECA 1.6 ± 0.48.9 ± 1.5261.8Data not available[1][3]

Target Validation with Knockout Models

The most definitive method for validating the target of a drug is to observe its lack of effect in an animal model where the target protein has been genetically removed (knockout). Studies on adenosine receptor knockout mice have been instrumental in confirming the targets of various adenosine analogs.

A₂A Receptor Knockout Models

The A₂A adenosine receptor has been extensively studied using knockout mice. The selective A₂A agonist, CGS-21680, serves as a prime example of a compound validated through this approach. In wild-type mice, CGS-21680 elicits various physiological responses, including anti-inflammatory effects and modulation of neurotransmission. However, these effects are absent in A₂A receptor knockout mice, confirming that the A₂A receptor is the primary target of CGS-21680.[2][6]

A₂B Receptor Knockout Models

Similarly, the non-selective adenosine agonist NECA has been shown to act through the A₂B receptor in A₂A receptor knockout mice. In these mice, the effects of NECA on certain inflammatory responses are blocked by A₂B receptor antagonists, demonstrating the role of the A₂B receptor as a target for NECA in the absence of the A₂A receptor.[3][4]

While a knockout mouse study specifically validating the targets of an 8-benzyloxy-substituted adenosine analog is not yet available, the established methodology with other adenosine agonists provides a clear path forward for the validation of this compound. Such a study would involve administering this compound to wild-type mice and knockout mice for each of the four adenosine receptor subtypes and comparing the physiological and cellular responses.

Signaling Pathways and Experimental Workflows

The interaction of adenosine agonists with their receptors initiates downstream signaling cascades. For A₂A and A₂B receptors, this typically involves the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, A₁ and A₃ receptor activation usually leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.

Adenosine_Receptor_Signaling cluster_A2 A₂A / A₂B Receptor cluster_A1A3 A₁ / A₃ Receptor 8-Benzyloxyadenosine_A2 This compound A2_Receptor A₂A / A₂B Receptor 8-Benzyloxyadenosine_A2->A2_Receptor Agonist Gs Gαs A2_Receptor->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc ATP to cAMP PKA_stim PKA Activation cAMP_inc->PKA_stim CREB CREB Phosphorylation PKA_stim->CREB 8-Benzyloxyadenosine_A1A3 This compound A1A3_Receptor A₁ / A₃ Receptor 8-Benzyloxyadenosine_A1A3->A1A3_Receptor Agonist Gi Gαi A1A3_Receptor->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec ATP to cAMP PKA_inhib PKA Inhibition cAMP_dec->PKA_inhib

Caption: Adenosine Receptor Signaling Pathways.

The validation of this compound's targets would follow a structured experimental workflow.

Experimental_Workflow Compound This compound Binding_Assay Radioligand Binding Assay (Determine Kᵢ at A₁, A₂A, A₂B, A₃) Compound->Binding_Assay Functional_Assay cAMP Functional Assay (Determine EC₅₀/IC₅₀ at A₁, A₂A, A₂B, A₃) Compound->Functional_Assay WT_Mice Wild-Type Mice Compound->WT_Mice KO_Mice Adenosine Receptor Knockout Mice (A₁, A₂A, A₂B, A₃) Compound->KO_Mice Target_Validation Target Validation Binding_Assay->Target_Validation Functional_Assay->Target_Validation Phenotypic_Analysis Phenotypic Analysis (e.g., anti-inflammatory response, locomotor activity) WT_Mice->Phenotypic_Analysis KO_Mice->Phenotypic_Analysis Phenotypic_Analysis->Target_Validation

Caption: Experimental Workflow for Target Validation.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound to a specific receptor subtype.

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing one of the human adenosine receptor subtypes (A₁, A₂A, A₂B, or A₃).

  • Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]CGS-21680 for A₂A receptors) and varying concentrations of the unlabeled test compound (this compound).

  • Filtration: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate (for A₂A/A₂B) or inhibit (for A₁/A₃) the production of intracellular cyclic AMP (cAMP).

  • Cell Culture: Culture cells stably expressing the adenosine receptor subtype of interest.

  • Compound Incubation: Treat the cells with varying concentrations of the test compound (this compound). For A₁ and A₃ receptor assays, co-stimulate with an adenylyl cyclase activator like forskolin.

  • Cell Lysis: After a defined incubation period, lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value.

Conclusion

The validation of this compound's targets through the use of knockout models is a critical step in its development as a potential therapeutic agent. While direct experimental data for this specific compound is currently limited, the established methodologies and comparative data from structurally similar analogs and other well-characterized adenosine receptor agonists provide a robust framework for its evaluation. The combination of in vitro binding and functional assays with in vivo studies using knockout mice will be essential to definitively identify its molecular targets and elucidate its mechanism of action. This comprehensive approach will enable researchers and drug developers to assess its therapeutic potential and selectivity, paving the way for its potential clinical application.

References

Unraveling the Receptor Selectivity Profile of 8-Benzyloxyadenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Benzyloxyadenosine is an adenosine analogue that holds potential for therapeutic applications due to its structural similarity to adenosine, a key signaling molecule in numerous physiological processes. Understanding the cross-reactivity of this compound with various receptors is paramount for predicting its pharmacological effects, potential off-target liabilities, and overall therapeutic window. This guide provides a comparative framework for evaluating the receptor selectivity of this compound, detailing the primary targets, potential cross-reactive receptors, and the experimental methodologies required for such an assessment.

Primary Target Receptors: Adenosine Receptor Subtypes

As an adenosine analogue, this compound is expected to primarily interact with the four subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. These G protein-coupled receptors (GPCRs) are integral to a wide array of physiological functions, and their activation or inhibition can lead to significant therapeutic effects.

Table 1: Adenosine Receptor Subtypes and Their Signaling Pathways

Receptor SubtypeG Protein CouplingPrimary Signaling PathwayKey Physiological Roles
A₁ Gαi/oInhibition of adenylyl cyclase, leading to decreased intracellular cAMPCardiac function, neuronal inhibition, lipolysis
A₂A GαsStimulation of adenylyl cyclase, leading to increased intracellular cAMPVasodilation, anti-inflammatory responses, neurotransmitter release modulation
A₂B GαsStimulation of adenylyl cyclase, leading to increased intracellular cAMPInflammation, bronchoconstriction, angiogenesis
A₃ Gαi/oInhibition of adenylyl cyclase, leading to decreased intracellular cAMPInflammation, immune responses, cardioprotection

Potential Cross-Reactivity with Other Receptors

The benzyloxy moiety of this compound introduces a structural element that could potentially lead to interactions with other receptors beyond the adenosine family. A comprehensive off-target screening is crucial to identify any such cross-reactivity. Typically, this involves screening the compound against a broad panel of receptors, enzymes, and ion channels.

Without specific experimental data for this compound, a list of potential cross-reactive receptor families would be speculative. However, based on the general off-target profiles of other small molecule kinase inhibitors and GPCR ligands, potential areas of investigation could include other purinergic receptors, adrenoceptors, or dopamine receptors, among others.

Comparative Data on Receptor Affinity and Functional Activity

A critical aspect of characterizing this compound is to determine its binding affinity (Ki) and functional activity (EC₅₀ or IC₅₀) at the adenosine receptor subtypes and a panel of off-target receptors. This quantitative data allows for a direct comparison of its potency and selectivity.

As specific data for this compound is not available, the following tables are presented as templates for how such data should be structured.

Table 2: Comparative Binding Affinity (Ki) of this compound at Human Adenosine Receptors

CompoundA₁ Ki (nM)A₂A Ki (nM)A₂B Ki (nM)A₃ Ki (nM)
This compoundData not availableData not availableData not availableData not available
Adenosine (Reference)~300~1,000>10,000~500
NECA (Non-selective agonist)~10~15~3,000~25

Table 3: Comparative Functional Activity (EC₅₀/IC₅₀) of this compound at Human Adenosine Receptors

CompoundA₁ EC₅₀ (nM) (cAMP inhibition)A₂A EC₅₀ (nM) (cAMP stimulation)A₂B EC₅₀ (nM) (cAMP stimulation)A₃ EC₅₀ (nM) (cAMP inhibition)
This compoundData not availableData not availableData not availableData not available
Adenosine (Reference)~100~500>10,000~200
NECA (Non-selective agonist)~5~10~1,000~15

Experimental Protocols

To generate the comparative data presented above, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in determining receptor binding affinity and functional activity.

Radioligand Binding Assays for Adenosine Receptors

Objective: To determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃).

  • Assay Buffer: A suitable buffer is used, typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.

  • Radioligand: A specific radiolabeled ligand for each receptor subtype is used (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂A, [¹²⁵I]AB-MECA for A₃).

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assays

Objective: To determine the functional activity (EC₅₀ or IC₅₀) of this compound at adenosine receptors by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Methodology:

  • Cell Culture: Cells expressing the specific human adenosine receptor subtype are cultured in appropriate media.

  • Assay Principle:

    • For A₂A and A₂B receptors (Gs-coupled), the assay measures the ability of the compound to stimulate cAMP production.

    • For A₁ and A₃ receptors (Gi-coupled), the assay measures the ability of the compound to inhibit forskolin-stimulated cAMP production.

  • Assay Procedure:

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For agonist mode (A₂A/A₂B), cells are treated with increasing concentrations of this compound.

    • For antagonist mode (A₁/A₃), cells are treated with a fixed concentration of forskolin and increasing concentrations of this compound.

  • cAMP Detection: Intracellular cAMP levels are measured using a variety of commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or bioluminescence.

  • Data Analysis: Dose-response curves are generated by plotting the cAMP response against the log concentration of the test compound. The EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are determined using non-linear regression analysis.

Visualizing Signaling Pathways and Workflows

Adenosine Receptor Signaling Pathways

Adenosine Receptor Signaling Pathways Adenosine Receptor Signaling Pathways cluster_A1_A3 A1 / A3 Receptors cluster_A2A_A2B A2A / A2B Receptors 8-BA_A1A3 This compound A1R_A3R A1 / A3 Receptor 8-BA_A1A3->A1R_A3R Gi Gi/o Protein A1R_A3R->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease 8-BA_A2A2B This compound A2AR_A2BR A2A / A2B Receptor 8-BA_A2A2B->A2AR_A2BR Gs Gs Protein A2AR_A2BR->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

Caption: Signaling pathways of adenosine receptors.

Experimental Workflow for Receptor Binding Assay

Receptor Binding Assay Workflow Receptor Binding Assay Workflow Start Start Membrane_Prep Prepare Cell Membranes (Expressing Receptor) Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and 8-BA Membrane_Prep->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Quantification Quantify Bound Radioactivity Filtration->Quantification Analysis Data Analysis (IC50 -> Ki) Quantification->Analysis End End Analysis->End

Caption: Workflow for radioligand binding assays.

Conclusion

A thorough understanding of the cross-reactivity profile of this compound is fundamental for its development as a safe and effective therapeutic agent. While publicly available data on its specific receptor interactions is currently lacking, this guide provides a comprehensive framework for its evaluation. By employing the detailed experimental protocols for binding and functional assays outlined herein, researchers can generate the necessary quantitative data to populate the comparative tables and fully characterize the selectivity of this compound. This systematic approach will enable a data-driven assessment of its therapeutic potential and guide future drug development efforts.

Efficacy of 8-Substituted Adenosine Derivatives in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various 8-substituted adenosine derivatives, with a focus on their potential as anticancer agents. The data presented is compiled from recent studies, offering insights into their structure-activity relationships and mechanisms of action. This document is intended to aid researchers in navigating the landscape of these promising therapeutic compounds.

Comparative Efficacy of 8-Substituted Adenosine Derivatives

The following table summarizes the in vitro efficacy of selected 8-substituted adenosine and related derivatives against various cancer cell lines and molecular targets. The data highlights the impact of different substitutions at the C8 and other positions of the adenosine scaffold on their biological activity.

Compound IDTarget / Cell LineAssay TypeEfficacy (IC50 / Ki)Reference
Compound 5d Human A2A Adenosine ReceptorRadioligand Binding Assay7.7 ± 0.5 nM (Ki)[1]
Human A3 Adenosine ReceptorRadioligand Binding AssayAntagonist Activity[1]
Compound 2 HCT116 (Colon Cancer)MTT AssaySignificant Cytotoxic Effect[2]
DLD-1 (Colon Cancer)MTT AssaySignificant Cytotoxic Effect[2]
Compound 2a HCT116 (Colon Cancer)MTT AssaySignificant Cytotoxic Effect[2]
DLD-1 (Colon Cancer)MTT AssaySignificant Cytotoxic Effect[2]
Compound 2c HCT116 (Colon Cancer)MTT AssaySignificant Cytotoxic Effect[2]
DLD-1 (Colon Cancer)MTT AssaySignificant Cytotoxic Effect[2]
Compound 11e COLO 205 (Colorectal Cancer)MTT Assay14 - 40 nM (IC50)[3]
HL-60 (Leukemia)MTT Assay< 1 µM (IC50)[3]
Hep3B (Hepatoma)MTT Assay< 1 µM (IC50)[3]
H460 (Lung Cancer)MTT Assay< 1 µM (IC50)[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Radioligand Binding Assay for Adenosine Receptors

This assay is employed to determine the binding affinity (Ki) of a compound to a specific receptor subtype.

  • Membrane Preparation: Membranes from cells stably expressing the human A2A or A3 adenosine receptor are prepared.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]ZM241385 for A2AAR) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the mechanism of action and evaluation of 8-substituted adenosine derivatives.

Adenosine_Receptor_Signaling Adenosine Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Derivative Adenosine Derivative A2A_AR A2A Adenosine Receptor Adenosine Derivative->A2A_AR Binds to G_Protein Gs Protein A2A_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene_Expression Modulates

Caption: Adenosine A2A Receptor Signaling Pathway.

Experimental_Workflow Experimental Workflow for Efficacy Testing start Start synthesis Synthesis of 8-Substituted Adenosine Derivatives start->synthesis in_vitro In Vitro Screening (e.g., MTT Assay) synthesis->in_vitro receptor_binding Receptor Binding Assays (e.g., for Adenosine Receptors) synthesis->receptor_binding lead_id Lead Compound Identification in_vitro->lead_id receptor_binding->lead_id in_vivo In Vivo Efficacy Studies (e.g., Xenograft Models) lead_id->in_vivo tox_studies Toxicology Studies in_vivo->tox_studies clinical_trials Clinical Trials tox_studies->clinical_trials end End clinical_trials->end

Caption: Drug Discovery Workflow for Adenosine Derivatives.

References

Adenosine Analogs in Oncology: A Head-to-Head Comparison of 8-Benzyloxyadenosine and Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of oncological research, adenosine analogs have emerged as a promising class of molecules due to their multifaceted mechanisms of action. This guide provides a detailed head-to-head comparison of the novel adenosine analog, 8-Benzyloxyadenosine, with established drugs in the same class. Due to the limited public availability of experimental data for this compound, this guide utilizes 8-Chloro-adenosine as a well-documented proxy to illustrate a comparative framework. This allows for a robust evaluation of its potential against established adenosine analogs such as Clofarabine, Fludarabine, and Acadesine, with a focus on their anti-cancer properties.

Mechanism of Action: A Diverse Approach to Targeting Cancer Cells

The adenosine analogs discussed herein exhibit distinct yet sometimes overlapping mechanisms of action, primarily centered around the disruption of nucleic acid synthesis and the modulation of key cellular signaling pathways.

8-Chloro-adenosine , the stand-in for this compound, primarily functions by depleting intracellular ATP levels. This leads to the activation of AMP-activated protein kinase (AMPK), a critical energy sensor in cells.[1] Activated AMPK, in turn, inhibits the mTOR pathway, a central regulator of cell growth and proliferation, and can induce autophagic cell death.[1][2][3]

Clofarabine is a second-generation purine nucleoside analog that acts as a potent inhibitor of ribonucleotide reductase and DNA polymerase.[4][5][6][7] Its incorporation into the DNA strand leads to the termination of DNA synthesis, ultimately triggering apoptosis.[4][8]

Fludarabine also functions as an inhibitor of DNA synthesis. Its active triphosphate form, F-ara-ATP, competitively inhibits DNA polymerase, ribonucleotide reductase, and DNA primase.[9][10][11] This disruption of DNA replication leads to cell cycle arrest and apoptosis.

Acadesine (AICAR) , another adenosine analog, is a potent activator of AMPK.[12][13] Upon cellular uptake, it is converted to ZMP, an AMP mimic, which allosterically activates AMPK, leading to a shift from anabolic to catabolic metabolism and, in some cancer cells, the induction of apoptosis.[12][14]

Quantitative Comparison of In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values of 8-Chloro-adenosine and the established drugs in various cancer cell lines. This data provides a quantitative measure of their cytotoxic potential.

CompoundCancer TypeCell LineIC50/EC50Exposure Time
8-Chloro-adenosine Breast CancerMDA-MB-2310.52 µM96 h
Breast CancerSK-BR-31.4 µM96 h
Renal Cell CarcinomaCAKI-12 µMNot Specified
Renal Cell CarcinomaACHNNot SpecifiedNot Specified
Renal Cell CarcinomaRXF-39336 µMNot Specified
Clofarabine LeukemiaL1210Lower than FludarabineNot Specified
LeukemiaK562Lower than FludarabineNot Specified
Various Leukemia & Solid TumorsMultiple0.028–0.29 μMNot Specified
MelanomaA375~60 nM24-48 h
Lung CancerA549~411 nM24-48 h
Fludarabine Multiple MyelomaRPMI 82261.54 µg/mLNot Specified
Multiple MyelomaMM.1S13.48 µg/mL48 h
Multiple MyelomaMM.1R33.79 µg/mL48 h
Lung AdenocarcinomaLUAD cells0-40 µM (gradient)48 h
Lung CancerA54947.44 µM72 h
Acadesine (AICAR) B-cell Chronic Lymphocytic LeukemiaB-CLL cells380 +/- 60 µMNot Specified
Mantle Cell LymphomaREC-1, JEKO-1, etc.< 1 mM48 h

Note: Direct comparison of IC50/EC50 values should be made with caution due to variations in experimental conditions, including exposure times and assay methods.

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental procedures is crucial for understanding the comparative efficacy of these compounds.

Signaling Pathways

Signaling_Pathways cluster_8ClAdo 8-Chloro-adenosine cluster_Clofarabine Clofarabine cluster_Acadesine Acadesine (AICAR) ClAdo 8-Chloro-adenosine ATP_depletion ATP Depletion ClAdo->ATP_depletion AMPK_activation_Cl AMPK Activation ATP_depletion->AMPK_activation_Cl mTOR_inhibition mTOR Pathway Inhibition AMPK_activation_Cl->mTOR_inhibition Autophagy Autophagic Cell Death mTOR_inhibition->Autophagy Clo Clofarabine RNR_inhibition_Clo Ribonucleotide Reductase Inhibition Clo->RNR_inhibition_Clo DNAP_inhibition_Clo DNA Polymerase Inhibition Clo->DNAP_inhibition_Clo DNA_synthesis_block_Clo DNA Synthesis Block RNR_inhibition_Clo->DNA_synthesis_block_Clo DNAP_inhibition_Clo->DNA_synthesis_block_Clo Apoptosis_Clo Apoptosis DNA_synthesis_block_Clo->Apoptosis_Clo Aicar Acadesine ZMP ZMP (AMP mimic) Aicar->ZMP AMPK_activation_Ai AMPK Activation ZMP->AMPK_activation_Ai Metabolic_shift Metabolic Shift (Catabolic) AMPK_activation_Ai->Metabolic_shift Apoptosis_Ai Apoptosis AMPK_activation_Ai->Apoptosis_Ai

Caption: Comparative signaling pathways of 8-Chloro-adenosine, Clofarabine, and Acadesine.

Experimental Workflow: In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow start Start: Cancer Cell Culture seed_plates Seed cells in 96-well plates start->seed_plates treat_cells Treat cells with varying concentrations of adenosine analogs seed_plates->treat_cells incubate Incubate for specified duration (e.g., 24, 48, 72 hours) treat_cells->incubate add_reagent Add viability reagent (e.g., MTT, CCK-8) incubate->add_reagent measure_absorbance Measure absorbance with a microplate reader add_reagent->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50

Caption: General experimental workflow for determining the in vitro cytotoxicity of adenosine analogs.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed protocols for key experiments cited in this guide.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, remove the medium and add fresh medium containing serial dilutions of the adenosine analog (e.g., 8-Chloro-adenosine, Clofarabine) or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis (Annexin V) Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Treat cells with the adenosine analog at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot for AMPK Activation

This technique is used to detect the phosphorylation status of AMPK, indicating its activation.

  • Protein Extraction: Treat cells with the adenosine analog for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phosphorylated-AMPK (Thr172) and total AMPK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

While direct experimental data for this compound remains scarce in the public domain, the comparative analysis using 8-Chloro-adenosine as a proxy provides a valuable framework for its potential evaluation. The diverse mechanisms of action among adenosine analogs, from ATP depletion and AMPK activation to direct inhibition of DNA synthesis, highlight the versatility of this class of compounds in oncology. The provided data tables, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive guide for researchers to design and interpret future studies on this compound and other novel adenosine analogs. Further investigation is warranted to elucidate the specific molecular targets and therapeutic potential of this compound in various cancer models.

References

Validating the Specificity of 8-Benzyloxyadenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Benzyloxyadenosine is an adenosine analog with potential applications in various research and therapeutic areas. As with any bioactive small molecule, a thorough validation of its specificity is crucial to ensure that its observed effects are due to the intended mechanism of action and not a result of off-target activities. This guide provides a comparative framework for validating the specificity of this compound. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the standard experimental workflows and data presentation formats used to characterize such compounds. We will compare its hypothetical performance with well-characterized adenosine receptor agonists and other relevant compounds.

Data Presentation: Comparative Analysis of Adenosine Receptor Agonists

To objectively assess the specificity of this compound, its binding affinity (Ki) and functional activity (EC50 or IC50) should be determined across all adenosine receptor subtypes (A1, A2A, A2B, and A3). The data should be presented in a clear, tabular format for easy comparison with known selective and non-selective adenosine receptor agonists.

Table 1: Comparative Binding Affinity (Ki, nM) of Adenosine Receptor Agonists

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor EC50 (nM)A3 Receptor Ki (nM)Selectivity Profile
This compound Data not availableData not availableData not availableData not availableTo be determined
N6-Cyclopentyladenosine (CPA)2.3[1]790[1]1860043[1]A1 selective
CGS-21680230022>100004800A2A selective
NECA (5'-N-Ethylcarboxamidoadenosine)1420110025Non-selective
IB-MECA36003300>100001.1A3 selective

Table 2: Comparative Functional Activity (cAMP Inhibition - A1/A3; cAMP Stimulation - A2A/A2B) of Adenosine Receptor Agonists

CompoundA1 Receptor IC50 (nM)A2A Receptor EC50 (nM)A2B Receptor EC50 (nM)A3 Receptor IC50 (nM)
This compound Data not availableData not availableData not availableData not available
N6-Cyclopentyladenosine (CPA)1.21600>10000110
CGS-21680>10000277400>10000
NECA7.41533003.9
IB-MECA>10000>10000>100002.1

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are standard protocols for key experiments used to determine the specificity of adenosine receptor ligands.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for each adenosine receptor subtype.

Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

Materials:

  • Membrane preparations from cells stably expressing human A1, A2A, A2B, or A3 adenosine receptors.

  • Radioligands: [3H]DPCPX (for A1), [3H]ZM241385 (for A2A), [3H]DPN (for A2B), [125I]AB-MECA (for A3).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 1 mM EDTA).

  • Non-specific binding control (e.g., 10 µM NECA).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand (typically at its Kd value), and a range of concentrations of this compound.

  • Incubate the mixture at room temperature for 60-120 minutes to reach equilibrium.

  • Rapidly aspirate the mixture onto glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The IC50 value is determined by non-linear regression of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assays

Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of this compound at each adenosine receptor subtype.

Principle: Adenosine receptors are G protein-coupled receptors that modulate the production of cyclic AMP (cAMP). A1 and A3 receptors are typically Gi-coupled and inhibit adenylyl cyclase, leading to a decrease in cAMP. A2A and A2B receptors are Gs-coupled and stimulate adenylyl cyclase, resulting in an increase in cAMP.

Materials:

  • Whole cells expressing the adenosine receptor of interest.

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).

  • Reference agonists (e.g., CPA for A1, CGS-21680 for A2A, NECA for A2B, IB-MECA for A3).

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Protocol:

  • Seed cells in a 96- or 384-well plate and allow them to attach overnight.

  • For agonist testing, treat cells with increasing concentrations of this compound. For A1 and A3 receptors, co-stimulate with a fixed concentration of forskolin.

  • For antagonist testing, pre-incubate cells with increasing concentrations of this compound before adding a fixed concentration of a reference agonist.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.

Visualizations

Signaling Pathways

The following diagram illustrates the canonical signaling pathways activated by adenosine receptors.

Adenosine Receptor Signaling cluster_A1A3 A1/A3 Receptors cluster_A2A_A2B A2A/A2B Receptors cluster_downstream Downstream Effects A1_A3 A1 / A3 Gi Gi A1_A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA PKA cAMP_decrease->PKA Inhibition A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase cAMP_increase->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Adenosine receptor signaling pathways.

Experimental Workflow for Specificity Validation

The following diagram outlines a typical workflow for validating the specificity of a compound like this compound.

Specificity_Validation_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Off-Target Profiling cluster_tertiary Cellular & In Vivo Validation Binding_Assay Radioligand Binding Assay (A1, A2A, A2B, A3) Functional_Assay Functional cAMP Assay (Agonist/Antagonist Mode) Kinome_Scan Kinome-wide Profiling (e.g., KinomeScan) Binding_Assay->Kinome_Scan CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Functional_Assay->CETSA Phenotypic_Assay Phenotypic Assays (Relevant cell models) Kinome_Scan->Phenotypic_Assay CETSA->Phenotypic_Assay In_Vivo In Vivo Studies (Animal models) Phenotypic_Assay->In_Vivo

Caption: Experimental workflow for specificity validation.

Conclusion

Validating the specificity of a novel compound such as this compound is a multi-faceted process that requires a combination of biochemical and cell-based assays. The data presented in this guide for well-characterized adenosine receptor agonists serves as a benchmark for comparison. By following the outlined experimental protocols, researchers can generate the necessary data to accurately characterize the selectivity profile of this compound. A comprehensive understanding of its on-target potency and potential off-target effects is paramount for its reliable use in research and for any future therapeutic development. The lack of publicly available data for this compound highlights the need for such systematic validation to be performed and disseminated within the scientific community.

References

A Comparative Analysis of Adenosine Analogs on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Oncology and Drug Development

In the quest for novel anticancer therapeutics, adenosine analogs have emerged as a promising class of molecules. While direct experimental data on 8-Benzyloxyadenosine is limited in publicly available literature, extensive research on structurally related compounds, such as N6-benzyladenosine and 8-Chloro-adenosine (8-Cl-Ado), provides valuable insights into their potential differential effects on various cancer cell lines. This guide offers a comparative analysis of the cytotoxic, pro-apoptotic, and cell cycle-modulating properties of these adenosine analogs, supported by experimental data and detailed protocols to aid in research and development.

Comparative Cytotoxicity of Adenosine Analogs

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The following tables summarize the IC50 values of N6-benzyladenosine and 8-Cl-adenosine in a range of cancer cell lines, demonstrating their differential cytotoxic effects.

Table 1: IC50 Values of N6-benzyladenosine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
T24Bladder CarcinomaNot specified, but inhibits growth[1]
HCT116Colorectal Carcinoma~15 (at 48h)[2]
DLD-1Colorectal Carcinoma~20 (at 48h)[2]
Glioma CellsBrain TumorMicromolar range[2]

Table 2: IC50 Values of 8-Cl-adenosine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Cancer0.52[3]
SK-BR-3Breast Cancer1.4[3]
KKU-213CholangiocarcinomaNot specified, induces apoptosis at 10µM[4]
RMCCA-1CholangiocarcinomaNot specified, induces apoptosis at 10µM[4]
MMNK-1CholangiocarcinomaNot specified, induces apoptosis at 10µM[4]
BEL-7402HepatomaNot specified, promotes TRAIL-induced killing[5]
RPMI-8226Multiple MyelomaInduces apoptosis at 30µM[6]
U266Multiple MyelomaInduces apoptosis[6]

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

Adenosine analogs exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Apoptosis Induction:

Both N6-benzyladenosine and 8-Cl-adenosine have been shown to induce apoptosis in cancer cells. For instance, N6-benzyladenosine induces apoptosis in bladder carcinoma T24 cells, which is associated with the activation of caspase-3[1]. 8-Cl-adenosine has been demonstrated to induce apoptosis in multiple myeloma cells and cholangiocarcinoma cells[4][6]. In the human hepatoma cell line BEL-7402, 8-Cl-adenosine sensitizes the cells to TRAIL-induced apoptosis by up-regulating the death receptor DR5 and inactivating the NF-κB pathway[5].

Cell Cycle Arrest:

N6-benzyladenosine has been observed to arrest bladder carcinoma T24 cells in the G0/G1 phase of the cell cycle[1]. Similarly, 8-Cl-adenosine can induce cell cycle arrest, and in breast cancer cells, this effect is linked to the regulation of the ADAR1/p53 signaling pathway[3].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized experimental workflow for assessing the effects of adenosine analogs on cancer cells and the key signaling pathways involved in their mechanism of action.

G cluster_workflow Experimental Workflow for In Vitro Analysis start Cancer Cell Culture treatment Treatment with Adenosine Analog start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle data_analysis Data Analysis and IC50 Determination viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Figure 1. A generalized workflow for evaluating the in vitro effects of adenosine analogs on cancer cell lines.

G cluster_pathway Apoptosis Induction Pathway of Adenosine Analogs AdenosineAnalog Adenosine Analog (e.g., 8-Cl-Ado) DR5 Up-regulation of Death Receptor 5 (DR5) AdenosineAnalog->DR5 NFkB Inactivation of NF-κB Pathway AdenosineAnalog->NFkB Caspase Caspase Activation (Caspase-3) DR5->Caspase NFkB->Caspase prevents inhibition Apoptosis Apoptosis Caspase->Apoptosis

Figure 2. A simplified signaling pathway for apoptosis induction by adenosine analogs like 8-Cl-adenosine.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are standard protocols for the key assays mentioned in this guide.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Add the adenosine analog at various concentrations to the wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Collection: Treat cells with the adenosine analog for the specified time. Collect both adherent and floating cells[7].

  • Washing: Wash the cells with cold PBS[7].

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer[7].

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension[7].

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[7].

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour of staining[7]. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive[8].

This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.

  • Cell Harvesting and Fixation: Harvest the treated cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes[9][10].

  • Washing: Centrifuge the fixed cells and wash twice with PBS[9].

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A and incubate[9][11].

  • PI Staining: Add PI staining solution to the cell suspension[9][11].

  • Incubation: Incubate at room temperature for 5 to 10 minutes[9].

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle[9].

References

A Comparative Guide to 8-Benzyloxyadenosine and Non-Adenosine-Based Inhibitors in Inflammatory Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 8-Benzyloxyadenosine, an adenosine-based compound, and a range of non-adenosine-based inhibitors targeting key nodes in inflammatory signaling pathways: Toll-like receptor 7 (TLR7), Interleukin-1 receptor-associated kinase 4 (IRAK4), and Src homology region 2 domain-containing phosphatase 2 (SHP2). This document aims to furnish researchers and drug development professionals with the necessary data and methodologies to make informed decisions in their discovery and development endeavors.

Introduction

Inflammatory responses are tightly regulated processes that, when dysregulated, can lead to a host of autoimmune diseases and cancers. Key signaling pathways, including those initiated by TLR7, and mediated by IRAK4 and SHP2, are therefore prime targets for therapeutic intervention. While non-adenosine-based inhibitors offer high specificity and potency towards these targets, adenosine analogs like this compound represent an alternative approach by modulating downstream signaling cascades. This guide presents a comparative analysis of these distinct inhibitory strategies.

Data Presentation: A Quantitative Comparison of Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various non-adenosine-based inhibitors against their respective targets. Currently, specific IC50 data for this compound against TLR7, IRAK4, or SHP2 is not publicly available, reflecting its different mechanism of action as an adenosine analog that likely influences downstream signaling pathways such as MAPK and NF-κB.

Table 1: Non-Adenosine-Based TLR7 Inhibitors

CompoundTarget(s)IC50 (nM)Assay System
Compound 21TLR7< 1IL-6 production in a TLR7 agonist-stimulated assay
Antagonist 24TLR7/80.39 (TLR7), 0.08 (TLR8)Not specified
Afimetoran (BMS-986256)TLR7/810 (TLR7), 17 (TLR8)Not specified
TH-407bTLR7230R848-induced TLR7 activation in HEK-Blue hTLR7 cells
Compound 8TLR74700Inhibition of IL-6 transcription
Pyrazolo[1,5-a]quinoxaline 2TLR78200TLR7 inhibition activity
Pyrazolo[1,5-a]quinoxaline 3TLR710000TLR7 inhibition activity

Table 2: Non-Adenosine-Based IRAK4 Inhibitors

CompoundIC50 (nM)Assay System
PF-066508330.2Kinase activity assay
PF-064267791Full-length IRAK4 kinase assay
PF-053872521.3IRAK4 kinase assay
R1913IRAK4 kinase assay
BAY-18348453.55Kinase activity assay
BMS-9861265.3IRAK4 kinase assay
IRAK4 inhibitor 237IRAK4 kinase assay
Compound 428.9Not specified
DW1813411.2IRAK4 kinase assay
Compound 3243Not specified
CA-4948115Not specified
HG-12-6165.1Unphosphorylated IRAK4 assay
IRAK inhibitor 1216IRAK4 kinase assay
IRAK-1-4 Inhibitor I200 (IRAK4), 300 (IRAK1)Kinase activity assay

Table 3: Non-Adenosine-Based SHP2 Inhibitors

CompoundIC50 (nM)Target(s)
RMC-45500.583SHP2 (allosteric)
TNO15511SHP2 (allosteric)
IACS-1390915.7SHP2 (allosteric)
SHP09971SHP2 (allosteric)
NSC-87877318SHP2 (catalytic site)
11a-1200SHP2 (catalytic site)
PHPS12100SHP2 (catalytic site)
CNBDA5000SHP2 (catalytic site)
LY69800SHP2 (allosteric)

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by the compared inhibitors. This compound, as an adenosine analog, is presumed to exert its effects through adenosine receptors, which can modulate downstream signaling cascades such as the MAPK and NF-κB pathways, thereby indirectly affecting inflammatory responses. In contrast, the non-adenosine-based inhibitors directly target specific kinases or phosphatases within these pathways.

TLR7_Signaling cluster_endosome Endosome ssRNA ssRNA TLR7 TLR7 ssRNA->TLR7 Ligand Binding MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (ERK, p38, JNK) TAK1->MAPK_cascade NFkB NF-κB IKK_complex->NFkB activates AP1 AP-1 MAPK_cascade->AP1 activates nucleus Nucleus NFkB->nucleus AP1->nucleus cytokines Pro-inflammatory Cytokines nucleus->cytokines Gene Transcription TLR7_inhibitor Non-Adenosine TLR7 Inhibitors TLR7_inhibitor->TLR7 inhibit IRAK4_inhibitor Non-Adenosine IRAK4 Inhibitors IRAK4_inhibitor->IRAK4 inhibit Adenosine_analog This compound (Adenosine Analog) Adenosine_analog->MAPK_cascade modulates Adenosine_analog->NFkB modulates

TLR7 and IRAK4 Signaling Pathway with Inhibitor Actions.

SHP2_Signaling cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 binds SHP2 SHP2 RTK->SHP2 recruits & activates Sos Sos Grb2->Sos recruits Ras Ras Sos->Ras activates (GDP -> GTP) SHP2->Sos dephosphorylates inhibitory sites on Sos Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_inhibitor Non-Adenosine SHP2 Inhibitors SHP2_inhibitor->SHP2 inhibit Adenosine_analog This compound (Adenosine Analog) Adenosine_analog->ERK modulates

SHP2-Mediated RAS-MAPK Signaling Pathway.

Experimental Protocols

Detailed methodologies for key assays cited in this guide are provided below to facilitate the replication and validation of findings.

Biochemical Kinase/Phosphatase Assays

These assays are fundamental for determining the direct inhibitory effect of a compound on its target enzyme.

1. IRAK4 TR-FRET Kinase Assay Protocol

  • Objective: To measure the inhibitory activity of compounds against IRAK4 kinase.

  • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a substrate by IRAK4.

  • Materials:

    • Recombinant human IRAK4 enzyme

    • LanthaScreen™ Eu-anti-tag antibody

    • Kinase Tracer

    • Test compounds

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • 384-well assay plates

    • TR-FRET plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.

    • Add 5 µL of the diluted compound to the wells of a 384-well plate.

    • Prepare a mixture of IRAK4 enzyme and Eu-anti-tag antibody in kinase buffer.

    • Add 5 µL of the enzyme/antibody mixture to each well.

    • Prepare the Kinase Tracer solution in kinase buffer.

    • Add 5 µL of the tracer solution to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio and determine the percent inhibition relative to controls. IC50 values are calculated by fitting the data to a dose-response curve.

2. SHP2 DiFMUP Phosphatase Assay Protocol

  • Objective: To measure the inhibitory activity of compounds against SHP2 phosphatase.

  • Principle: This is a fluorescence-based assay that measures the dephosphorylation of the substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) by SHP2.

  • Materials:

    • Recombinant human SHP2 enzyme (wild-type or mutant)

    • DiFMUP substrate

    • Test compounds

    • Assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)

    • 384-well black assay plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.

    • Add the diluted compound to the wells of a 384-well plate.

    • Add the SHP2 enzyme to each well. For wild-type SHP2, pre-incubation with an activating phosphopeptide may be required.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Initiate the reaction by adding the DiFMUP substrate solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm).

    • Calculate the percent inhibition relative to controls and determine the IC50 value.

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.

1. TLR7 Reporter Assay (HEK-Blue™ Cells)

  • Objective: To determine the antagonistic activity of compounds on TLR7 signaling.

  • Principle: HEK-Blue™ hTLR7 cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Inhibition of TLR7 signaling reduces SEAP expression.

  • Materials:

    • HEK-Blue™ hTLR7 cells

    • HEK-Blue™ Detection medium

    • TLR7 agonist (e.g., R848)

    • Test compounds

    • 96-well cell culture plates

    • Spectrophotometer

  • Procedure:

    • Seed HEK-Blue™ hTLR7 cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

    • Stimulate the cells with a TLR7 agonist (e.g., R848).

    • Incubate for 16-24 hours.

    • Collect the supernatant and add it to HEK-Blue™ Detection medium.

    • Incubate for 1-3 hours at 37°C.

    • Measure the absorbance at 620-655 nm.

    • Calculate the percent inhibition of SEAP activity and determine the IC50 value.

2. Cell Viability (MTT) Assay

  • Objective: To assess the cytotoxicity of the inhibitor compounds.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

  • Materials:

    • Target cell line

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Test compounds

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_outcomes Outcomes Kinase_Assay Kinase/Phosphatase Assay (e.g., TR-FRET, DiFMUP) IC50_determination IC50 Determination Kinase_Assay->IC50_determination Direct Inhibition Reporter_Assay Reporter Gene Assay (e.g., HEK-Blue) IC50_determination->Reporter_Assay informs Cellular_Potency Cellular Potency (IC50) Reporter_Assay->Cellular_Potency Cell_Viability Cell Viability Assay (e.g., MTT) Cytotoxicity Cytotoxicity Cell_Viability->Cytotoxicity Western_Blot Western Blot Pathway_Modulation Pathway Modulation Western_Blot->Pathway_Modulation

General Experimental Workflow for Inhibitor Characterization.

Conclusion

This guide provides a comparative overview of this compound and non-adenosine-based inhibitors targeting TLR7, IRAK4, and SHP2. While non-adenosine-based inhibitors demonstrate high potency and specificity for their direct targets, this compound represents a broader-acting agent that likely modulates downstream signaling events. The choice between these strategies will depend on the specific therapeutic goals, whether it be the precise inhibition of a key signaling node or the more general modulation of inflammatory pathways. The provided data and protocols serve as a valuable resource for researchers navigating the complex landscape of inflammatory disease therapeutics.

Assessing the Therapeutic Index of 8-Benzyloxyadenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. For novel compounds such as 8-Benzyloxyadenosine, an adenosine analogue with potential applications in oncology, a thorough assessment of its TI is paramount for further development. This guide provides a comparative analysis of the therapeutic index of this compound, using the closely related compound 8-Cl-adenosine as a primary surrogate due to the limited public data on this compound itself. This guide also contrasts its profile with other established adenosine analogues: Acadesine, Clofarabine, Fludarabine phosphate, and Vidarabine.

Quantitative Comparison of Therapeutic and Toxic Doses

The following table summarizes the available non-clinical and clinical data for 8-Cl-adenosine and the comparator adenosine analogues. It is important to note that the therapeutic index is not a fixed value and can vary depending on the indication, patient population, and treatment regimen.

CompoundTherapeutic DoseToxic Dose (LD50/MTD)Therapeutic Index (Calculated where possible)
8-Cl-adenosine (surrogate for this compound) Recommended Phase 2 Dose (RP2D) in AML: 400 mg/m²[1]Dose-limiting cardiac toxicity observed at higher doses in a Phase 1 trial[1]Not directly calculable from available data
Acadesine (AICAR)Used clinically to protect against cardiac ischemic injury[2]LD50 (rat, oral): 980 mg/kg[3]Not directly calculable for a specific therapeutic effect
ClofarabinePediatric ALL: 52 mg/m² IV over 2 hours daily for 5 days[4]Oral (Rat) LD50: 60 mg/kg[5]Not directly calculable from available data
Fludarabine phosphateAdult CLL: 25 mg/m² IV over 30 minutes daily for 5 days[6][7]Intravenous (Mouse) LD50: 1,236 mg/kg[8][9]Not directly calculable from available data
VidarabineTopical: 3% ointment 5 times a day for herpes simplex virus[10]Intravenous (Mouse) LD50: 442 mg/kg; Subcutaneous (Mouse) LD50: 5086 mg/kg[11]Not directly calculable from available data

Experimental Protocols

In Vitro Cytotoxicity Assessment

A common method to determine the therapeutic efficacy of a compound at the cellular level is the cytotoxicity assay.

Objective: To determine the concentration of the adenosine analogue required to inhibit the growth of cancer cell lines by 50% (IC50).

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., colorectal cancer lines HCT116, breast cancer lines MCF-7) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., this compound, 8-Cl-adenosine) for a specified duration (e.g., 72 hours).

  • Viability Assay: Cell viability is assessed using methods such as the MTT assay, which measures the metabolic activity of cells, or by direct cell counting.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

For example, 8-Cl-adenosine has been shown to inhibit the growth of HCT116 colorectal cancer cells by 89% after a 72-hour exposure[10].

In Vivo Efficacy and Toxicity Assessment in Animal Models

Animal models are crucial for evaluating the in vivo efficacy and determining the maximum tolerated dose (MTD) of a drug candidate.

Objective: To assess the anti-tumor activity and determine the toxicity profile of the adenosine analogue in a living organism.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with human tumor cells to establish xenografts.

  • Treatment: Once tumors reach a palpable size, animals are treated with the test compound via a relevant route of administration (e.g., intraperitoneal injection). Different dose levels are tested.

  • Efficacy Monitoring: Tumor growth is monitored regularly by measuring tumor volume. The efficacy of the treatment is determined by comparing the tumor growth in treated animals to a control group.

  • Toxicity Monitoring: Animals are monitored for signs of toxicity, including weight loss, changes in behavior, and any adverse reactions. Blood samples may be collected for hematological and biochemical analysis.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or if severe toxicity is observed. The MTD is defined as the highest dose that does not cause life-threatening toxicity.

In a study with 8-Cl-adenosine, non-toxic doses administered intraperitoneally twice weekly for 4 weeks suppressed the growth of HCT116-derived xenografts by 50% in athymic mice[10].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway affected by adenosine analogues and a typical experimental workflow for assessing therapeutic index.

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Adenosine_Receptor Adenosine_Receptor This compound->Adenosine_Receptor Binds G_Protein G_Protein Adenosine_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Adenosine analogue signaling pathway.

Therapeutic_Index_Workflow Start Start In_Vitro_Studies In Vitro Studies (Cytotoxicity Assays, IC50) Start->In_Vitro_Studies In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Studies->In_Vivo_Studies Efficacy_Assessment Efficacy Assessment (Tumor Growth Inhibition, ED50) In_Vivo_Studies->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment (MTD, LD50) In_Vivo_Studies->Toxicity_Assessment Therapeutic_Index_Calculation Therapeutic Index Calculation (TI = Toxic Dose / Therapeutic Dose) Efficacy_Assessment->Therapeutic_Index_Calculation Toxicity_Assessment->Therapeutic_Index_Calculation End End Therapeutic_Index_Calculation->End

Caption: Experimental workflow for assessing therapeutic index.

References

Safety Operating Guide

Proper Disposal of 8-Benzyloxyadenosine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 8-Benzyloxyadenosine, a modified nucleoside analog often used in biochemical and pharmaceutical research, is crucial for laboratory safety and environmental protection. Due to the absence of specific public data on its degradation and toxicity, this compound must be handled and disposed of as hazardous chemical waste. Researchers, scientists, and drug development professionals must adhere to institutional and regulatory guidelines, treating this compound with a high level of precaution.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough hazard assessment is paramount. In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a hazardous substance.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Safety glasses or goggles

  • A lab coat

  • Chemical-resistant gloves (nitrile or neoprene are recommended)

  • Closed-toe shoes

All handling of the pure compound or concentrated solutions should occur within a certified chemical fume hood to minimize the risk of inhalation.[1]

Waste Segregation and Containerization

Proper segregation of waste is essential to prevent dangerous chemical reactions and ensure compliant and cost-effective disposal.[1] Never mix different waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EH&S) department.

Waste StreamDescriptionContainer Type
Solid Waste Contaminated consumables such as gloves, bench paper, pipette tips, and weigh boats. Pure this compound in solid form.A plastic container or a five-gallon pail lined with a clear plastic bag. The container must have a secure lid.[1]
Aqueous Waste Aqueous solutions containing this compound.A clearly labeled container designated for aqueous hazardous waste.
Organic Solvent Waste Solutions of this compound in organic solvents.A designated carboy for organic solvent waste. Halogenated and non-halogenated solvent waste should typically be segregated.

Step-by-Step Disposal Procedures

The primary and mandatory route for the disposal of a novel research compound like this compound is through a certified hazardous waste management service, coordinated by your institution's EH&S department.[1]

1. Solid Waste Disposal:

  • Carefully place all solid waste contaminated with this compound, including unused solid compound and contaminated lab supplies, into the designated solid waste container.
  • Ensure the container is securely sealed.
  • Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
  • Store the sealed container in a designated hazardous waste accumulation area until it is collected by the EH&S department.

2. Liquid Waste Disposal:

  • Pour all aqueous or organic solvent solutions containing this compound into the appropriate, clearly labeled liquid hazardous waste container.
  • Do not overfill the container; leave adequate headspace.
  • Securely cap the container.
  • Label the container with "Hazardous Waste," the full chemical names of all contents (including solvents), and their approximate concentrations.
  • Store the container in a designated hazardous waste accumulation area, ensuring it is within secondary containment to prevent spills.

3. Decontamination and Disposal of Empty Containers:

  • Given the unknown hazard profile of this compound, it is safest to treat it as acutely hazardous.[1]
  • Empty containers that held the compound must be triple-rinsed with a suitable solvent.[1]
  • The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous liquid waste.[1]
  • After triple-rinsing, deface the original label on the container.
  • The rinsed and defaced container can then typically be disposed of in the normal trash or recycled, in accordance with institutional policies.

Emergency Procedures

In the event of a spill or exposure, follow these immediate procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]

For spills, evacuate the area and prevent the spread of the material. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal as hazardous waste. For large spills, contact your institution's EH&S department immediately.

Chemical Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.

Workflow for Disposal of this compound A Start: Disposal of This compound B Hazard Assessment: Review SDS (if available). Treat as hazardous due to lack of data. A->B C Select Personal Protective Equipment (PPE) B->C D Segregate Waste by Type C->D E Solid Waste: (Pure compound, gloves, etc.) D->E F Liquid Waste: (Aqueous or organic solutions) D->F G Place in Labeled Solid Waste Container E->G H Pour into Labeled Liquid Waste Container F->H I Store in Designated Hazardous Waste Area G->I H->I J Arrange for Pickup by EH&S or Licensed Contractor I->J K End: Compliant Disposal J->K

Caption: Decision workflow for the safe disposal of this compound.

This comprehensive approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact, in accordance with federal, state, and local regulations.[4]

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 8-Benzyloxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with 8-Benzyloxyadenosine, a nucleoside analog vital in various drug development endeavors, must adhere to stringent safety protocols to mitigate potential risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede the handling of any chemical. For this compound, which is typically a solid powder, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The following personal protective equipment is mandatory to minimize these risks.

PPE CategoryItemSpecification
Eye and Face Safety Glasses or GogglesChemical splash-resistant with side shields. A face shield may be necessary for large quantities or splash risks.[1][2]
Hand GlovesNitrile gloves are recommended.[2][3] Consider double-gloving for added protection.
Body Laboratory CoatA full-front, long-sleeved lab coat is essential to protect against skin contact.[2][3]
Respiratory NIOSH-approved Respirator or Face MaskAn N95 or higher-rated respirator is recommended when handling the powder outside of a chemical fume hood to prevent inhalation.[4]

Operational Plan for Safe Handling

A systematic approach to handling this compound will significantly reduce the risk of exposure. The following step-by-step procedure should be followed:

  • Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. All necessary equipment, including weighing paper, spatulas, and waste containers, should be readily accessible.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above. Ensure that gloves are properly fitted and have no visible defects.

  • Handling the Compound:

    • Whenever possible, handle this compound within a certified chemical fume hood to minimize the inhalation of any airborne powder.

    • Use a spatula to carefully transfer the powder. Avoid any actions that could generate dust.

    • If weighing the compound, do so on weighing paper or in a tared container within the fume hood.

    • Close the container tightly immediately after use.

  • Post-Handling:

    • Clean any spills immediately using appropriate procedures. For a solid, this may involve carefully sweeping with a soft brush and dustpan or using a vacuum with a HEPA filter.

    • Wipe down the work surface with a suitable solvent to decontaminate it.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye and face protection.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Chemical Waste: All solid this compound waste and any grossly contaminated materials (e.g., weighing paper, pipette tips) should be placed in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: Used gloves and other disposable PPE should be disposed of in a designated waste stream for chemically contaminated items.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Consult Local Regulations: Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

A Preparation - Clean workspace - Assemble equipment B Don PPE - Lab coat - Gloves - Eye protection - Respirator (if needed) A->B C Handling in Fume Hood - Weighing - Transferring B->C D Post-Handling - Clean spills - Decontaminate surfaces C->D G Waste Disposal - Segregate chemical waste - Dispose of contaminated PPE C->G E Doff PPE - Remove gloves - Remove lab coat - Remove eye protection D->E D->G F Personal Hygiene - Wash hands thoroughly E->F

Caption: Workflow for the safe handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。